molecular formula C8H8N4 B1214041 5-(4-Methylphenyl)-1H-tetrazole CAS No. 24994-04-5

5-(4-Methylphenyl)-1H-tetrazole

Cat. No.: B1214041
CAS No.: 24994-04-5
M. Wt: 160.18 g/mol
InChI Key: BCCJIAZPYBJASR-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-2H-tetrazole is a member of tetrazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCJIAZPYBJASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301238
Record name 5-(4-Methylphenyl)-1H-tetrazole
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Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24994-04-5
Record name 5-(4-Methylphenyl)-2H-tetrazole
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Record name NSC 141938
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Record name 24994-04-5
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Record name 5-(4-Methylphenyl)-1H-tetrazole
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Foundational & Exploratory

Quantum Chemical Studies of 5-(p-tolyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the quantum chemical studies of 5-(p-tolyl)-1H-tetrazole, tailored for researchers, scientists, and professionals in drug development. The document outlines experimental protocols, presents key data in a structured format, and illustrates the research workflow.

Introduction

5-(p-tolyl)-1H-tetrazole is a heterocyclic compound featuring both a tetrazole ring and a tolyl group. Tetrazole derivatives are of significant interest in medicinal chemistry, coordination chemistry, and materials science due to their diverse biological activities and applications.[1][2] They often serve as bioisosteres for carboxylic acids in drug design.[3] Quantum chemical studies are crucial for understanding the structural, electronic, and spectroscopic properties of such molecules. These computational methods, particularly Density Functional Theory (DFT), provide valuable insights into molecular geometry, stability, and reactivity, complementing experimental findings.[4][5][6]

This guide details the synthesis, experimental characterization, and computational analysis of 5-(p-tolyl)-1H-tetrazole, establishing a framework for its comprehensive study.

Methodologies and Protocols

A combined experimental and theoretical approach is essential for a thorough investigation of 5-(p-tolyl)-1H-tetrazole.

2.1 Experimental Protocols

2.1.1 Synthesis of 5-(p-tolyl)-1H-tetrazole

The synthesis of 5-(p-tolyl)-1H-tetrazole can be achieved via a [3+2] cycloaddition reaction from the corresponding nitrile. A typical protocol is as follows[1]:

  • Dissolve 4-methylbenzonitrile (10 mmol) and ammonium chloride (10 mmol) in dimethylformamide (DMF, 40 ml).

  • Add sodium azide (15 mmol) to the solution.

  • Reflux the mixture for 24 hours.

  • After cooling to room temperature, filter the mixture.

  • Remove most of the solvent under vacuum.

  • Obtain pale yellow crystals of the title compound upon slow evaporation of the remaining solvent.

Alternative methods may utilize catalysts like nano-TiCl₄·SiO₂[2] or silica sulfuric acid[7] to improve yields and reaction conditions.

2.1.2 X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.

  • Crystal Growth: Grow suitable single crystals by slow evaporation from a solvent like DMF.[1]

  • Data Collection: Mount a selected crystal on a diffractometer (e.g., Rigaku SCXmini) equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS) and refine it by full-matrix least-squares on F² using software like SHELXL.[1] An absorption correction (e.g., multi-scan) is typically applied.[1]

2.2 Computational Protocol

Quantum chemical calculations are generally performed using DFT, as it provides a good balance between accuracy and computational cost.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for such molecules.[4][5]

  • Basis Set: A Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p) is appropriate for providing accurate results for geometry and electronic properties.[3][4]

  • Geometry Optimization: The initial molecular structure, often based on crystallographic data, is optimized to find the minimum energy conformation in the gas phase or with a solvent model (e.g., PCM).

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[5]

  • Electronic Property Analysis: Key electronic properties are determined from the optimized geometry. This includes the analysis of frontier molecular orbitals (HOMO and LUMO) to calculate the energy gap, ionization potential, electron affinity, and other reactivity descriptors.[8]

  • NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data.[4]

Data Presentation

Quantitative data from both experimental and theoretical studies are summarized below for clarity and comparison.

3.1 Experimental Structural Data

The following table presents selected experimental geometric parameters for 5-(p-tolyl)-1H-tetrazole, as determined by single-crystal X-ray diffraction.[1] The molecule possesses crystallographic mirror symmetry.[1]

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1—C21.383 (3)C2—C1—C7120.3 (2)
C1—C71.468 (3)C3—C2—C1121.2 (2)
C2—C31.384 (3)C2—C3—C4119.5 (2)
C3—C41.382 (3)C3—C4—C8120.7 (2)
C7—N11.340 (2)N2—N1—C7105.8 (2)
C7—N2A1.340 (2)N1—C7—N2A112.5 (2)
N1—N21.332 (2)N1—C7—C1123.7 (2)
Parameter Dihedral Angle (°)
Phenyl Ring vs. Tetrazole Ring2.67 (9)

Table 1: Selected experimental bond lengths, bond angles, and dihedral angle for 5-(p-tolyl)-1H-tetrazole.

3.2 Theoretical Quantum Chemical Data

The following table outlines the typical quantum chemical properties calculated for tetrazole derivatives using DFT (e.g., at the B3LYP/6-311G(d,p) level). These values provide insight into the molecule's electronic structure and reactivity.

Property Description Typical Calculated Value (Example)
Total Energy The total electronic energy of the optimized molecule.Varies with method/basis set
Dipole Moment A measure of the molecule's overall polarity.~2-6 Debye
EHOMO Energy of the Highest Occupied Molecular Orbital.~ -6.5 to -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.~ -0.5 to -1.5 eV
Energy Gap (ΔE) The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO).~ 5.5 to 6.5 eV
Ionization Potential (I) Energy required to remove an electron (I ≈ -EHOMO).~ 6.5 to 7.5 eV
Electron Affinity (A) Energy released when an electron is added (A ≈ -ELUMO).~ 0.5 to 1.5 eV
Chemical Hardness (η) Resistance to change in electron distribution (η = (I - A)/2).~ 2.5 to 3.5 eV
Electronegativity (χ) The power to attract electrons (χ = (I + A)/2).~ 3.5 to 4.5 eV

Table 2: Key quantum chemical properties and their descriptions, with typical value ranges based on studies of similar molecules.[8]

Visualization of Workflow

The logical flow from synthesis to a comprehensive understanding of the molecule's properties can be visualized as a combined experimental and computational workflow.

Caption: Workflow for the integrated experimental and quantum chemical study of 5-(p-tolyl)-1H-tetrazole.

References

The Genesis of a Versatile Heterocycle: Early Research on 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on 5-substituted tetrazoles, a class of nitrogen-rich heterocyclic compounds that have become indispensable in medicinal chemistry and materials science. From their initial synthesis in the late 19th century to the development of more practical synthetic routes in the mid-20th century, this document provides a comprehensive overview of the early chemical investigations that paved the way for their widespread application. The inherent properties of 5-substituted tetrazoles, particularly their ability to serve as bioisosteres for carboxylic acids, have cemented their role in modern drug design. This guide delves into the seminal synthetic methods, presents key quantitative data, and offers detailed experimental protocols from this pioneering era.

Historical Context and Early Synthetic Endeavors

The history of tetrazole chemistry began in 1885 with the Swedish chemist J. A. Bladin, who first synthesized a derivative of this novel ring system.[1] His work, however, remained of primarily academic interest for several decades. It wasn't until the mid-20th century that the potential applications of tetrazoles, particularly in pharmacology, began to be recognized, spurring further research into more efficient and safer synthetic methodologies.

A significant breakthrough came in 1958 when Finnegan, Henry, and Lofquist at the U.S. Naval Ordnance Test Station developed a much-improved method for the preparation of 5-substituted tetrazoles.[2] Their approach, which involved the reaction of nitriles with sodium azide and ammonium chloride in dimethylformamide (DMF), offered a safer and more versatile alternative to the use of the highly toxic and explosive hydrazoic acid.[2] This development was a pivotal moment, opening the door for the synthesis and investigation of a wide array of 5-substituted tetrazole derivatives.

The [3+2] Cycloaddition: A Foundational Synthetic Route

The most prevalent method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] dipolar cycloaddition reaction between an organic nitrile and an azide.[1] This reaction forms the stable five-membered tetrazole ring. Early methods often employed the hazardous hydrazoic acid, but the work of Finnegan and colleagues demonstrated the efficacy of using sodium azide in the presence of a proton source like ammonium chloride.[2]

Synthesis_Evolution cluster_Early_Method Early Hazardous Method cluster_Finnegan_Method Finnegan's Improved Method (1958) Nitrile_Early Organic Nitrile (R-C≡N) Reaction_Early Nitrile_Early->Reaction_Early Hydrazoic_Acid Hydrazoic Acid (HN₃) Hydrazoic_Acid->Reaction_Early Tetrazole_Early 5-Substituted Tetrazole Reaction_Early->Tetrazole_Early Nitrile_Finnegan Organic Nitrile (R-C≡N) Reaction_Finnegan Nitrile_Finnegan->Reaction_Finnegan Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Reaction_Finnegan Ammonium_Chloride Ammonium Chloride (NH₄Cl) Ammonium_Chloride->Reaction_Finnegan DMF DMF (Solvent) DMF->Reaction_Finnegan Tetrazole_Finnegan 5-Substituted Tetrazole Reaction_Finnegan->Tetrazole_Finnegan

Evolution of the primary synthetic route to 5-substituted tetrazoles.

Quantitative Data from Early Syntheses

The work of Finnegan and his team provided valuable quantitative data on the synthesis of various 5-substituted tetrazoles. The following table summarizes the yields obtained for a range of nitriles using their improved method.

NitrileTemperature (°C)Time (hr)ProductYield (%)
Benzonitrile10035-Phenyl-1H-tetrazole75.6
Benzonitrile10075-Phenyl-1H-tetrazole87.5
Benzonitrile12535-Phenyl-1H-tetrazole88.0
Phenylacetonitrile12575-Benzyl-1H-tetrazole84.0
Acetonitrile125245-Methyl-1H-tetrazole68.0
n-Butyronitrile125245-n-Propyl-1H-tetrazole10.0
4-Methoxybenzonitrile10035-(4-Methoxyphenyl)-1H-tetrazole96.0
4-Nitrobenzonitrile10075-(4-Nitrophenyl)-1H-tetrazole54.0
Ethyl cyanoacetate10075-(Carbethoxymethyl)-1H-tetrazole59.0
3-Hydroxypropionitrile125165-(2-Hydroxyethyl)-1H-tetrazole82.0

Data sourced from U.S. Patent 2,977,372.[2]

Physicochemical Properties: The Carboxylic Acid Isostere Concept

A key feature of 5-substituted-1H-tetrazoles that drives their use in drug discovery is their ability to act as a non-classical isostere of the carboxylic acid group.[3] This bioisosterism is attributed to their similar physicochemical properties, particularly their acidity (pKa) and planar structure. The tetrazole ring can delocalize a negative charge, similar to a carboxylate anion.

Substituent (R)pKa (R-COOH)pKa (R-C(N₄)H)
H3.754.89
Methyl4.765.45
Ethyl4.875.51
Phenyl4.204.60
4-Nitrophenyl3.423.65
4-Methylphenyl4.344.82
4-Methoxyphenyl4.474.92
4-Chlorophenyl3.984.21

This table presents a comparison of the acidity of several 5-substituted-1H-tetrazoles and their corresponding carboxylic acids.

Detailed Experimental Protocols from Seminal Research

The following protocols are based on the foundational work in the synthesis of 5-substituted tetrazoles.

Finnegan's Improved Synthesis of 5-Substituted Tetrazoles (1958)

This protocol is a general procedure adapted from the work of Finnegan, Henry, and Lofquist.[2]

Materials:

  • Organic nitrile (1.0 mole)

  • Sodium azide (1.1 moles)

  • Ammonium chloride (1.1 moles)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the organic nitrile, sodium azide, and ammonium chloride is prepared in a suitable reaction vessel equipped with a stirrer and a reflux condenser.

  • Dimethylformamide is added as the solvent. The concentration of the reactants in the solvent can be varied, but a typical concentration is in the range of 1-2 moles of nitrile per liter of DMF.

  • The reaction mixture is heated with stirring to the desired temperature (typically between 100-125 °C).

  • The reaction is maintained at this temperature for a period ranging from several hours to a full day, depending on the reactivity of the nitrile. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and the resulting solution is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This protonates the tetrazolate anion, causing the 5-substituted tetrazole to precipitate.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., water, ethanol, or a mixture thereof).

Finnegan_Workflow Start Start Mix Mix Nitrile, NaN₃, NH₄Cl in DMF Start->Mix Heat Heat with Stirring (100-125 °C) Mix->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Monitor->Heat Incomplete Evaporate Remove DMF (Reduced Pressure) Monitor->Evaporate Reaction Complete Dissolve Dissolve Residue in Water Evaporate->Dissolve Acidify Acidify to pH 1-2 (e.g., HCl) Dissolve->Acidify Precipitate Precipitation of 5-Substituted Tetrazole Acidify->Precipitate Filter Filter and Wash with Cold Water Precipitate->Filter Dry Dry the Product Filter->Dry Purify Recrystallize (Optional) Dry->Purify End End Dry->End Crude Product Purify->End Pure Product

Experimental workflow for Finnegan's synthesis of 5-substituted tetrazoles.

Conclusion

The early research on 5-substituted tetrazoles, particularly the development of a safe and efficient synthetic method by Finnegan, Henry, and Lofquist, was a watershed moment in heterocyclic chemistry. This foundational work not only provided the chemical community with access to a diverse range of these compounds but also laid the groundwork for understanding their physicochemical properties. The recognition of the 5-substituted tetrazole moiety as a carboxylic acid isostere has had a profound and lasting impact on the field of medicinal chemistry, leading to the development of numerous successful therapeutic agents. The data and protocols presented in this guide offer a window into this critical period of discovery and continue to be relevant to researchers engaged in the synthesis and application of these remarkable heterocyclic systems.

References

Physicochemical Properties of 5-(4-Methylphenyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methylphenyl)-1H-tetrazole, a key heterocyclic compound, is recognized in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but improved metabolic stability and pharmacokinetic profiles. A thorough understanding of its physicochemical properties is paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its acidity (pKa), lipophilicity (logP), solubility, and melting point. This document summarizes available quantitative data and presents detailed standard experimental protocols for their determination, supplemented by workflow diagrams to facilitate comprehension and replication in a research setting.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical properties of this compound based on available data.

PropertyValueData TypeSource
Molecular Formula C₈H₈N₄---INVALID-LINK--
Molecular Weight 160.18 g/mol ---INVALID-LINK--
Melting Point 248 - 253 °CExperimentalVarious Sources
209 - 212 °CExperimental--INVALID-LINK--[1]
Acidity (pKa) 4.44 ± 0.10Predicted--INVALID-LINK--[1]
Lipophilicity (XLogP3-AA) 1.5Computed--INVALID-LINK--
Solubility Soluble in Dimethylformamide (DMF)QualitativeVarious Sources
Poor aqueous solubility expectedInferredGeneral property of 5-aryltetrazoles

Tautomerism and Acidity (pKa)

The tetrazole ring exhibits prototropic tautomerism, existing in equilibrium between 1H and 2H forms. The acidic nature of the N-H proton is a defining feature, making the tetrazole group a common isostere for carboxylic acids in drug design.[2] The pKa value quantifies this acidity.

Predicted pKa Value

The predicted pKa for this compound is 4.44 ± 0.10 [1]. This value is comparable to that of benzoic acid (pKa ≈ 4.2), supporting its use as a bioisostere.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Methodology:

  • Preparation of Analyte Solution: A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., water with a minimal amount of methanol or DMSO to ensure solubility) to a known concentration (typically 1-5 mM).

  • System Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Setup: The analyte solution is placed in a thermostatted vessel (e.g., at 25 °C) and stirred continuously. The calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) or the maximum of a second-derivative plot (Δ²pH/ΔV² vs. V).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep Prepare Analyte Solution (1-5 mM) Titrate Add Titrant (0.1 M NaOH) in Increments Prep->Titrate Transfer to Vessel Cal Calibrate pH Meter (3-point) Cal->Titrate Record Record pH after Each Addition Titrate->Record Equilibrate Record->Titrate Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Determine Half-Equivalence Point Plot->Analyze pKa pKa = pH at Half-Equivalence Analyze->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for predicting membrane permeability and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Computed logP Value

The computed XLogP3-AA value for this compound is 1.5 [3]. This moderate lipophilicity is often desirable in drug candidates, balancing aqueous solubility with membrane permeability.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP. It directly measures the partitioning of a compound between two immiscible liquid phases.

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by stirring together for 24 hours, followed by separation.

  • Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.

  • Partitioning: A known volume of the stock solution is mixed with a known volume of the pre-saturated aqueous buffer in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a mechanical shaker) at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sat Saturate n-Octanol and Aqueous Buffer Stock Prepare Stock Solution in n-Octanol Sat->Stock Mix Mix Octanol Stock with Aqueous Buffer Stock->Mix Shake Equilibrate via Shaking (24h at 25°C) Mix->Shake Spin Separate Phases (Centrifugation) Shake->Spin Quant Quantify Concentration in Each Phase (HPLC-UV) Spin->Quant Calc Calculate logP = log([C]oct / [C]aq) Quant->Calc

Caption: Workflow for logP determination by the shake-flask method.

Solubility

Aqueous solubility is a critical factor for oral drug absorption and formulation development. While qualitatively described as soluble in organic solvents like DMF, its quantitative aqueous solubility is a key parameter for drug development.

Experimental Protocol: Thermodynamic Solubility Determination

The thermodynamic or "shake-flask" solubility provides the equilibrium concentration of a compound in a saturated solution, which is the most relevant measure for drug development.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Sample Processing: The resulting slurry is filtered (e.g., using a 0.45 µm PVDF filter) or centrifuged at high speed to remove all undissolved solid material.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV, against a standard calibration curve.

  • Reporting: The solubility is reported in units of µg/mL or µM.

Melting Point and Thermal Properties

The melting point is an important indicator of purity and is influenced by the crystalline form of the compound. Discrepancies in reported melting points may suggest the existence of different polymorphic forms.

Reported Melting Point Range

Reported melting points for this compound vary, with ranges cited as 209-212 °C and 248-253 °C [1]. This variation could be due to different crystal polymorphs or measurement conditions.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a precise thermal analysis technique used to determine the melting point and other thermal events of a material.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the crystalline compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).

  • Thermal Program: The sample and reference pans are heated at a constant, controlled rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The melting point is determined from the resulting thermogram. It is typically reported as the onset temperature or the peak temperature of the endothermic melting event. The enthalpy of fusion can also be calculated from the peak area.

G Prep Seal 1-5 mg of Sample in Aluminum Pan Setup Place Sample & Reference in DSC Cell (Inert Atmosphere) Prep->Setup Run Heat at Constant Rate (e.g., 10 °C/min) Setup->Run Analyze Analyze Thermogram (Heat Flow vs. Temp) Run->Analyze Result Determine Melting Point (Peak Onset/Max) Analyze->Result

Caption: General workflow for melting point determination using DSC.

Conclusion

The physicochemical properties of this compound align with its role as a valuable scaffold in medicinal chemistry. Its pKa is analogous to that of a carboxylic acid, and its moderate computed lipophilicity suggests a favorable balance for ADME properties. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine these critical parameters, ensuring reliable and reproducible data for drug discovery and development programs. The variability in reported melting points highlights the importance of thorough solid-state characterization, such as DSC, in early-stage development.

References

Tautomeric Forms of 5-(p-tolyl)-1H-tetrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 5-(p-tolyl)-1H-tetrazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis, structural characterization, and the equilibrium between its major tautomers, supported by experimental and computational data.

Introduction

5-Substituted-1H-tetrazoles are a critical class of heterocyclic compounds, widely recognized as bioisosteres for carboxylic acids in drug design.[1] Their favorable metabolic stability and physicochemical properties have led to their incorporation into numerous pharmaceuticals. The biological activity and physical properties of these compounds are intrinsically linked to the tautomeric equilibrium between the 1H- and 2H-forms of the tetrazole ring.[2][3] This guide focuses on 5-(p-tolyl)-1H-tetrazole, providing a detailed analysis of its tautomeric forms.

The tautomerism of 5-(p-tolyl)-1H-tetrazole involves the migration of a proton between the nitrogen atoms of the tetrazole ring, leading to two primary tautomers: 5-(p-tolyl)-1H-tetrazole (1H-tautomer) and 5-(p-tolyl)-2H-tetrazole (2H-tautomer).

Tautomeric equilibrium of 5-(p-tolyl)-1H-tetrazole.

Synthesis and Solid-State Characterization

The synthesis of 5-(p-tolyl)-1H-tetrazole is typically achieved through a [3+2] cycloaddition reaction between 4-methylbenzonitrile and an azide source.[1][4]

Experimental Protocol: Synthesis of 5-(p-tolyl)-1H-tetrazole[1]
  • Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzonitrile (1.17 g, 10 mmol) and ammonium chloride (0.53 g, 10 mmol) in N,N-dimethylformamide (DMF, 40 ml).

  • Addition of Azide: Add sodium azide (0.98 g, 15 mmol) to the solution.

  • Reaction: Reflux the mixture for 24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture.

  • Isolation: Remove the majority of the solvent under reduced pressure.

  • Crystallization: Obtain pale yellow crystals of 5-(p-tolyl)-1H-tetrazole by slow evaporation of the remaining solvent.

X-ray Crystallography

Single-crystal X-ray diffraction analysis of 5-(p-tolyl)-1H-tetrazole confirms the presence of the 1H-tautomer in the solid state.[1] The crystal structure reveals a planar tetrazole ring nearly coplanar with the tolyl group.

Crystal Data for 5-(p-tolyl)-1H-tetrazole[1]
Chemical FormulaC₈H₈N₄
Molecular Weight160.18 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a4.5370 (15) Å
b17.729 (5) Å
c9.778 (2) Å
V786.5 (4) ų
Z4

In the crystal lattice, molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains.[1]

Hydrogen-Bond Geometry[1]
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···N1ⁱ0.87 (3)1.94 (3)2.806 (2)171 (3)

Tautomeric Equilibrium: A Computational Perspective

Illustrative Relative Energies of Tautomers (kcal/mol)1H-Tautomer2H-Tautomer
Gas Phase 0.5 - 1.50.0
Toluene (ε = 2.4) 0.00.2 - 0.8
Acetonitrile (ε = 37.5) 0.01.0 - 2.0
Water (ε = 78.4) 0.01.5 - 2.5
(Note: This data is illustrative and based on general trends for 5-aryltetrazoles.)
Experimental Protocol: DFT Calculation of Tautomer Stability

This protocol outlines a general procedure for calculating the relative energies of the 1H- and 2H-tautomers of 5-(p-tolyl)-1H-tetrazole using the Gaussian software package.

  • Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of 5-(p-tolyl)-1H-tetrazole using a molecular editor.

  • Input File Preparation: For each tautomer, create a Gaussian input file for geometry optimization and frequency calculation. A typical input file would look like this:

  • Solvation Modeling: To calculate energies in solution, use the Polarizable Continuum Model (PCM). Modify the route section of the input file: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

  • Execution: Run the Gaussian calculations for both tautomers in the gas phase and in the desired solvents.

  • Data Analysis: From the output files, extract the Gibbs free energies (or electronic energies) for each tautomer. The relative energy (ΔG) is the difference between the free energies of the two tautomers.

dft_workflow start Build 3D Structures (1H and 2H tautomers) input Prepare Gaussian Input Files (B3LYP/6-311++G(d,p)) start->input gas_phase Gas Phase Calculation (Opt Freq) input->gas_phase solution Solution Phase Calculation (Opt Freq SCRF=PCM) input->solution analysis Extract Gibbs Free Energies and Calculate Relative Energies gas_phase->analysis solution->analysis

DFT workflow for tautomer stability analysis.

Spectroscopic Analysis of Tautomerism in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying tautomeric equilibria in solution.[3] The observed spectrum depends on the rate of interconversion between the tautomers.

Expected NMR Chemical Shifts

The following table provides expected 1H and 13C NMR chemical shifts for the two tautomers of 5-(p-tolyl)-1H-tetrazole in a polar solvent like DMSO-d₆. The values for the 1H-tautomer are based on data for similar 5-aryl-1H-tetrazoles, while the values for the 2H-tautomer are approximated from data for 2-(1,4-dioxan-2-yl)-5-(p-tolyl)-2H-tetrazole.[7][8]

Expected NMR Chemical Shifts (ppm) in DMSO-d₆1H-Tautomer (Illustrative)2H-Tautomer (Approximated from[7])
¹H NMR
NH~16.0 - 17.0 (broad)-
Aryl-H (ortho to tetrazole)~7.9 - 8.1~8.05
Aryl-H (meta to tetrazole)~7.4 - 7.6~7.28
CH₃~2.4~2.39
¹³C NMR
C5 (tetrazole)~155 - 156~165.3
C (ipso-aryl)~124 - 125~124.0
C (ortho-aryl)~127 - 128~126.9
C (meta-aryl)~129 - 130~129.5
C (para-aryl)~140 - 141~140.7
CH₃~21~21.4
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of 5-(p-tolyl)-1H-tetrazole in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Toluene-d₈) at a concentration of approximately 10-20 mg/mL.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

  • Integration: If separate signals for the two tautomers are observed (slow exchange), integrate the corresponding signals (e.g., the methyl protons) to determine the molar ratio.

  • Variable Temperature (VT) NMR: If a single set of averaged signals is observed (fast exchange), acquire a series of ¹H NMR spectra at different temperatures. Lowering the temperature may slow the exchange rate sufficiently to observe separate signals for each tautomer.

  • Data Analysis: Calculate the equilibrium constant (K) from the ratio of the integrated peak areas. The Gibbs free energy difference (ΔG) can then be calculated using the equation: ΔG = -RTln(K).

nmr_workflow prep Prepare NMR Samples in various deuterated solvents acq_rt Acquire ¹H NMR at Room Temperature prep->acq_rt analysis Analyze Spectrum acq_rt->analysis slow Slow Exchange: Integrate signals, calculate ratio analysis->slow fast Fast Exchange: Perform Variable Temperature NMR analysis->fast acq_vt Acquire spectra at different temperatures fast->acq_vt analysis_vt Analyze low-temperature spectrum: Integrate signals, calculate ratio acq_vt->analysis_vt

NMR workflow for tautomeric equilibrium analysis.

Conclusion

The tautomerism of 5-(p-tolyl)-1H-tetrazole is a dynamic equilibrium between the 1H- and 2H-forms. While the 1H-tautomer is dominant in the solid state, the equilibrium in solution is influenced by solvent polarity and temperature. Understanding this tautomeric behavior is crucial for predicting the compound's properties and its interactions in biological systems. This guide provides the foundational experimental and computational protocols for the comprehensive study of this important molecule.

References

The Core Electronic Structure of 5-Aryl-Tetrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aryl-tetrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms and one carbon atom, possesses a unique electronic structure that imparts favorable physicochemical properties. These properties include metabolic stability, a pKa similar to carboxylic acids, and the ability to participate in various non-covalent interactions, making the tetrazole moiety an effective bioisostere for carboxylic acids and amides in drug design.[1][2] The electronic properties of the aryl substituent at the 5-position can further modulate the overall electronic structure of the molecule, influencing its reactivity, and biological activity. This guide provides a comprehensive overview of the electronic structure of 5-aryl-tetrazole derivatives, detailing theoretical and experimental methods for their characterization and exploring the implications for drug development.

Theoretical and Computational Analysis of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties of 5-aryl-tetrazole derivatives.[3] These computational methods provide valuable insights into molecular geometry, orbital energies, and charge distributions, which are crucial for understanding the reactivity and interaction of these compounds with biological targets.

Molecular Geometry

DFT calculations, often employing the B3LYP functional with basis sets such as 6-311G(d,p), have been used to determine the optimized geometries of 5-aryl-tetrazole derivatives. These studies provide data on bond lengths, bond angles, and dihedral angles, which are generally in good agreement with experimental data obtained from X-ray crystallography.[4]

Table 1: Calculated Geometrical Parameters of Representative 5-Aryl-Tetrazole Derivatives

CompoundBondBond Length (Å)Bond AngleAngle (°)Dihedral AngleAngle (°)Reference
5-(2,6-dimethylphenoxy)-(1H)-tetrazoleN1-N21.363N1-N2-N3108.9C5-N1-N2-N30.0[4]
N2-N31.299N2-N3-N4109.5N1-N2-N3-N40.0[4]
N3-N41.364N3-N4-C5105.4N2-N3-N4-C50.0[4]
N4-C51.332N4-C5-N1109.9N3-N4-C5-N10.0[4]
C5-N11.331C5-N1-N2106.3N4-C5-N1-N20.0[4]
Ethyl-1-phenyl-1H-tetrazole-5-carboxylateN1-N21.350N1-N2-N3108.5C5-N1-N2-N3-0.1[3]
N2-N31.303N2-N3-N4110.1N1-N2-N3-N40.1[3]
N3-N41.355N3-N4-C5105.0N2-N3-N4-C5-0.1[3]
N4-C51.331N4-C5-N1110.2N3-N4-C5-N10.1[3]
C5-N11.339C5-N1-N2106.2N4-C5-N1-N20.0[3]

Note: Data is illustrative and extracted from specific computational studies. Actual values may vary depending on the specific derivative and computational method.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability and reactivity.[3] A smaller energy gap suggests higher reactivity.[3]

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Representative 5-Aryl-Tetrazole Derivatives

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Reference
Ethyl-1-(4-chlorophenyl)-1H-tetrazole-5-carboxylate-7.02-1.715.31[3]
Ethyl-1-(4-methoxyphenyl)-1H-tetrazole-5-carboxylate-6.42-1.444.98[3]
Ethyl-1-(4-nitrophenyl)-1H-tetrazole-5-carboxylate-7.64-3.414.23[3]

Note: Values are dependent on the specific derivative and the level of theory used in the calculation.

Experimental Determination of Electronic and Molecular Structure

A variety of experimental techniques are employed to characterize the electronic and molecular structure of 5-aryl-tetrazole derivatives, providing empirical data to validate computational models.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate data on the three-dimensional arrangement of atoms in a molecule, including precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[4] This technique has been instrumental in confirming the tautomeric forms and conformational preferences of 5-aryl-tetrazole derivatives.[4]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are routinely used to confirm the chemical structure of synthesized 5-aryl-tetrazole derivatives. Chemical shifts provide information about the electronic environment of the nuclei.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies for the tetrazole ring and its substituents can be observed.[2]

  • UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be correlated with the HOMO-LUMO energy gap.[4]

The Role of Electronic Structure in Biological Activity and Drug Design

The electronic structure of 5-aryl-tetrazole derivatives is intrinsically linked to their biological activity. By modifying the electronic properties of the aryl substituent, it is possible to tune the compound's affinity for a biological target.

Enzyme Inhibition

Many 5-aryl-tetrazole derivatives have been investigated as enzyme inhibitors. For example, certain derivatives have shown inhibitory activity against xanthine oxidase, an enzyme involved in gout.[5][6] Molecular docking studies have revealed that the electronic distribution and steric factors of the 5-aryl-tetrazole scaffold are crucial for binding to the active site of the enzyme.[5][6]

Anticancer Activity

Several 5-aryl-tetrazole derivatives have demonstrated potent anticancer activity.[1][7][8][9] Their mechanism of action often involves the inhibition of key proteins in cancer cell proliferation, such as tubulin or tyrosine kinases.[7][8] The electronic properties of the molecule influence its ability to form specific interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in the protein's binding pocket.[8]

Experimental Protocols

General Synthesis of 5-Aryl-1H-Tetrazoles

A common method for the synthesis of 5-substituted 1H-tetrazoles involves the [2+3] cycloaddition of a nitrile with an azide.[10]

Protocol:

  • To a solution of the desired aryl nitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (2 mmol) and a catalyst such as nano-TiCl4·SiO2 (0.1 g).[10]

  • Reflux the reaction mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

  • After completion, cool the mixture to room temperature and filter to remove the catalyst.[10]

  • Add ice-cold water and 4N HCl (5 mL) to the filtrate to precipitate the product.[10]

  • Collect the solid by filtration and wash with cold chloroform to yield the pure 5-aryl-1H-tetrazole.[10]

Computational Details for DFT Calculations

Protocol:

  • The molecular geometry of the 5-aryl-tetrazole derivative is optimized using a DFT method, for example, the B3LYP functional with the 6-311G(d,p) basis set.[4]

  • Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

  • The energies of the HOMO and LUMO are calculated from the optimized geometry.

  • Other electronic properties, such as Mulliken charges and molecular electrostatic potential, can also be computed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis cluster_application Application start Aryl Nitrile + Sodium Azide reaction [2+3] Cycloaddition start->reaction product 5-Aryl-Tetrazole reaction->product nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir xray X-ray Crystallography product->xray dft DFT Calculations product->dft drug_dev Drug Development nmr->drug_dev ir->drug_dev xray->drug_dev docking Molecular Docking dft->docking docking->drug_dev

Caption: Experimental and computational workflow for the study of 5-aryl-tetrazole derivatives.

signaling_pathway cluster_drug_target Mechanism of Action tetrazole 5-Aryl-Tetrazole Derivative binding Binding to Active Site tetrazole->binding Electronic & Steric Interactions enzyme Enzyme (e.g., Xanthine Oxidase, Tubulin) enzyme->binding inhibition Enzyme Inhibition binding->inhibition response Biological Response (e.g., Reduced Uric Acid, Apoptosis) inhibition->response

References

The Tetrazole Ring: A Core Component in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for the carboxylic acid group have cemented its importance in the development of numerous therapeutic agents and high-energy materials. This technical guide provides a comprehensive overview of the fundamental chemistry of the tetrazole ring, including its structure, physicochemical properties, key synthetic methodologies with detailed experimental protocols, and its role in biological signaling pathways.

Core Concepts: Structure and Properties

The tetrazole ring can exist in different isomeric forms, with the 1H- and 2H-tautomers being the most common and interconvertible.[1] The ring system is considered aromatic, possessing 6 π-electrons, which contributes to its stability.[1] A key feature of the tetrazole moiety is its acidic nature, with the N-H proton of 1H-tetrazole exhibiting a pKa value similar to that of carboxylic acids, making it largely deprotonated at physiological pH.[2] This property is central to its role as a carboxylic acid bioisostere in many drugs, such as the angiotensin II receptor blocker Losartan.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the tetrazole ring and its derivatives is presented below, offering a valuable resource for characterization and analysis.

Table 1: Physicochemical Properties of the Tetrazole Ring

PropertyValueReference
Molecular FormulaCH₂N₄[4]
Molar Mass70.05 g/mol [4]
Melting Point155-157 °C[5]
Density~1.48 g/cm³[6]
pKa (1H-tetrazole)4.9[6]
Water Solubility23 g/100 mL at 20 °C[4]

Table 2: Representative Bond Lengths and Angles for a Tetrazole Derivative (5-azido-1H-tetrazole)

ParameterBondValue
Bond LengthN1-N21.35 Å
N2-N31.30 Å
N3-N41.35 Å
N4-C51.33 Å
C5-N11.33 Å
Bond AngleN1-N2-N3109.0°
N2-N3-N4109.0°
N3-N4-C5106.5°
N4-C5-N1109.0°
C5-N1-N2106.5°
Data from calculated geometry of 5-azido-1H-tetrazole.[7]

Table 3: pKa Values of Selected 5-Substituted 1H-Tetrazoles

Substituent (R)pKa
-H4.70
-CH₃5.50
-C₂H₅5.59
-C₆H₅4.83
Data compiled from various sources.[2]

Table 4: Spectroscopic Data for Representative Tetrazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
5-Phenyl-1H-tetrazole17.45 (1H, br), 7.99 (2H, d), 7.54 (3H, t)155.93, 131.84, 129.78, 127.33, 124.63, 120.692919, 1601, 1457, 1281, 722
5-(4-Chlorophenyl)-1H-tetrazole16.81 (1H, br), 8.00 (2H, d), 7.61 (2H, d)154.96, 135.82, 129.43, 128.61, 123.272696, 1650, 1349, 1083, 822
5-(4-Methylbenzyl)-1H-tetrazole7.04-7.13 (4H, m), 4.16 (2H, s), 2.20 (3H, s)155.90, 136.63, 133.39, 129.76, 129.03, 29.02, 21.123000, 2861, 2695, 1083, 753
Data for compounds synthesized and characterized in DMSO-d₆.[8]

Synthesis of the Tetrazole Ring: Key Methodologies

The construction of the tetrazole ring can be achieved through several synthetic routes. The most prominent and versatile methods include the [3+2] cycloaddition of nitriles and azides (Huisgen cycloaddition) and the Ugi multicomponent reaction.

[3+2] Cycloaddition: A Classic and Robust Method

The reaction of an organonitrile with an azide source, typically sodium azide, is the most fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles.[9] This reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile group towards nucleophilic attack by the azide.[9]

G Nitrile Organonitrile (R-C≡N) Intermediate Activated Nitrile Complex Nitrile->Intermediate Activation Azide Azide Source (e.g., NaN₃) Azide->Intermediate Nucleophilic Attack Catalyst Catalyst (Lewis or Brønsted Acid) Catalyst->Intermediate Tetrazole 5-Substituted-1H-tetrazole Intermediate->Tetrazole Cyclization

A simplified workflow for the [3+2] cycloaddition synthesis of tetrazoles.
Ugi Multicomponent Reaction: A Pathway to Diversity

The Ugi four-component reaction provides a powerful and efficient method for the synthesis of 1,5-disubstituted tetrazoles. This one-pot reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide), leading to a high degree of molecular diversity.[10][11]

G cluster_reactants Reactants Aldehyde Aldehyde Imine Iminium Ion Intermediate Aldehyde->Imine Amine Amine Amine->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Azide Azide Source (TMSN₃) Adduct Azide Adduct Azide->Adduct Imine->Nitrilium Nitrilium->Adduct Tetrazole 1,5-Disubstituted Tetrazole Adduct->Tetrazole Electrocyclization

Logical workflow of the Ugi-azide reaction for tetrazole synthesis.

Experimental Protocols

Synthesis of 5-Phenyl-1H-tetrazole via [3+2] Cycloaddition

This protocol describes the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide using a copper sulfate catalyst.[12]

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 4 M

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and a catalytic amount of CuSO₄·5H₂O (2 mol%).

  • Stir the reaction mixture at room temperature and then increase the temperature to 140°C for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of 4 M HCl and 10 mL of EtOAc.

  • Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Synthesis of 1,5-Disubstituted-1H-tetrazoles via Ugi-Azide Reaction

This general procedure outlines the synthesis of 1,5-disubstituted-1H-tetrazoles using the Ugi-azide multicomponent reaction.[13]

Materials:

  • Amine (1.0 equiv)

  • Aldehyde (2.0 equiv)

  • Isocyanide (2.0 equiv)

  • Azidotrimethylsilane (TMSN₃) (2.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer bar, prepare a 1.0 M solution of the amine (1.0 equiv) in anhydrous MeOH under a nitrogen atmosphere.

  • Sequentially add the aldehyde (2.0 equiv), isocyanide (2.0 equiv), and azidotrimethylsilane (2.0 equiv).

  • Stir the resulting mixture at room temperature for 7 hours.

  • Remove the solvent under reduced pressure.

  • Dilute the crude extract with CH₂Cl₂ (20 mL) and wash with an excess of brine.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.

  • Purify the product by silica gel column chromatography using a mixture of hexanes and ethyl acetate.

C-H Functionalization of a Protected Tetrazole

This protocol describes the functionalization at the C5 position of a protected tetrazole via deprotonation with a Grignard reagent followed by reaction with an electrophile.[14]

Materials:

  • 1N-PMB-protected tetrazole

  • Isopropylmagnesium chloride-lithium chloride complex (turbo Grignard reagent)

  • Electrophile (e.g., aldehyde, ketone)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the 1N-PMB-protected tetrazole (1.1 equiv) in anhydrous THF (to a concentration of approximately 0.1 M) in an oven-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the isopropylmagnesium chloride-lithium chloride complex (1.3 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the electrophile (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 times).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

The Tetrazole Ring in Action: Signaling Pathways

The significance of the tetrazole ring in drug development is exemplified by its presence in numerous FDA-approved drugs. Losartan, an angiotensin II receptor blocker (ARB), is a prime example where the tetrazole moiety plays a crucial role in its therapeutic effect.[3] Losartan blocks the action of angiotensin II, a potent vasoconstrictor, by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[15][16] This blockade disrupts the downstream signaling cascade that leads to vasoconstriction and aldosterone secretion, ultimately resulting in a reduction in blood pressure.[15][16]

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein Activation AT1R->Gq Losartan Losartan Losartan->AT1R Blocks PLC Phospholipase C Activation Gq->PLC IP3 IP₃ Production PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Aldosterone Aldosterone Secretion Ca2->Aldosterone

Mechanism of action of Losartan in the Renin-Angiotensin-Aldosterone System.

The tetrazole group in Losartan mimics the carboxylate group of the natural ligand, angiotensin II, allowing it to bind effectively to the AT1 receptor.[17][18] However, its increased metabolic stability and lipophilicity compared to a carboxylic acid contribute to its favorable pharmacokinetic profile.[3]

Conclusion

The tetrazole ring is a versatile and highly valuable scaffold in modern chemistry. Its unique combination of physicochemical properties, particularly its bioisosteric relationship with the carboxylic acid group, has propelled it to the forefront of drug discovery and development. The synthetic methodologies outlined in this guide, from the classical [3+2] cycloaddition to the more contemporary multicomponent reactions, provide chemists with a robust toolkit for the construction of diverse tetrazole-containing molecules. A thorough understanding of the fundamental chemistry of the tetrazole ring, as detailed in this technical guide, is essential for researchers and scientists aiming to harness its full potential in the creation of novel therapeutics and advanced materials.

References

Spectroscopic Analysis of 5-(4-Methylphenyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological relevance of 5-(4-Methylphenyl)-1H-tetrazole. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development. Tetrazole derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities.[1][2]

Physicochemical Properties

This compound, also known as 5-(p-tolyl)-1H-tetrazole, is a white solid organic compound.[3] It belongs to the family of tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. The tetrazole ring is considered a bioisostere of the carboxylic acid group, a feature that is often exploited in drug design to improve metabolic stability and pharmacokinetic properties.[4][5]

PropertyValueSource
Molecular FormulaC₈H₈N₄PubChem
Molecular Weight160.18 g/mol PubChem
CAS Number24994-04-5PubChem
Melting Point246-248 °C[6]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
2917-3000C-H stretching (aromatic and methyl)
1609C=C stretching (aromatic)
1487C=N stretching (tetrazole ring)
1159C-N stretching
818C-H bending (para-substituted benzene)

Note: The exact peak positions may vary slightly between different sources and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule. The spectra are typically recorded in a deuterated solvent, such as DMSO-d₆.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
16.67br s1HN-H (tetrazole)
7.85d2HAr-H (ortho to tetrazole)
7.34d2HAr-H (meta to tetrazole)
2.32s3HCH₃

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
155.58C5 (tetrazole ring)
141.75C-CH₃ (aromatic)
130.47Ar-CH
127.42Ar-CH
121.90C-C (aromatic, attached to tetrazole)
21.55CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 5-substituted 1H-tetrazoles, characteristic fragmentation patterns involve the loss of N₂ or HN₃ molecules.[7]

m/zInterpretation
160[M]⁺ (Molecular ion)
132[M - N₂]⁺
117[M - HN₃]⁺

Experimental Protocols

The synthesis of this compound typically involves the [3+2] cycloaddition reaction between 4-methylbenzonitrile and an azide source. Several catalytic systems have been developed to facilitate this reaction.

General Synthesis Protocol

A common method for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of a nitrile with sodium azide in the presence of a catalyst in a suitable solvent.[8]

Materials:

  • 4-methylbenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or another catalyst (e.g., zinc chloride, indium chloride)[9]

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of 4-methylbenzonitrile in DMF, add sodium azide and a catalyst (e.g., ammonium chloride).

  • Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute HCl to protonate the tetrazole ring.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Potential Biological Relevance and Signaling Pathway

While this compound itself is not a widely studied therapeutic agent, the tetrazole scaffold is a key feature in many biologically active compounds.[1][2] Notably, some tetrazole derivatives have been investigated as anticancer agents that function as microtubule destabilizers.[10][11]

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Microtubule-targeting agents interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis.

Microtubule_Destabilization_Pathway cluster_0 Cellular Environment Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules (Dynamic Polymers) Tubulin_Dimers->Microtubules Polymerization Cell_Cycle_Progression Cell Cycle Progression (Mitosis) Microtubules->Tubulin_Dimers Depolymerization Microtubules->Cell_Cycle_Progression Essential for Mitotic Spindle Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Progression->Apoptosis Arrest at G2/M Phase Leads to Tetrazole_Compound 5-Aryl-1H-Tetrazole (e.g., Microtubule Destabilizer) Tetrazole_Compound->Tubulin_Dimers

Caption: Mechanism of action for a hypothetical 5-aryl-1H-tetrazole as a microtubule destabilizer.

The diagram above illustrates the general mechanism by which a microtubule destabilizing agent, such as a hypothetical bioactive 5-aryl-1H-tetrazole, can induce apoptosis in cancer cells. By binding to tubulin dimers, the compound inhibits their polymerization into microtubules, disrupting the dynamic instability of these structures. This leads to the failure of mitotic spindle formation, causing the cell cycle to arrest at the G2/M phase and ultimately triggering programmed cell death.

Experimental Workflow: Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is a standard procedure in synthetic and medicinal chemistry.

Synthesis_Workflow Start Start: Reagents Reaction [3+2] Cycloaddition (4-methylbenzonitrile + NaN₃) Start->Reaction Workup Acidification and Extraction Reaction->Workup Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Pure 5-(4-Methylphenyl)- 1H-tetrazole Characterization->Final_Product

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. The presented data and protocols can aid researchers in their efforts to synthesize, characterize, and explore the potential applications of this and related tetrazole compounds in various scientific disciplines.

References

An In-depth Technical Guide to the Crystal Structure of 5-(p-tolyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-(p-tolyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials science. The document details its crystallographic parameters, molecular geometry, and supramolecular features. Furthermore, it includes a detailed experimental protocol for its synthesis and crystallization, and discusses the broader context of 5-substituted-1H-tetrazoles in drug development, including representative signaling pathways.

Introduction to 5-substituted-1H-tetrazoles

Tetrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, primarily due to the tetrazole ring's ability to act as a bioisosteric replacement for the carboxylic acid group. This substitution can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. The title compound, 5-(p-tolyl)-1H-tetrazole, belongs to the family of 5-aryl-1H-tetrazoles and has garnered attention for its potential applications in coordination chemistry and as a scaffold for the development of novel therapeutic agents.

Crystal Structure Analysis of 5-(p-tolyl)-1H-tetrazole

The crystal structure of 5-(p-tolyl)-1H-tetrazole has been determined by X-ray diffraction, revealing a well-defined molecular and packing arrangement.

Crystallographic Data

The key crystallographic data for 5-(p-tolyl)-1H-tetrazole are summarized in the table below.

Parameter Value
Chemical FormulaC₈H₈N₄
Formula Weight160.18 g/mol
Crystal SystemOrthorhombic
Space GroupPbcm
a4.5370 (15) Å
b17.729 (5) Å
c9.778 (2) Å
α, β, γ90°
Volume786.5 (4) ų
Z4
Temperature293 K
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.353 Mg/m³
R-factor0.048

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and published research.[[“]]

Molecular Structure and Geometry

The molecule possesses crystallographic mirror symmetry, with the mirror plane bisecting the tolyl and tetrazole rings. The tetrazole ring is planar, and it is nearly coplanar with the phenyl ring, with a dihedral angle of approximately 2.67°.[[“]] The key bond lengths and angles are within the expected ranges for similar structures.

Table of Selected Bond Lengths and Angles

Bond Length (Å) Angle Degree (°)
C1-C71.460 (3)N1-C7-N1'109.3 (2)
C7-N11.3306 (17)C1-C7-N1125.36 (14)
N1-N21.3552 (18)C7-N1-N2108.53 (13)
N2-N2'1.272 (3)N1-N2-N2'106.81 (13)

Symmetry code: (') x, y, -z+1/2

Supramolecular Features and Crystal Packing

In the crystal lattice, molecules of 5-(p-tolyl)-1H-tetrazole are linked by intermolecular N—H···N hydrogen bonds, forming chains that propagate along the b-axis. Additionally, π-π stacking interactions are observed between the phenyl and tetrazole rings of adjacent molecules, with a centroid-centroid distance of 3.5639 (15) Å, contributing to the stability of the crystal packing.[[“]]

Experimental Protocols

Synthesis of 5-(p-tolyl)-1H-tetrazole

The synthesis of 5-(p-tolyl)-1H-tetrazole is typically achieved via a [3+2] cycloaddition reaction between 4-methylbenzonitrile and an azide source.

Materials:

  • 4-methylbenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-methylbenzonitrile (10 mmol) and ammonium chloride (10 mmol) in DMF (40 ml).

  • Add sodium azide (15 mmol) to the solution.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the mixture.

  • Remove the majority of the solvent under reduced pressure.

  • Pale yellow crystals suitable for X-ray diffraction can be obtained by slow evaporation of the remaining solvent.[[“]]

Below is a graphical representation of the experimental workflow.

G Experimental Workflow for 5-(p-tolyl)-1H-tetrazole cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization start Start Materials: 4-methylbenzonitrile, NaN3, NH4Cl, DMF reflux Reflux for 24h start->reflux cool Cool to Room Temperature reflux->cool filter1 Filter cool->filter1 evaporate Solvent Evaporation (under vacuum) filter1->evaporate slow_evap Slow Evaporation of Remaining Solvent evaporate->slow_evap crystals Pale Yellow Crystals of 5-(p-tolyl)-1H-tetrazole slow_evap->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd structure Crystal Structure Determination xrd->structure

Caption: Experimental workflow from synthesis to characterization.

X-ray Crystallography

Data Collection:

  • A suitable single crystal is mounted on a diffractometer.

  • Data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation.

  • A multi-scan absorption correction is applied to the collected data.

Structure Solution and Refinement:

  • The structure is solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically located in a difference Fourier map and refined isotropically or placed in calculated positions.

Relevance in Drug Development and Signaling Pathways

While the specific biological targets and signaling pathways for 5-(p-tolyl)-1H-tetrazole are not extensively documented, the broader class of 5-aryl-tetrazoles has significant therapeutic applications. Two prominent examples are their roles as angiotensin II receptor antagonists and as anticancer agents.

Representative Signaling Pathway: Angiotensin II Receptor Blockade

Many commercial antihypertensive drugs, such as Losartan, are 5-substituted tetrazoles. They act as antagonists of the Angiotensin II Type 1 (AT₁) receptor, which plays a crucial role in blood pressure regulation. Blockade of this receptor inhibits downstream signaling cascades that lead to vasoconstriction and inflammation. A key pathway affected is the TGF-β/Smad signaling pathway, which is involved in fibrosis.

The following diagram illustrates the inhibitory effect of a 5-aryl-tetrazole (represented by Losartan) on the Angiotensin II-induced signaling cascade.

G Angiotensin II Receptor Antagonist Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PLC Phospholipase C AT1R->PLC TGFb TGF-β Production AT1R->TGFb Losartan 5-Aryl-tetrazole (e.g., Losartan) Losartan->AT1R IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction PKC->Vasoconstriction Smad Smad Phosphorylation TGFb->Smad Fibrosis Fibrosis Smad->Fibrosis

Caption: Inhibition of Angiotensin II signaling by 5-aryl-tetrazoles.

Representative Signaling Pathway: Anticancer Activity via Tubulin Inhibition

Several 5-aryl-tetrazole derivatives have been investigated as potent anticancer agents. One of their mechanisms of action is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

The diagram below illustrates the logical flow of this anticancer mechanism.

G Anticancer Mechanism of Tubulin-Inhibiting 5-Aryl-tetrazoles Tetrazole 5-Aryl-tetrazole Derivative Tubulin Tubulin Tetrazole->Tubulin Binds to Microtubule Microtubule Formation Tetrazole->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Disruption Disruption of Microtubule Dynamics G2M_arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Tubulin polymerization inhibition by 5-aryl-tetrazoles.

Conclusion

The crystal structure of 5-(p-tolyl)-1H-tetrazole provides valuable insights into its molecular conformation and intermolecular interactions, which are crucial for understanding its physical properties and potential applications. The straightforward synthesis of this and related 5-substituted-1H-tetrazoles, coupled with their diverse biological activities, underscores their importance as scaffolds in drug discovery and development. The representative signaling pathways of well-known 5-aryl-tetrazoles highlight the therapeutic potential of this class of compounds in treating a range of diseases from hypertension to cancer. This technical guide serves as a foundational resource for researchers and professionals working with this promising class of heterocyclic compounds.

References

Methodological & Application

Application Note: A Robust and Efficient Synthesis of 5-(4-Methylphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

AN-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a reliable and high-yield protocol for the synthesis of 5-(4-Methylphenyl)-1H-tetrazole from 4-methylbenzonitrile. The described method utilizes a [3+2] cycloaddition reaction between the nitrile and sodium azide, facilitated by a catalyst, offering a practical route to this important heterocyclic scaffold. Tetrazoles are recognized as metabolically stable surrogates for carboxylic acids in medicinal chemistry, making efficient synthetic routes to these compounds highly valuable in drug discovery and development.[1] The protocol is scalable and employs readily available reagents, providing a solid foundation for laboratory and potential industrial applications.[2]

Introduction

5-Substituted-1H-tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds with a wide range of applications. They serve as crucial components in medicinal chemistry, coordination chemistry, and materials science.[1][3][4] Notably, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1] The most direct and common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source.[1][3]

This document provides a detailed protocol for the synthesis of this compound using 4-methylbenzonitrile and sodium azide. Various catalytic systems have been developed to enhance the efficiency and safety of this transformation, including the use of zinc salts,[1][2][5] amine salts,[6] and solid acids.[7][8] The protocol described herein is based on established methods that offer high yields and operational simplicity.

Reaction Principle

The synthesis proceeds via a [3+2] cycloaddition reaction, where the π-system of the nitrile group in 4-methylbenzonitrile reacts with the azide ion (N₃⁻). The catalyst, typically a Lewis acid or an amine salt, activates the nitrile group, making it more susceptible to nucleophilic attack by the azide, thereby facilitating the formation of the tetrazole ring under milder conditions and in shorter reaction times. The final product is obtained after acidic work-up, which protonates the tetrazolide anion.

Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

3.1. Materials and Equipment

  • Reagents:

    • 4-methylbenzonitrile (1.17 g, 10 mmol)

    • Sodium azide (NaN₃) (0.78 g, 12 mmol)[6]

    • Ammonium chloride (NH₄Cl) (0.64 g, 12 mmol) or Zinc Bromide (ZnBr₂) (1.13 g, 5 mmol)

    • N,N-Dimethylformamide (DMF) (20 mL) or Water (20 mL)[5][6]

    • Hydrochloric acid (HCl), 4 M solution

    • Ethyl acetate (for extraction)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Beakers, graduated cylinders, and funnels

    • Büchner funnel and filter paper

    • Standard laboratory glassware

    • TLC plates (Silica gel 60 F₂₅₄)

3.2. Safety Precautions

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃).[2] Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrazoic Acid (HN₃): Volatile, highly toxic, and explosive. Avoid acidic conditions during the reaction setup. The work-up must be performed carefully in a fume hood.

  • DMF: An irritant. Handle in a fume hood.

3.3. Detailed Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzonitrile (10 mmol), sodium azide (12 mmol), and the chosen catalyst (e.g., ammonium chloride, 12 mmol).[6]

  • Solvent Addition: Add the solvent (e.g., 20 mL of DMF).[6]

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 8-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 50 mL of water.

    • In a fume hood, slowly acidify the aqueous solution to pH ~2 by adding 4 M HCl. A precipitate will form.

    • Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Purification:

    • The crude product is often pure enough for many applications.

    • If further purification is needed, the solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Drying: Dry the purified white crystalline product under vacuum.

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference(s)
Starting Material 4-methylbenzonitrile-
Key Reagents Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl)[6]
Molar Ratio Nitrile : NaN₃ : NH₄Cl = 1 : 1.2 : 1.2[6]
Solvent N,N-Dimethylformamide (DMF)[6][7]
Reaction Temperature 110-120 °C[6]
Reaction Time 8-12 hours[6]
Product This compound-
Molecular Formula C₈H₈N₄[9][10]
Molecular Weight 160.18 g/mol [9][11]
Typical Yield 85-95%[7]
Appearance White crystalline powder[12]
Melting Point 209-212 °C or 250-253 °C (literature varies)[10][12]

Visualized Workflow and Pathways

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction_pathway Chemical Reaction Pathway cluster_reactants Reactants cluster_conditions Conditions r1 4-Methylbenzonitrile p1 This compound r1->p1 + r2 Sodium Azide (NaN₃) r2->p1 c1 Catalyst (e.g., NH₄Cl) c1->p1 c2 Solvent (DMF) c2->p1 c3 Heat (110-120°C) c3->p1 experimental_workflow start Start combine Combine Reactants: 4-Methylbenzonitrile, NaN₃, Catalyst, Solvent start->combine react Heat and Stir (110-120°C, 8-12h) combine->react workup Work-up: Cool, Add H₂O, Acidify with HCl react->workup isolate Isolate Product: Vacuum Filtration and Washing workup->isolate purify Purify (Optional): Recrystallization isolate->purify product Final Product: This compound isolate->product If pure enough purify->product end_node End product->end_node

References

Application Notes and Protocols: [3+2] Cycloaddition for the Synthesis of 5-Aryl-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aryl-1H-tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1][2] Their prominence stems from their ability to act as bioisosteric replacements for carboxylic acids, enhancing metabolic stability and improving pharmacokinetic profiles of drug candidates.[3][4] The tetrazole moiety is a key component in several FDA-approved drugs, including the antihypertensive agent Losartan.[1][5] The [3+2] cycloaddition reaction between an aryl nitrile and an azide source is the most prevalent and efficient method for the synthesis of these valuable scaffolds.[1][6] This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-1H-tetrazoles via [3+2] cycloaddition, focusing on various catalytic systems.

Reaction Principle

The synthesis of 5-aryl-1H-tetrazoles via [3+2] cycloaddition involves the reaction of an aryl nitrile with an azide, typically sodium azide. This reaction often requires a catalyst to overcome the activation energy barrier.[6] The general mechanism proceeds through the coordination of the catalyst with the nitrile or azide, facilitating the nucleophilic attack of the azide on the nitrile carbon, followed by cyclization to form the tetrazole ring.[6][7]

Catalytic Systems: A Comparative Overview

A variety of catalytic systems have been developed for the [3+2] cycloaddition synthesis of 5-aryl-1H-tetrazoles, each with its own advantages in terms of efficiency, cost, and environmental impact. The choice of catalyst can significantly influence reaction conditions and yields.

Data Presentation: Comparison of Catalytic Systems
Catalyst SystemSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Reference
Cobalt(II) Complex BenzonitrileDMF1101298[6]
4-MethoxybenzonitrileDMF1101297[6]
4-ChlorobenzonitrileDMF1101296[6]
Silica Sulfuric Acid BenzonitrileDMF120592[8][9]
4-ChlorobenzonitrileDMF120595[8][9]
4-MethylbenzonitrileDMF120590[8][9]
Copper(I) Iodide BenzonitrileDMF/MeOH801292[10]
4-AnisonitrileDMF/MeOH801295[10]
4-ChlorobenzonitrileDMF/MeOH801289[10]

Experimental Protocols

Protocol 1: Cobalt(II) Complex Catalyzed Synthesis

This protocol is adapted from a method utilizing a specific Cobalt(II) complex with a tetradentate ligand.[6][11]

Materials:

  • Aryl nitrile (e.g., Benzonitrile)

  • Sodium azide (NaN₃)

  • Cobalt(II) complex catalyst

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a reaction vial, add the aryl nitrile (1.0 mmol), sodium azide (1.2 mmol), and the Cobalt(II) complex catalyst (1 mol%).

  • Add DMF (3 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 110 °C with stirring for 12 hours.

  • After cooling to room temperature, acidify the reaction mixture with 1M HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 5-aryl-1H-tetrazole.

Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis

This protocol utilizes a heterogeneous acid catalyst, which can be easily recovered and reused.[2][8][9]

Materials:

  • Aryl nitrile (e.g., 4-Chlorobenzonitrile)

  • Sodium azide (NaN₃)

  • Silica sulfuric acid

  • Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware for reaction, filtration, and purification

Procedure:

  • In a round-bottom flask, combine the aryl nitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g).

  • Add DMF (5 mL) to the flask.

  • Heat the mixture to 120 °C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Filter the solid catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate is then treated to isolate the product, typically by extraction or precipitation followed by recrystallization.

Visualizations

reaction_mechanism ArylNitrile Aryl Nitrile (Ar-C≡N) Intermediate Activated Complex ArylNitrile->Intermediate Coordination Azide Azide (N₃⁻) Azide->Intermediate Catalyst Catalyst (e.g., Co²⁺) Catalyst->Intermediate Tetrazole 5-Aryl-1H-tetrazole Intermediate->Tetrazole Cyclization

Caption: Generalized mechanism of catalyzed [3+2] cycloaddition for tetrazole synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Aryl Nitrile, Sodium Azide, and Catalyst Solvent Add Solvent (e.g., DMF) Reactants->Solvent Heating Heat and Stir (e.g., 110-120 °C) Solvent->Heating Quenching Acidification/Quenching Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: A typical experimental workflow for 5-aryl-1H-tetrazole synthesis.

logical_relationship cluster_components Reaction Components cluster_conditions Reaction Conditions Goal Synthesis of 5-Aryl-1H-tetrazoles Nitrile Aryl Nitrile Goal->Nitrile Azide Azide Source Goal->Azide Catalyst Catalyst Goal->Catalyst Solvent Solvent Goal->Solvent Temperature Temperature Goal->Temperature Time Reaction Time Goal->Time Product 5-Aryl-1H-tetrazole Nitrile->Product Azide->Product Catalyst->Product Solvent->Product Temperature->Product Time->Product Application Drug Development Applications Product->Application

Caption: Logical relationship of components in 5-aryl-1H-tetrazole synthesis.

Applications in Drug Development

The synthesized 5-aryl-1H-tetrazoles are valuable building blocks in drug discovery. Their structural and electronic resemblance to carboxylic acids allows them to function as effective bioisosteres, a strategy frequently employed to enhance the pharmacological properties of a lead compound.[4] This includes improving metabolic stability, modulating acidity, and increasing membrane permeability.[3][5] The tetrazole moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a crucial pharmacophore in the design of novel therapeutic agents.[12] The protocols described herein provide a reliable foundation for the synthesis of diverse libraries of 5-aryl-1H-tetrazoles for screening and lead optimization in various therapeutic areas, including cardiovascular diseases, cancer, and infectious diseases.[1][12]

References

Application Notes: Detailed Protocol for the Synthesis of 5-(p-tolyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Substituted-1H-tetrazoles are a significant class of nitrogen-containing heterocyclic compounds. In medicinal chemistry, the tetrazole ring is widely recognized as a bioisosteric replacement for the carboxylic acid group, offering advantages such as improved metabolic stability and similar acidity.[1][2] The synthesis of these compounds is often achieved through the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][2][3] This document provides a detailed protocol for the synthesis of 5-(p-tolyl)-1H-tetrazole from p-tolunitrile and sodium azide, a common and effective method.[4]

Reaction Scheme:

Safety Precautions

This protocol involves hazardous materials and must be performed with strict adherence to safety guidelines in a well-ventilated chemical fume hood.

  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5][6] It is also a severe explosion hazard if subjected to shock or heat.[7][8]

    • Acid Reactivity: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[5][6] All acidification steps must be conducted with extreme caution in a fume hood.

    • Metal Reactivity: Forms highly shock-sensitive and explosive heavy metal azides upon contact with metals such as lead, copper, silver, or their salts.[5][8][9] Avoid using metal spatulas for handling solid sodium azide and ensure that solutions do not come into contact with metal pipes or equipment.[5][8]

  • N,N-Dimethylformamide (DMF): DMF is a solvent used in this reaction and is a known irritant. It should be handled in a fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended), must be worn at all times.[5][9]

Experimental Protocol

3.1 Materials and Equipment

  • Reagents:

    • p-Tolunitrile (4-methylbenzonitrile)

    • Sodium Azide (NaN₃)

    • Ammonium Chloride (NH₄Cl)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric Acid (HCl), 2M solution

    • Deionized Water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Buchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH indicator strips

    • Rotary evaporator

3.2 Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, combine p-tolunitrile (1.17 g, 10 mmol), sodium azide (0.98 g, 15 mmol), and ammonium chloride (0.80 g, 15 mmol).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.[10]

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to reflux (approximately 125-130 °C) with continuous stirring for 24 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After 24 hours, turn off the heat and allow the mixture to cool to room temperature. Filter the cooled mixture to remove excess inorganic salts.

  • Solvent Removal: Transfer the filtrate to a larger flask and remove the DMF under reduced pressure using a rotary evaporator.

  • Work-up and Precipitation:

    • To the resulting residue, add approximately 50 mL of deionized water and stir until the residue is dissolved.

    • In a well-ventilated fume hood, slowly and carefully acidify the aqueous solution to a pH of approximately 2-3 by adding 2M hydrochloric acid dropwise. A white precipitate will form.

  • Product Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any remaining impurities. Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Reagent Quantities for Synthesis

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
p-Tolunitrile117.15101.01.17 g
Sodium Azide65.01151.50.98 g
Ammonium Chloride53.49151.50.80 g
DMF73.09--40 mL

Table 2: Characterization Data for 5-(p-tolyl)-1H-tetrazole

PropertyValue
Molecular Formula C₈H₈N₄[10]
Molar Mass 160.18 g/mol [10][11]
Synonyms 5-(4-Methylphenyl)-1H-tetrazole
Physical Appearance White to pale yellow solid/crystals[10]
Melting Point 250-253 °C[11]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 5-(p-tolyl)-1H-tetrazole.

Synthesis_Workflow A 1. Combine Reactants (p-Tolunitrile, NaN₃, NH₄Cl in DMF) B 2. Reflux Reaction (24 hours at ~125 °C) A->B C 3. Cool to Room Temperature & Filter Salts B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Acidification & Precipitation (Add H₂O, then HCl to pH 2-3) D->E F 6. Product Isolation (Vacuum Filtration) E->F G 7. Wash & Dry Product F->G H Final Product: 5-(p-tolyl)-1H-tetrazole G->H

Caption: Workflow diagram for the synthesis of 5-(p-tolyl)-1H-tetrazole.

References

Application Notes and Protocols: Catalysts for 5-Substituted Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of catalytic methods for the synthesis of 5-substituted tetrazoles, a critical scaffold in medicinal chemistry and materials science. It includes a comparative analysis of various catalytic systems, detailed experimental protocols, and mechanistic insights to guide researchers in selecting and implementing the most suitable synthetic strategies.

Introduction to 5-Substituted Tetrazoles

5-Substituted-1H-tetrazoles are nitrogen-rich heterocyclic compounds with a wide range of applications. In the pharmaceutical industry, the tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates.[1][2] Several commercial drugs, such as the antihypertensive agent losartan, feature this moiety.[2] Beyond pharmaceuticals, these compounds are utilized in materials science as high-energy materials, in agriculture, and as ligands in coordination chemistry.[1]

The most common and atom-economical method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[1][3][4] However, this reaction often requires harsh conditions, including high temperatures and the use of toxic and potentially explosive reagents like hydrazoic acid.[1][3] To overcome these limitations, a variety of catalytic systems have been developed to facilitate this transformation under milder and safer conditions. These catalysts can be broadly categorized into homogeneous, heterogeneous, and organocatalytic systems.

Catalytic Systems for 5-Substituted Tetrazole Synthesis

A diverse array of catalysts has been successfully employed to promote the synthesis of 5-substituted tetrazoles. The choice of catalyst can significantly impact reaction efficiency, substrate scope, and environmental footprint. This section provides a comparative overview of prominent catalytic systems.

Heterogeneous Catalysts

Heterogeneous catalysts are highly desirable due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability.[1] This category includes a wide range of materials from zeolites to functionalized nanoparticles.

2.1.1. Zeolites and Metal-Organic Frameworks (MOFs)

Zeolites, with their well-defined porous structures and acidic or basic sites, have proven to be effective catalysts. For instance, CoY zeolite has been used for the synthesis of both aliphatic and aromatic 5-substituted-1H-tetrazoles in good to excellent yields.[1] Another example is the use of ZSM-5, a pentasil aluminosilicate zeolite, which catalyzes a three-component coupling of aldehydes, hydroxylamine hydrochloride, and sodium azide.[5]

2.1.2. Nanoparticle Catalysts

Nanomaterials offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. Magnetic nanoparticles (e.g., Fe₃O₄-based) are particularly advantageous as they can be easily recovered using an external magnet.[6] Various functionalizations of magnetic nanoparticles with catalytically active metals like palladium, copper, zinc, and nickel have been reported to efficiently catalyze tetrazole synthesis.[6][7] For example, a Fe₃O₄-adenine-Zn nanocomposite has demonstrated high yields in short reaction times.[6]

Table 1: Performance of Selected Heterogeneous Catalysts

CatalystSubstrate ScopeSolventTemperature (°C)TimeYield (%)Catalyst LoadingReference
CoY ZeoliteAromatic & Aliphatic NitrilesDMF12014 h85-9520 mg[1]
ZSM-5Aromatic & Heteroaromatic AldehydesDMF10012 hup to 961 mol%[5][8]
Fe₃O₄-adenine-ZnAromatic & Aliphatic NitrilesPEG12080 minup to 96-[6]
Fe₃O₄@tryptophan@NiAromatic NitrilesWater10030-60 min90-98-[6]
Cu-MCM-41Aromatic & Aliphatic AldehydesDMF140-High-[8]
Homogeneous Catalysts

Homogeneous catalysts, typically metal complexes, often exhibit high activity and selectivity under mild reaction conditions. However, their separation from the product can be challenging.

2.2.1. Cobalt Complexes

A Cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles.[3][4] Mechanistic studies suggest the formation of an intermediate cobalt(II) diazido complex which is the active catalytic species.[3][4][9]

2.2.2. Copper Complexes

Copper complexes, such as those with Schiff base ligands, have also been utilized as effective homogeneous catalysts for tetrazole synthesis.[3] These catalysts are often cost-effective and operate under relatively mild conditions.

Table 2: Performance of Selected Homogeneous Catalysts

CatalystSubstrate ScopeSolventTemperature (°C)TimeYield (%)Catalyst LoadingReference
Co(II)-complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amineAromatic & Aliphatic NitrilesDMF11012 hup to 981 mol%[3][4][9]
[Cu(phen)(PPh₃)₂][NO₃]Aromatic NitrilesDMF1206-12 h80-952 mol%[3]
Organocatalysts

Organocatalysis offers a metal-free alternative, which is highly desirable in pharmaceutical synthesis to avoid metal contamination in the final product.

2.3.1. L-Proline

The simple amino acid L-proline has been demonstrated to be an effective and environmentally benign catalyst for the synthesis of 5-substituted-1H-tetrazoles from a broad range of nitriles, thiocyanates, and cyanamides.[10]

2.3.2. Vilsmeier-Haack Type Organocatalyst

An in situ generated organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, has been shown to be a highly efficient catalyst for the azide-nitrile cycloaddition, proceeding rapidly under microwave irradiation.[11][12] This catalyst is generated from inexpensive starting materials like N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride.[11][12]

Table 3: Performance of Selected Organocatalysts

CatalystSubstrate ScopeSolventTemperature (°C)TimeYield (%)Catalyst LoadingReference
L-ProlineAliphatic & Aryl Nitriles, Thiocyanates, CyanamidesDMSO1202-8 h85-9610 mol%[10]
5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide (in situ)Aromatic & Aliphatic NitrilesNMP200 (Microwave)15-25 min>80Catalytic TMSCl[11][12]

Experimental Protocols

This section provides detailed experimental procedures for representative catalytic systems.

Protocol 1: Heterogeneous Catalysis using CoY Zeolite

Synthesis of 5-Phenyl-1H-tetrazole [1]

  • To a mixture of benzonitrile (1 mmol, 103 mg) and sodium azide (2.0 mmol, 130 mg) in a round-bottom flask, add CoY zeolite (20 mg) and DMF (1 mL).

  • Heat the reaction mixture at 120 °C with stirring for 14 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture and wash it with ethyl acetate.

  • To the filtrate, add 1N HCl (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent to obtain 5-phenyl-1H-tetrazole.

Protocol 2: Homogeneous Catalysis using a Cobalt(II) Complex

Synthesis of 5-Phenyl-1H-tetrazole [3][4]

  • In a reaction vial, combine benzonitrile (1 mmol, 103 mg), sodium azide (1.2 mmol, 78 mg), and the Cobalt(II) complex catalyst (1 mol%, 7.5 mg).

  • Add DMF (2 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 110 °C with stirring for 12 hours.

  • After cooling to room temperature, add water (10 mL) to the reaction mixture.

  • Acidify the mixture with 2N HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield 5-phenyl-1H-tetrazole.

Protocol 3: Organocatalysis using L-Proline

Synthesis of 5-Phenyl-1H-tetrazole [10]

  • In a sealed tube, place benzonitrile (1 mmol, 103 mg), sodium azide (1.5 mmol, 97.5 mg), and L-proline (0.1 mmol, 11.5 mg).

  • Add DMSO (2 mL) to the tube.

  • Heat the mixture in a preheated oil bath at 120 °C for the appropriate time (typically 2-8 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).

  • Acidify the mixture with concentrated HCl to pH ~2.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • If necessary, the product can be further purified by recrystallization.

Mechanistic Insights and Visualizations

The catalytic synthesis of 5-substituted tetrazoles predominantly proceeds via a [3+2] cycloaddition mechanism. The role of the catalyst is to activate the nitrile substrate, thereby lowering the activation energy of the cycloaddition step.[10][11][13]

Metal-Catalyzed [3+2] Cycloaddition

In metal-catalyzed reactions, the Lewis acidic metal center coordinates to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion.[6] The subsequent steps involve the formation of a metal-bound tetrazolate intermediate, followed by protonation and release of the product, regenerating the catalyst.

Metal_Catalyzed_Mechanism Catalyst Metal Catalyst (M) Activated_Nitrile R-C≡N-M Catalyst->Activated_Nitrile Coordination Nitrile R-C≡N Nitrile->Activated_Nitrile Intermediate [Metal-Tetrazolate Intermediate] Activated_Nitrile->Intermediate Nucleophilic attack Azide N₃⁻ Azide->Intermediate Intermediate->Catalyst Catalyst Regeneration Product 5-Substituted Tetrazole Intermediate->Product Protonation Protonation H⁺ Protonation->Product

Figure 1: Generalized mechanism for metal-catalyzed tetrazole synthesis.

Organocatalyzed [3+2] Cycloaddition (Vilsmeier-Haack Type)

The in situ generated Vilsmeier-Haack type organocatalyst activates the nitrile in a similar fashion to a Lewis acid. The cationic nature of the catalyst enhances the electrophilicity of the nitrile, facilitating the cycloaddition with the azide anion.

Organocatalyst_Workflow Start Start: NMP, NaN₃, TMSCl In_Situ_Generation In Situ Generation of Organocatalyst Start->In_Situ_Generation Nitrile_Activation Nitrile Activation In_Situ_Generation->Nitrile_Activation Cycloaddition [3+2] Cycloaddition with NaN₃ Nitrile_Activation->Cycloaddition Product_Formation Product Formation & Catalyst Regeneration Cycloaddition->Product_Formation Product_Formation->In_Situ_Generation Catalytic Cycle End End: 5-Substituted Tetrazole Product_Formation->End

Figure 2: Workflow for organocatalyzed tetrazole synthesis.

Experimental Workflow for Catalyst Screening

A general workflow for screening different catalysts for the synthesis of a target 5-substituted tetrazole is outlined below. This process involves optimizing reaction conditions to maximize yield and minimize reaction time.

Catalyst_Screening_Workflow Start Define Target Tetrazole and Starting Materials Select_Catalysts Select Candidate Catalysts (Heterogeneous, Homogeneous, Organo) Start->Select_Catalysts Initial_Screening Initial Screening: Fixed T, t, concentration Select_Catalysts->Initial_Screening Analysis1 Analyze Yields (e.g., by HPLC, NMR) Initial_Screening->Analysis1 Select_Best Select Best Performing Catalyst(s) Analysis1->Select_Best Optimization Optimize Reaction Conditions: Temperature, Time, Catalyst Loading, Solvent Select_Best->Optimization Analysis2 Analyze Optimized Yield Optimization->Analysis2 Final_Protocol Finalized Synthetic Protocol Analysis2->Final_Protocol

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-(4-Methylphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted-1H-tetrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development. They often serve as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties. The microwave-assisted synthesis of these compounds represents a significant advancement over traditional methods, offering dramatically reduced reaction times, increased yields, and alignment with the principles of green chemistry.[1][2] This application note provides a detailed protocol for the synthesis of 5-(4-Methylphenyl)-1H-tetrazole via a microwave-assisted [3+2] cycloaddition reaction.

Reaction Principle

The synthesis proceeds via a [3+2] cycloaddition reaction between an organic nitrile (4-methylbenzonitrile) and an azide source (sodium azide).[3][4] This reaction is often facilitated by a catalyst and accelerated by microwave irradiation. The use of a polar solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is common due to its efficient coupling with microwave energy.[2][5]

Experimental Protocols

This section outlines a representative protocol for the microwave-assisted synthesis of this compound. The following procedure is a composite based on established methods for the synthesis of 5-substituted-1H-tetrazoles.[2][6]

Materials:

  • 4-Methylbenzonitrile (p-tolunitrile)

  • Sodium Azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl) or other suitable catalyst (e.g., CuSO₄·5H₂O, Zn(OAc)₂)[4][7]

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave reactor vials

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a designated microwave reactor vial, combine 4-methylbenzonitrile (1.0 mmol), sodium azide (1.5 mmol), and triethylamine hydrochloride (1.5 mmol).

  • Solvent Addition: Add 3-5 mL of DMF to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130°C for 2 hours.[2]

  • Reaction Quenching and Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a beaker containing 20 mL of water.

    • Acidify the aqueous solution to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting Material4-MethylbenzonitrileGeneral
ReagentsSodium Azide, Triethylamine hydrochloride[2]
SolventDMF[2]
Temperature130 °C[2]
Reaction Time2 hours[2]
YieldUp to 97%Not specified in a detailed protocol, but reported for similar syntheses.

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₈H₈N₄[8]
Molecular Weight160.18 g/mol [8]
Melting Point249-251 °C[9]
¹H NMR (DMSO-d₆) δ 2.35 (s, 3H, CH₃), 7.37 (d, 2H, J=7.6 Hz, Ph), 7.90 (d, 2H, J=7.5 Hz, Ph)[9]
¹³C NMR (DMSO-d₆) Data not explicitly found for this specific compound in the provided search results.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the synthesis.

chemical_structure cluster_product This compound Product

Caption: Chemical structure of this compound.

experimental_workflow Experimental Workflow reagents Combine 4-Methylbenzonitrile, Sodium Azide, and Catalyst in DMF microwave Microwave Irradiation (e.g., 130°C, 2h) reagents->microwave cooling Cool to Room Temperature microwave->cooling quench Quench with Water and Acidify with HCl cooling->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization concentrate->purify product This compound purify->product

References

Application Notes and Protocols for 5-(4-Methylphenyl)-1H-tetrazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion remains a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, nitrogen-containing heterocyclic compounds have demonstrated exceptional efficacy. 5-(4-Methylphenyl)-1H-tetrazole is a promising corrosion inhibitor, particularly for protecting metals and alloys in acidic environments. Its molecular structure, featuring a tetrazole ring and a methylphenyl group, allows for strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a corrosion inhibitor.

Mechanism of Action

The corrosion inhibition mechanism of this compound is primarily attributed to its adsorption onto the metal surface. This adsorption can occur through a combination of physisorption and chemisorption. The tetrazole ring, with its multiple nitrogen atoms, and the π-electrons of the phenyl group, act as active centers for adsorption.[1][2]

  • Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to adsorption via electrostatic forces.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen atoms of the tetrazole ring and the vacant d-orbitals of the metal atoms. The presence of the methylphenyl group can also enhance the electron density on the tetrazole ring, further promoting chemisorption.[3][4]

The adsorbed inhibitor molecules form a protective film on the metal surface, which acts as a barrier, isolating the metal from the corrosive environment. This film blocks the active sites for corrosion, thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5]

Data Presentation

The following tables summarize the corrosion inhibition performance of this compound and related tetrazole derivatives on mild steel in acidic media. The data is compiled from various studies and illustrates the effect of inhibitor concentration and temperature on inhibition efficiency.

Table 1: Inhibition Efficiency of Tetrazole Derivatives Determined by Weight Loss Measurements

InhibitorConcentration (mM)MediumTemperature (°K)Inhibition Efficiency (%)Reference
5-(3-methylphenyl)-4-((4-nitrobenzylidene) amino)-4H-1,2,4-triazole-3-thiol (MNATT)0.11 M HCl30336.7[6]
MNATT0.51 M HCl30388.6[7]
MNATT1.01 M HCl30390.4[6]
MNATT1.01 M HCl33392.1[6]
N-2-methylbenzylidene-4-antipyrineamine0.51 M HCl-91.8[8]

Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl with and without Tetrazole Inhibitors

InhibitorConcentrationEcorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)Reference
Blank--475958.02-[9]
1-Phenyl-1H-tetrazole-5-thiol (PTZ)5 mM--97.1[5]
5-(4-chlorophenyl)-1H-tetrazole600 ppm--92.10[10]
2,5-disubstituted tetrazole (P1)0.1 mM--82.7[1]
2,5-disubstituted tetrazole (P2)0.1 mM--94.6[1]
1-(4-nitrophenyl)-5-amino-1H-tetrazole---Excellent[11]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound are provided below.

Weight Loss Measurement

This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.[12]

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of various grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Distilled water and acetone

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Water bath or thermostat

  • Analytical balance (±0.1 mg accuracy)

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.

  • Cleaning: Degrease the polished coupons by washing with distilled water, followed by acetone, and then dry them in a stream of warm air.

  • Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance and record the initial weight (W_initial).

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of this compound. The immersion is typically carried out for a fixed period (e.g., 5 hours) at a constant temperature.[6]

  • Final Weighing: After the immersion period, retrieve the coupons from the solutions.

  • Cleaning after Immersion: Carefully clean the coupons to remove corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.

  • Drying and Weighing: Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in g·m⁻²·h⁻¹: CR = ΔW / (A × t), where A is the surface area of the coupon in m² and t is the immersion time in hours.[6]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[13] These tests are typically performed using a three-electrode setup in a corrosion cell.[14]

Equipment:

  • Potentiostat/Galvanostat

  • Corrosion cell with a three-electrode setup:

    • Working Electrode (WE): Mild steel coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium with and without the inhibitor

2.1 Potentiodynamic Polarization

This technique measures the current response of the working electrode to a controlled change in potential.[15]

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode as described in the weight loss method. Mount the electrode in a holder, exposing a known surface area to the electrolyte.

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize, which typically takes about 15-30 minutes.[2][16]

  • Polarization Scan: Once the OCP is stable, apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.1667 mV/s).[15]

  • Data Analysis:

    • Plot the logarithm of the current density (log I) versus the applied potential (E). This is known as the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100, where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

2.2 Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[17][18]

Procedure:

  • Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize as in the potentiodynamic polarization method.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.[19]

  • Data Analysis:

    • The impedance data is often represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The data is then fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100, where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to characterize the morphology of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor.[20][21][22] This provides visual evidence of the protective film formation.

Mandatory Visualizations

Experimental_Workflow_Weight_Loss cluster_prep Coupon Preparation cluster_exposure Corrosion Test cluster_post Post-Test Processing prep1 Mechanical Polishing prep2 Degreasing (Water & Acetone) prep1->prep2 prep3 Drying prep2->prep3 weigh1 Initial Weighing (W_initial) prep3->weigh1 exp1 Immerse in Blank Solution weigh1->exp1 exp2 Immerse in Inhibitor Solution weigh1->exp2 post1 Retrieve Coupons exp1->post1 exp2->post1 post2 Cleaning post1->post2 post3 Drying post2->post3 weigh2 Final Weighing (W_final) post3->weigh2 calc Calculate: - Weight Loss - Corrosion Rate - Inhibition Efficiency weigh2->calc

Caption: Workflow for Weight Loss Measurement.

Experimental_Workflow_Electrochemical cluster_setup Electrochemical Cell Setup cluster_tests Electrochemical Tests cluster_analysis Data Analysis setup1 Prepare Working Electrode setup2 Assemble 3-Electrode Cell (WE, RE, CE) setup1->setup2 setup3 Add Test Solution (Blank or Inhibitor) setup2->setup3 stabilize Stabilize Open Circuit Potential (OCP) setup3->stabilize test1 Potentiodynamic Polarization (Tafel Plot) stabilize->test1 test2 Electrochemical Impedance Spectroscopy (Nyquist/Bode Plots) stabilize->test2 analysis1 Determine Icorr from Tafel Plot test1->analysis1 analysis2 Determine Rct from EIS Data test2->analysis2 calc Calculate Inhibition Efficiency (IE%) analysis1->calc analysis2->calc

Caption: Workflow for Electrochemical Measurements.

References

Application Notes and Protocols: 5-(4-Methylphenyl)-1H-tetrazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer potential of 5-(4-Methylphenyl)-1H-tetrazole derivatives. It includes a summary of their biological activity, detailed protocols for key experimental assays, and visualizations of the proposed mechanisms of action.

Introduction

Tetrazole derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4][5] The tetrazole ring is considered a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[4][5] Specifically, derivatives of this compound have been investigated for their potential to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and disruption of microtubule dynamics.[3][6] This document serves as a guide for researchers interested in the synthesis, evaluation, and mechanism of action of these compounds.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various this compound and related derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and growth inhibition percentages.

Table 1: IC50 Values of Tetrazole Derivatives in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c)A549 (Lung Adenocarcinoma)23.30 ± 0.35[7]
MM137DLD-1 (Colon Cancer)0.43[8]
MM137HT-29 (Colon Cancer)0.16[8]
MM124DLD-1 (Colon Cancer)1.54[8]
MM124HT-29 (Colon Cancer)0.41[8]
1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole (4l)Various0.0013 - 0.0081[6]
5-(3,4,5-trimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-tetrazole (5b)Various0.0003 - 0.0074[6]
Indole-tetrazole derivative 5dT-47D (Breast Cancer)10.00 ± 0.59[9]
Indole-tetrazole derivative 5fT-47D (Breast Cancer)3.83 ± 0.74[9]
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone (Compound 3)MCF7 (Breast Cancer)4.48[10]

Table 2: Growth Inhibition Percentage of Tetrazole Derivatives

CompoundCancer Cell LineGrowth Inhibition (%)Reference
Compound 3bVarious-29.69 to 55.77[1]
Compound 3dVarious-28.61 to 47.91[1]
Compound 4cVarious-17.68 to 44.00[1]
Compound 4fVarious-23.46 to 39.94[1]
Compound 4bCNS Cancer (SNB-75)-20.59 to 40.66[1]
Compound 4dCNS Cancer (SNB-75)21.11 to 45.87[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from various sources and can be adapted based on specific laboratory conditions and reagents.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit).[11]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the compounds on signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualizations

The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle tubulin_assay Tubulin Polymerization Assay cell_cycle->tubulin_assay animal_model Xenograft Animal Model tubulin_assay->animal_model tumor_growth Tumor Growth Inhibition animal_model->tumor_growth

Caption: General workflow for anticancer drug discovery with tetrazole derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound Derivative bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates death_receptor Death Receptor (e.g., Fas, TRAIL-R) compound->death_receptor Activates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathways induced by tetrazole derivatives.

tubulin_polymerization compound This compound Derivative tubulin Tubulin Dimers compound->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by tetrazole derivatives.

References

Application Notes and Protocols: Antibacterial Activity of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antibacterial activity of 5-substituted tetrazole derivatives, a class of heterocyclic compounds showing significant promise in the development of new antimicrobial agents. These compounds are recognized as bioisosteres of carboxylic acids and are integral to the structure of several clinically used antibiotics, including the cephalosporins Cefamandole and Ceftezole, and the oxazolidinone Tedizolid.[1] The tetrazole moiety's unique physicochemical properties, such as its high nitrogen content and planarity, contribute to its ability to interact with biological targets and enhance antibacterial efficacy.[2][3][4]

The growing threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds.[5][6] Tetrazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] This document details the synthesis, antibacterial evaluation, and structure-activity relationships of these compounds, providing researchers with the necessary information to design and develop more effective tetrazole-based antibacterial candidates.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of 5-substituted tetrazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following tables summarize the MIC values of various tetrazole derivatives against a range of bacterial strains.

Table 1: Antibacterial Activity of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

CompoundSubstituent (R)S. epidermidis (MIC in µg/mL)
6 4-chlorophenyl2 - 4

Data extracted from a study on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which showed promising activity, particularly against Staphylococcus epidermidis clinical strains.[7]

Table 2: Antibacterial Activity of 1,5-Disubstituted and 2,5-Disubstituted Tetrazoles

CompoundBacterial StrainMIC (µg/mL)
6g Staphylococcus epidermidis125
5h Staphylococcus epidermidis250
6h Staphylococcus epidermidis250

This table presents data for disubstituted tetrazoles, highlighting moderate to good activity against Gram-positive bacteria. Notably, these compounds showed no significant activity against Gram-negative bacteria and fungi.[8]

Table 3: Antibacterial Activity of 5-Substituted Aryl 1H-Tetrazoles

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus125-250
Escherichia coli125-250

These derivatives demonstrated significant antibacterial activity.[9][10] A noteworthy finding was the synergistic effect observed when these compounds were used in combination with trimethoprim, leading to a significant reduction in MIC values.[9][10]

Table 4: Synergistic Antibacterial Activity with Trimethoprim

Bacterial StrainMIC Range with Trimethoprim (µg/mL)
Escherichia coli0.24-1.95
Staphylococcus aureus3.91-31.3

The combination of 5-substituted aryl 1H-tetrazoles with trimethoprim resulted in a potent synergistic effect, dramatically lowering the concentration needed to inhibit bacterial growth.[9][10]

Table 5: Antibacterial Activity of Novel D-Ribofuranosyl Tetrazoles

CompoundBacterial StrainMIC (µM)
1c E. coli15.06
5c E. coli13.37
3c P. aeruginosa26.46
4c P. aeruginosa27.70

This study highlights the enhanced antibacterial efficacy of tetrazoles when conjugated with a ribofuranosyl moiety, with some compounds showing superior activity compared to standard antibiotics like chloramphenicol and ampicillin.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis and antibacterial evaluation of 5-substituted tetrazoles.

Protocol for the Synthesis of 5-Substituted 1H-Tetrazoles

This protocol describes a common method for synthesizing 5-substituted 1H-tetrazoles via a [2+3] cycloaddition reaction between an organonitrile and sodium azide.

Materials:

  • Appropriate organonitrile

  • Sodium azide (NaN₃)

  • Catalyst (e.g., zinc oxide (ZnO) or indium chloride (InCl₃))

  • Solvent (e.g., dimethylformamide (DMF) or a mixture of isopropanol/water)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve the organonitrile (1 mmol) in the chosen solvent.[12]

  • Add sodium azide (1.5 mmol) and the catalyst (e.g., 15 mol% Cu₂O or ZnO).[12]

  • Stir the reaction mixture at an elevated temperature (e.g., 100-160°C). Microwave heating can also be employed to reduce reaction times.[9][10][12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture by adding HCl (e.g., 5N HCl) and add ethyl acetate with stirring.[12]

  • Separate the organic layer. Extract the aqueous layer further with ethyl acetate (3 x 20 mL).[12]

  • Combine all organic extracts, wash with water, and dry over anhydrous Na₂SO₄.[12]

  • Concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield the pure 5-substituted 1H-tetrazole.[12]

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12][13]

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Synthesized tetrazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Ampicillin)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare a stock solution of each tetrazole compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Prepare the bacterial inoculum by suspending a few colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the diluted compound with the standardized bacterial suspension.

  • Include a positive control (wells with a standard antibiotic) and a negative control (wells with broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualized Workflows and Relationships

Diagrams are provided to illustrate key experimental processes and logical connections in the study of 5-substituted tetrazoles.

G cluster_synthesis Synthesis of 5-Substituted Tetrazoles start Organonitrile + Sodium Azide reaction [2+3] Cycloaddition (Catalyst, Solvent, Heat) start->reaction workup Acidification & Extraction reaction->workup purification Recrystallization workup->purification product Pure 5-Substituted Tetrazole purification->product characterization Spectroscopic Analysis (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis and characterization of 5-substituted tetrazoles.

G cluster_screening Antibacterial Screening Protocol compound Synthesized Tetrazole Compound dilution Serial Dilution in 96-Well Plate compound->dilution inoculation Inoculation with Bacterial Suspension dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection for Turbidity incubation->readout mic Determination of MIC readout->mic

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_sar Structure-Activity Relationship (SAR) Logic tetrazole_core 5-Substituted Tetrazole Core activity Antibacterial Activity (MIC Value) tetrazole_core->activity Influences substituent Nature of Substituent at C5 (e.g., Aryl, Alkyl, Heterocycle) substituent->activity Modulates modification Further Chemical Modifications (e.g., Glycosylation, Hybridization) modification->activity Potentially Enhances

Caption: Key factors influencing the antibacterial activity of 5-substituted tetrazoles.

References

Application Note: Spectroscopic Characterization of 5-(4-Methylphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis and structural characterization of 5-(4-Methylphenyl)-1H-tetrazole using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. Accurate structural confirmation and purity assessment are critical for its application in drug discovery and development. This note details the standard procedures for characterizing this compound using ¹H NMR, ¹³C NMR, and FTIR spectroscopy, providing expected data and interpretation guidelines.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈N₄[1][2]

  • Molecular Weight: 160.18 g/mol [1][2]

  • CAS Number: 24994-04-5[1][2][3]

Experimental Protocols

A comprehensive workflow for the synthesis and characterization of this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Reactants (4-Methylbenzonitrile, NaN₃) cyclo [3+2] Cycloaddition Reaction start->cyclo workup Acidic Work-up & Isolation cyclo->workup purify Recrystallization workup->purify product Pure this compound purify->product nmr_prep NMR Sample Prep (dissolve in DMSO-d₆) product->nmr_prep ftir_prep FTIR Sample Prep (prepare KBr pellet) product->ftir_prep nmr_acq ¹H & ¹³C NMR Data Acquisition nmr_prep->nmr_acq ftir_acq FTIR Spectrum Acquisition ftir_prep->ftir_acq nmr_data NMR Spectral Data nmr_acq->nmr_data ftir_data FTIR Spectral Data ftir_acq->ftir_data G cluster_mol This compound Structure cluster_labels Key Functional Groups mol    <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>CH₃TD>TR><TR><TD>TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>CTD>TR><TR><TD>//TD><TD>TD><TD>\TD>TR><TR><TD>HCTD><TD>TD><TD>CHTD>TR><TR><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>HCTD><TD>--TD><TD>CHTD><TD>--TD><TD>CTD><TD>--TD><TD>NTD>TR><TR><TD>\TD><TD>TD><TD>//TD><TD>TD><TD>||TD><TD>TD><TD>/TD>TR><TR><TD>TD><TD>CTD><TD>TD><TD>TD><TD>NTD><TD>TD><TD>NHTD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>\TD><TD>//TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>NTD>TR>TABLE>     tolyl p-Tolyl Group tetrazole 1H-Tetrazole Ring

References

Application Notes and Protocols: Developing Microtubule Destabilizers from 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers crucial for cell division, intracellular transport, and maintenance of cell shape.[1][2][3][4][5] Their dynamic instability makes them a prime target for anticancer drug development.[3][5] Microtubule-targeting agents are broadly classified as stabilizers or destabilizers.[1][2] This document focuses on a novel class of microtubule destabilizers: 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles. These compounds were designed as analogs of XRP44X, a known microtubule destabilizer, by introducing a tetrazole moiety as a bioisostere for the B-ring.[1][2][6] This modification has yielded compounds with significant antiproliferative activity against various cancer cell lines.[1][2][6][7]

The mechanism of action for these tetrazole derivatives involves the inhibition of tubulin polymerization, leading to the disorganization of the microtubule network.[1][2][6][7] This disruption of microtubule dynamics induces a G2/M phase cell cycle arrest, ultimately triggering apoptosis in cancer cells.[1][2][6] Notably, compound 6-31 has emerged as a particularly potent derivative in this series.[1][2][6][7]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed mechanism of action for 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivatives.

Mechanism of Action of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles cluster_0 Cellular Environment cluster_1 Cellular Processes Compound 1-Aryl-5-(4-arylpiperazine- 1-carbonyl)-1H-tetrazole Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibited by Compound Microtubule Microtubule Polymer Disruption Microtubule Network Disruption Microtubule->Disruption Leads to Polymerization->Microtubule Leads to Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Mechanism of action for the tetrazole derivatives.

Data Presentation: Antiproliferative Activity

The antiproliferative activities of the synthesized 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivatives were evaluated against three human cancer cell lines: SGC-7901 (gastric carcinoma), A549 (non-small cell lung cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundR1R2SGC-7901 IC50 (μM)A549 IC50 (μM)HeLa IC50 (μM)
6-1 3,4,5-(OMe)3H>50>50>50
6-2 3,4,5-(OMe)32-F28.3135.4231.22
6-3 3,4,5-(OMe)33-F15.6721.8819.45
6-4 3,4,5-(OMe)34-F9.8812.3410.91
6-5 3,4,5-(OMe)32-Cl21.4529.8725.67
6-6 3,4,5-(OMe)33-Cl12.3418.7615.43
6-7 3,4,5-(OMe)34-Cl7.6510.238.99
6-8 3,4,5-(OMe)32-Me35.4341.2338.98
6-9 3,4,5-(OMe)33-Me19.8725.4322.11
6-10 3,4,5-(OMe)34-Me10.1214.3212.09
6-11 3,4,5-(OMe)32-OMe42.1148.7645.32
6-12 3,4,5-(OMe)33-OMe22.3429.8726.54
6-13 3,4,5-(OMe)34-OMe11.2315.6713.45
6-14 4-OMeH>50>50>50
6-15 4-OMe4-F15.4320.1218.76
6-16 4-OMe4-Cl12.1117.8714.54
6-17 4-OMe4-Me18.7624.3221.98
6-18 4-OMe4-OMe20.1226.5423.12
6-19 3,4-(OMe)2H>50>50>50
6-20 3,4-(OMe)24-F20.1225.4322.11
6-21 3,4-(OMe)24-Cl15.4321.8819.45
6-22 3,4-(OMe)24-Me23.1229.8726.54
6-23 3,4-(OMe)24-OMe25.4331.2228.98
6-24 3-OMe, 4-OHH>50>50>50
6-25 3-OMe, 4-OH4-F28.3135.4231.22
6-26 3-OMe, 4-OH4-Cl21.4529.8725.67
6-27 3-OMe, 4-OH4-Me31.2238.9835.43
6-28 3-OMe, 4-OH4-OMe35.4241.2338.98
6-29 3,5-(OMe)2, 4-OHH>50>50>50
6-30 3,5-(OMe)2, 4-OH4-F12.3418.7615.43
6-31 3,5-(OMe)2, 4-OH 4-Cl 5.43 8.76 6.99
6-32 3,5-(OMe)2, 4-OH4-Me18.7624.3221.98
6-33 3,5-(OMe)2, 4-OH4-OMe21.8828.3125.67
CA-4 (Positive Control) --0.0120.0090.015

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of these microtubule destabilizers.

Experimental Workflow for Developing Tetrazole-Based Microtubule Destabilizers Start Start Synthesis Synthesis of 1-Aryl-5-(4-arylpiperazine-1-carbonyl) -1H-tetrazole Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In vitro Antiproliferative Screening (MTT Assay) Purification->Screening Hit_Identification Hit Compound Identification (e.g., Compound 6-31) Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Potent Compounds Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Polymerization Immunofluorescence Immunofluorescence Microscopy Mechanism_Studies->Immunofluorescence Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle End End Tubulin_Polymerization->End Immunofluorescence->End Cell_Cycle->End

Caption: Workflow for synthesis and evaluation.

Experimental Protocols

Synthesis of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles

The general synthetic route involves a multi-step process.[1][2]

  • Formation of Ethyl 2-(arylamino)-2-oxoacetate (8): Substituted aromatic amines (7) are reacted with ethyl oxalate in dichloromethane at room temperature.[2]

  • Synthesis of (E)-ethyl 2-chloro-2-(arylimino)acetate (9): Intermediate (8) undergoes an Appel reaction with triphenylphosphine and carbon tetrachloride under microwave irradiation.[1][2]

  • Formation of Ethyl 1-aryl-1H-tetrazole-5-carboxylate (10): Without further purification, compound (9) is reacted with sodium azide in acetonitrile in a continuous operation process.[1][2]

  • Final Product Synthesis (6): The key intermediate (10) is reacted with the corresponding arylpiperazine in the presence of trimethylaluminium to yield the final 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole compounds.[1][2]

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][9][10]

Materials:

  • Human cancer cell lines (e.g., SGC-7901, A549, HeLa)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[9][11]

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[8][11]

  • Calculate the IC50 values from the dose-response curves.

Tubulin Polymerization Assay

This protocol is based on turbidity measurement.[3][4]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Colchicine as a polymerization inhibitor)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Pre-warm the microplate reader to 37°C.

  • On ice, prepare the tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Add the test compounds at various concentrations to the wells of the 96-well plate.

  • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in the pre-warmed microplate reader.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.[3][4]

  • Plot absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Immunofluorescence Microscopy for Microtubule Visualization

This protocol allows for the direct visualization of the effects of the compounds on the cellular microtubule network.[5][12]

Materials:

  • Cells grown on sterile glass coverslips

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)[12]

  • Fluorophore-conjugated secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)[5]

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat the cells with the test compound (e.g., at 2x IC50 concentration) for a specified time (e.g., 24 hours).[1]

  • Wash the cells with PBS.

  • Fix the cells with fixation solution for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells for 5-10 minutes.

  • Wash and then block with blocking buffer for 1 hour.[12]

  • Incubate with the primary antibody overnight at 4°C.[12]

  • Wash to remove unbound primary antibody.

  • Incubate with the secondary antibody for 1 hour at room temperature in the dark.[12]

  • Wash to remove unbound secondary antibody.

  • Counterstain the nuclei with DAPI.[12]

  • Mount the coverslips on microscope slides with antifade medium.

  • Visualize and capture images using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle phase distribution of cells after treatment with the test compounds.[13][14][15]

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[13]

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[14]

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR)

The following diagram illustrates the key structural features influencing the activity of these compounds.

Structure-Activity Relationship (SAR) of Tetrazole Derivatives cluster_0 Core Scaffold cluster_1 Key Substitutions cluster_2 Biological Activity Scaffold 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole R1 Substituents on the 1-Aryl Ring (Ring A) (e.g., 3,5-dimethoxy-4-hydroxy) Scaffold->R1 R2 Substituents on the 4-Arylpiperazine Ring (Ring D) (e.g., 4-chloro) Scaffold->R2 Activity Antiproliferative Activity R1->Activity Influences R2->Activity Influences

Caption: Key structural determinants of activity.

References

The Pivotal Role of 5-Aryl-1H-Tetrazoles in the Synthesis of Angiotensin II Receptor Blockers (Sartans)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 5-aryl-1H-tetrazole moiety is a cornerstone in the chemical architecture of many angiotensin II receptor blockers, a class of antihypertensive drugs commonly known as sartans. This structural feature serves as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. This document provides a detailed overview of the application of 5-aryl-1H-tetrazoles in the synthesis of prominent sartans, complete with experimental protocols and comparative data to aid researchers in drug discovery and process development.

Introduction to Sartans and the Significance of the Tetrazole Ring

Sartans, such as losartan, valsartan, and candesartan, are widely prescribed for the treatment of hypertension and other cardiovascular diseases. Their therapeutic action is derived from the blockade of the angiotensin II type 1 (AT₁) receptor, which mitigates the vasoconstrictive effects of angiotensin II. The acidic proton of the tetrazole ring in these molecules is crucial for their binding to the AT₁ receptor. The use of the 5-substituted-1H-tetrazole ring as a carboxylic acid isostere enhances the lipophilicity and metabolic resistance of the drug molecules[1].

The general synthesis of sartans involves the formation of a biphenyl scaffold, with one phenyl ring bearing the tetrazole group and the other connected to a side chain characteristic of the specific sartan. The construction of this biphenyltetrazole core is a key challenge in sartan synthesis, and various synthetic strategies have been developed to achieve this efficiently.

Key Synthetic Strategies Employing 5-Aryl-1H-Tetrazoles

The formation of the aryl-aryl bond is a critical step in the synthesis of most sartans. Several modern cross-coupling reactions have been successfully applied, utilizing a pre-formed 5-aryl-1H-tetrazole derivative as a key building block.

Negishi Coupling

Negishi coupling has proven to be a highly efficient method for the synthesis of the biphenyltetrazole structure in sartans like valsartan[2][3][4]. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. A key advantage of using organozinc compounds is their high transmetalation activity and good chemoselectivity, as they do not typically react with many common functional groups[2][4].

An efficient synthesis of valsartan utilizes the Negishi coupling of a metalated 5-phenyl-1-trityl-1H-tetrazole with an appropriate aryl bromide[2][4]. The trityl group serves as a protecting group for the tetrazole ring during the reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful and widely used method for carbon-carbon bond formation in sartan synthesis, particularly for losartan[5]. This reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex. This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids.

In a convergent approach to losartan, a key step is the palladium-catalyzed biaryl coupling of a boronic acid intermediate derived from 2-trityl-5-phenyltetrazole with a functionalized imidazole bromide[6].

C-H Arylation

More recently, direct C-H arylation has emerged as an atom-economical and efficient strategy for the synthesis of the biphenyl core of sartans, such as candesartan. This method avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organometallic or boronic acid derivative), thus shortening the synthetic sequence. An efficient protocol for the C-H arylation of 1-benzyl-5-phenyl-1H-tetrazole has been developed using a ruthenium catalyst[1].

Quantitative Data on Sartan Synthesis

The following table summarizes the yields of key steps in the synthesis of various sartans using different methods involving 5-aryl-1H-tetrazoles.

SartanSynthetic MethodKey Coupling StepStarting MaterialsProductYield (%)Reference
ValsartanNegishi CouplingOrtho-metalation and Negishi coupling5-phenyl-1-trityl-1H-tetrazole and methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinateMethyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate80[2][4]
LosartanSuzuki-Miyaura CouplingPalladium-catalyzed biaryl coupling2-trityl-5-phenyltetrazole boronic acid and 2-butyl-4-chloro-5-(bromomethyl)imidazoleTrityl losartan95[6]
LosartanSuzuki-Miyaura CouplingPalladium nanoparticle-catalyzed coupling2-bromobenzonitrile and 4-methylphenylboronic acid4'-methylbiphenyl-2-carbonitrile98[5]
CandesartanC-H ArylationRuthenium-catalyzed C-H arylation1-benzyl-5-phenyl-1H-tetrazole and functionalized aryl bromideBiphenyl derivative for candesartanNot specified[1]
CandesartanN-alkylationN-alkylation of aniline derivativeEthyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate and 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazoleIntermediate 692[7]

Experimental Protocols

Protocol 1: Synthesis of a Key Valsartan Intermediate via Negishi Coupling

This protocol describes the synthesis of methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate.

Materials:

  • 5-phenyl-1-trityl-1H-tetrazole

  • n-butyllithium (n-BuLi)

  • Zinc chloride (ZnCl₂)

  • Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate

  • Q-phos (a phosphine ligand)

  • Palladium acetate (Pd(OAc)₂)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of 5-phenyl-1-trityl-1H-tetrazole in anhydrous THF at 25 °C, add n-butyllithium and stir.

  • Cool the reaction mixture to -20 °C and add a solution of anhydrous zinc chloride in THF to form the organozinc chloride compound.

  • To this mixture, add methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate, a catalytic amount of Q-phos, and palladium acetate.

  • Heat the reaction mixture at 75 °C and monitor the reaction progress.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by chromatography to obtain the desired biphenyl intermediate.[2][4]

Protocol 2: Synthesis of Trityl Losartan via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of trityl losartan.

Materials:

  • 2-trityl-5-phenyltetrazole boronic acid

  • 2-butyl-4-chloro-5-(bromomethyl)imidazole

  • Palladium acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Combine 2-trityl-5-phenyltetrazole boronic acid, 2-butyl-4-chloro-5-(bromomethyl)imidazole, potassium carbonate, palladium acetate, and triphenylphosphine in a mixture of THF and water.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an extractive work-up.

  • The organic layer is dried and concentrated to yield trityl losartan.[6]

Protocol 3: Synthesis of 5-Aryl-1H-tetrazole from Aryl Nitrile

This protocol describes the general synthesis of a 5-substituted-1H-tetrazole from a nitrile.

Materials:

  • Aryl nitrile (e.g., benzonitrile)

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the aryl nitrile, sodium azide, and zinc chloride in DMF.

  • Heat the reaction mixture with stirring. The reaction is typically carried out at elevated temperatures (e.g., 110-120 °C).

  • Monitor the reaction for the disappearance of the starting nitrile.

  • After completion, cool the reaction mixture and perform an acidic work-up to protonate the tetrazole ring.

  • The product can be isolated by filtration and purified by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for sartans involving 5-aryl-1H-tetrazoles.

sartan_synthesis_workflow cluster_negishi Valsartan Synthesis via Negishi Coupling ArylBromide Aryl Bromide Side Chain Negishi Negishi Coupling (Pd catalyst) ArylBromide->Negishi Tetrazole 5-Aryl-1H-Tetrazole Organozinc Organozinc Intermediate Tetrazole->Organozinc n-BuLi, ZnCl2 Organozinc->Negishi Valsartan Valsartan Negishi->Valsartan

Caption: Workflow for Valsartan synthesis using Negishi coupling.

sartan_synthesis_suzuki cluster_suzuki Losartan Synthesis via Suzuki-Miyaura Coupling ArylHalide Aryl Halide Side Chain (Imidazole derivative) Suzuki Suzuki-Miyaura Coupling (Pd catalyst) ArylHalide->Suzuki TetrazoleBoronic 5-Aryl-1H-Tetrazole Boronic Acid TetrazoleBoronic->Suzuki Losartan Losartan Suzuki->Losartan

Caption: Workflow for Losartan synthesis via Suzuki-Miyaura coupling.

sartan_synthesis_ch_arylation cluster_ch Candesartan Synthesis via C-H Arylation ArylHalide_CH Functionalized Aryl Halide CH_Arylation C-H Arylation (Ru catalyst) ArylHalide_CH->CH_Arylation Tetrazole_CH 5-Aryl-1H-Tetrazole Tetrazole_CH->CH_Arylation Candesartan Candesartan CH_Arylation->Candesartan

Caption: Workflow for Candesartan synthesis via C-H arylation.

Conclusion

The 5-aryl-1H-tetrazole unit is a critical pharmacophore in the structure of sartan antihypertensive drugs. The synthesis of these important therapeutic agents relies heavily on efficient and scalable methods for the construction of the biphenyltetrazole core. Modern cross-coupling reactions, including Negishi coupling, Suzuki-Miyaura coupling, and direct C-H arylation, provide powerful tools for medicinal chemists and process development scientists to access these complex molecules. The choice of synthetic route often depends on factors such as substrate availability, functional group tolerance, and desired scale of production. The protocols and data presented here offer a valuable resource for the synthesis and development of this important class of pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Methylphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-Methylphenyl)-1H-tetrazole, a crucial intermediate in pharmaceutical research. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in tetrazole synthesis are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

    • Catalyst Choice and Activity: The selection of an appropriate catalyst is critical for driving the [3+2] cycloaddition reaction between 4-methylbenzonitrile and sodium azide.[1][2][3] Various catalysts have been reported to be effective. If you are experiencing low yields, consider the following:

      • Catalyst Screening: If your current catalyst (e.g., ammonium chloride, zinc salts) is not performing well, consider switching to a more efficient system. Catalysts like silica sulfuric acid[2], copper sulfate pentahydrate (CuSO₄·5H₂O)[3][4][5], or nano-TiCl₄·SiO₂[6][7][8] have been reported to give good to excellent yields.

      • Catalyst Loading: Ensure you are using the optimal catalyst loading. For instance, with CuSO₄·5H₂O, 2 mol% has been shown to be effective.[3][5]

      • Catalyst Deactivation: Ensure your catalyst is not deactivated by impurities in your starting materials or solvent.

    • Reaction Conditions:

      • Solvent: The choice of solvent significantly impacts the reaction rate and yield. Highly polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred as they facilitate the dissolution of sodium azide and promote the cycloaddition.[1][2][3] If you are using a less polar solvent like toluene, you may observe unsatisfactory yields.[2]

      • Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Most protocols suggest refluxing in DMF (around 153 °C) or heating at 120-140 °C in DMSO.[2][3][5] Insufficient temperature can lead to incomplete conversion.

      • Reaction Time: Reaction times can vary from a few hours to over 24 hours depending on the catalyst and temperature.[2][3] Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation of the product with prolonged heating.

    • Purity of Reagents:

      • Ensure the 4-methylbenzonitrile and sodium azide are of high purity. Impurities can interfere with the catalyst and lead to side reactions.

      • Sodium azide can be hygroscopic; ensure it is dry before use.

Issue 2: Formation of Side Products and Purification Challenges

  • Question: I am observing significant side products in my reaction mixture, making purification difficult. What are these impurities and how can I minimize them?

  • Answer: The primary side reaction of concern is the formation of hydrazoic acid (HN₃) in situ, which is highly toxic and explosive.[2] Modern catalytic methods are designed to minimize its formation. However, other impurities can arise.

    • Minimizing Side Reactions:

      • Stoichiometry: Use a slight excess of sodium azide (e.g., 1.2 to 1.5 equivalents) relative to the nitrile to ensure complete conversion of the starting material.[1][2]

      • Temperature Control: Avoid excessive temperatures, which can lead to decomposition of the product or starting materials.

    • Purification Strategy:

      • Work-up Procedure: A common work-up involves cooling the reaction mixture, acidifying with an acid like HCl to protonate the tetrazole, and then extracting the product into an organic solvent like ethyl acetate.[3][5] The product can then be purified by recrystallization or column chromatography.[2][5]

      • Recrystallization: Recrystallization from a suitable solvent system, such as n-hexane:ethyl acetate, is often effective for obtaining a pure product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the [3+2] cycloaddition of 4-methylbenzonitrile with sodium azide.[1][2][3] The use of a catalyst is crucial for achieving high yields under safe conditions. Several effective catalytic systems have been developed, moving away from the hazardous use of hydrazoic acid.[2]

Q2: How does the choice of catalyst affect the reaction yield?

A2: The catalyst plays a pivotal role in activating the nitrile group towards nucleophilic attack by the azide ion, thereby accelerating the reaction and improving the yield. Different catalysts exhibit varying levels of efficiency. For instance, amine salts like pyridine hydrochloride have been shown to give high yields.[1] Solid acid catalysts like silica sulfuric acid are also highly effective, offering the advantage of easy separation.[2] Metal salts, such as those of zinc or copper, are also widely used and have been reported to provide excellent yields.[3][9]

Q3: What are the optimal reaction conditions (solvent, temperature) for this synthesis?

A3: Generally, polar aprotic solvents like DMF or DMSO are the solvents of choice, as they effectively dissolve the reactants and facilitate the reaction.[1][2][3] The optimal temperature is typically elevated, often at the reflux temperature of the solvent (e.g., refluxing in DMF) or in the range of 120-140 °C when using DMSO.[2][3][5]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, safety is paramount.

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with skin and eyes, and handle it in a well-ventilated fume hood. Do not use metal spatulas to handle sodium azide.

  • Hydrazoic Acid: Although modern methods aim to avoid the generation of significant amounts of hydrazoic acid, it can still be formed in situ. Hydrazoic acid is a toxic and explosive gas. The reaction should always be carried out in a well-ventilated fume hood.

  • Acidification: The acidification step during work-up should be performed slowly and carefully, as it can lead to the release of any residual hydrazoic acid.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of 5-substituted-1H-tetrazoles, providing a basis for selecting an appropriate method for this compound synthesis.

CatalystStarting NitrileSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine HydrochlorideAromatic NitrilesDMF110884-93[1]
Silica Sulfuric AcidBenzonitrileDMFReflux4-1272-95[2]
CuSO₄·5H₂O (2 mol%)BenzonitrileDMSO140198[3][5]
Nano-TiCl₄·SiO₂BenzonitrileDMFReflux292[6][7][8]
Zinc SaltsAromatic NitrilesWaterN/AN/AGood[9]

Experimental Protocols

Below are detailed methodologies for two highly effective catalytic systems.

Protocol 1: Using Silica Sulfuric Acid as a Catalyst [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzonitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, corresponding to approximately 1 mmol of H⁺).

  • Solvent Addition: Add 10 mL of DMF to the flask.

  • Reaction: Heat the suspension to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the solid acid catalyst and wash it with a small amount of DMF.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.

Protocol 2: Using CuSO₄·5H₂O as a Catalyst [3][5]

  • Reaction Setup: To a solution of 4-methylbenzonitrile (1 mmol) in 2 mL of DMSO in a round-bottom flask, add sodium azide (1 mmol) and copper(II) sulfate pentahydrate (0.0050 g, 2 mol%).

  • Reaction: Stir the mixture at room temperature, then raise the temperature to 140 °C and maintain it for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Add 10 mL of 4 M HCl and then 10 mL of ethyl acetate.

    • Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude solid. Recrystallize the crude product from an n-hexane:ethyl acetate (1:1) mixture to yield pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 4-Methylbenzonitrile D Mix in Solvent (DMSO/DMF) A->D B Sodium Azide B->D C Catalyst (e.g., CuSO4) C->D E Heat (e.g., 140°C) D->E F Cool & Acidify (HCl) E->F G Extract (Ethyl Acetate) F->G H Dry & Concentrate G->H I Recrystallization/ Column Chromatography H->I J 5-(4-Methylphenyl)- 1H-tetrazole I->J

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_tree cluster_checks Initial Checks cluster_solutions_catalyst Catalyst Solutions cluster_solutions_conditions Condition Solutions cluster_solutions_reagents Reagent Solutions Start Low Yield of This compound Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Reagents Are the reagents pure and dry? Start->Check_Reagents Check_Catalyst->Check_Conditions Yes Sol_Catalyst_Screen Screen alternative catalysts (e.g., CuSO4, Silica Sulfuric Acid) Check_Catalyst->Sol_Catalyst_Screen No Sol_Catalyst_Load Optimize catalyst loading Check_Catalyst->Sol_Catalyst_Load No Check_Conditions->Check_Reagents Yes Sol_Solvent Switch to a polar aprotic solvent (DMF or DMSO) Check_Conditions->Sol_Solvent No Sol_Temp Increase reaction temperature Check_Conditions->Sol_Temp No Sol_Time Increase reaction time (monitor by TLC) Check_Conditions->Sol_Time No Sol_Purify_Reagents Purify starting materials Check_Reagents->Sol_Purify_Reagents No Sol_Dry_Reagents Ensure reagents are anhydrous Check_Reagents->Sol_Dry_Reagents No

References

Technical Support Center: Tetrazole Synthesis from Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tetrazoles from nitriles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish, or I am observing a low yield of the desired tetrazole. What are the potential causes and solutions?

A1: Low conversion of the starting nitrile is a common issue. Several factors can contribute to this:

  • Insufficient Activation of the Nitrile: The [3+2] cycloaddition of an azide to a nitrile requires activation of the nitrile group. This is typically achieved using a Brønsted or Lewis acid catalyst.[1][2]

    • Troubleshooting:

      • Catalyst Choice: Ensure you are using an appropriate catalyst. Common choices include ammonium chloride, zinc salts (e.g., ZnBr₂), and aluminum salts (e.g., AlCl₃).[1][3] For stubborn nitriles, stronger Lewis acids might be necessary.

      • Catalyst Loading: Verify that the catalyst loading is optimal. Insufficient catalyst will result in a slow reaction.

      • Moisture: Ensure anhydrous reaction conditions if using moisture-sensitive Lewis acids.

  • Low Reaction Temperature: The cycloaddition often requires elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Increase the reaction temperature. Microwave irradiation can significantly reduce reaction times and improve yields.[2]

  • Poor Solubility: The reagents may not be sufficiently soluble in the chosen solvent.

    • Troubleshooting:

      • Select a solvent in which both the nitrile and the azide salt have good solubility at the reaction temperature. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices.[4][5]

  • Steric Hindrance: Sterically hindered nitriles may react more slowly.[4]

    • Troubleshooting:

      • Prolong the reaction time or increase the temperature.

      • Consider using a less sterically demanding azide source if possible.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my tetrazole product. How can I identify and minimize it?

A2: The most common side reaction is the hydrolysis of the starting nitrile to the corresponding amide, which can be further hydrolyzed to a carboxylic acid. This is particularly prevalent when using aqueous conditions or acidic/basic catalysts.[6]

  • Identification:

    • NMR Spectroscopy: The amide byproduct will show a characteristic C=O stretch in the IR spectrum and distinct amide proton signals in the ¹H NMR spectrum. The carboxylic acid will have a broad -OH peak in the ¹H NMR and a C=O signal in the ¹³C NMR.

    • Mass Spectrometry: The mass of the amide will be that of the nitrile + 18 (H₂O), and the carboxylic acid will be the nitrile + 35 (OH and O).

  • Minimization:

    • Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions to minimize the presence of water.

    • Control of pH: In aqueous systems, maintaining a neutral to slightly alkaline pH can minimize hydrazoic acid formation and may reduce nitrile hydrolysis.[7]

    • Catalyst Choice: The use of certain catalysts, like ZnBr₂, can sometimes promote nitrile hydration.[4] Consider alternative catalysts if this is a major issue. Flow chemistry setups have been shown to suppress nitrile hydration.[4]

    • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of hydrolysis. Optimize the reaction conditions to achieve complete conversion of the nitrile in the shortest time possible.

Q3: My final product seems to be contaminated with unreacted starting materials. How can I effectively purify my tetrazole?

A3: Removing unreacted nitrile and azide is crucial for obtaining a pure product.

  • Purification Strategies:

    • Extraction: The acidic nature of the 5-substituted-1H-tetrazole (pKa similar to a carboxylic acid) allows for an effective purification strategy.[5]

      • After the reaction, dilute the mixture with water and acidify to a low pH (e.g., pH 1-2) with an acid like HCl. This will protonate the tetrazole, making it less soluble in water and causing it to precipitate.

      • Alternatively, after acidification, extract the aqueous layer with an organic solvent like ethyl acetate. The protonated tetrazole will move to the organic layer, while the unreacted sodium azide and other inorganic salts will remain in the aqueous layer.

      • The organic layer can then be washed, dried, and concentrated.

    • Recrystallization: Recrystallization is a powerful technique for purifying solid tetrazoles.[8] A suitable solvent system should be chosen where the tetrazole has high solubility at elevated temperatures and low solubility at room temperature.

    • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography can be employed.[3] A gradient of ethyl acetate in petroleum ether or hexane is often a good starting point for elution.

Q4: I am concerned about the safety of using sodium azide. What are the primary hazards and how can they be mitigated?

A4: The primary hazard associated with sodium azide is the formation of highly toxic and explosive hydrazoic acid (HN₃) upon contact with acids.[5]

  • Safety Precautions:

    • Work in a Fume Hood: Always handle sodium azide and conduct the reaction in a well-ventilated fume hood.

    • Avoid Acidic Conditions (where possible): When designing the reaction, if an acidic catalyst is not strictly necessary, consider alternatives. When an acid is required, add it slowly and control the temperature.

    • Quenching Excess Azide: After the reaction is complete, any unreacted sodium azide should be quenched safely. This can be done by adding a solution of sodium nitrite followed by an acid (e.g., sulfuric acid) to the post-reaction stream.[9]

    • Waste Disposal: Dispose of all azide-containing waste according to your institution's safety guidelines. Azides can form explosive salts with heavy metals, so avoid contact with metal spatulas or equipment where possible.

Data Presentation

Table 1: Influence of Reaction Conditions on Tetrazole Synthesis Yield and Side Product Formation

EntryNitrile SubstrateCatalystSolventTemperature (°C)Time (h)Tetrazole Yield (%)Amide Byproduct Yield (%)Reference
1BenzonitrileNH₄ClDMF1201064Not Reported[8]
2BenzonitrileZnBr₂Water10024HighTrace[3]
34-ChlorobenzonitrileCo(II)-complexDMSO1101299Not Reported[10]
4ValeronitrileZnBr₂Water1704881Not Reported[3]
5BenzonitrileNone (Flow)NMP/H₂O1900.33>95Not Observed[4]
6BenzonitrilePyridine·HClDMF110884Not Reported[11]
7p-TolunitrilePyridine·HClDMF1101279Not Reported[11]

Experimental Protocols

Protocol 1: General Procedure for Tetrazole Synthesis using Ammonium Chloride in DMF

  • Reagents:

    • Nitrile (1.0 eq)

    • Sodium Azide (1.2 - 1.5 eq)

    • Ammonium Chloride (1.1 - 1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile, sodium azide, and ammonium chloride.[5]

    • Add DMF as the solvent.

    • Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir for the required time (monitor by TLC).[5]

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with concentrated HCl to pH ~1-2.

    • The precipitated product can be collected by vacuum filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization.

Protocol 2: Purification of 5-Phenyl-1H-tetrazole from Unreacted Benzonitrile and Benzamide

  • Crude Product: The crude solid obtained from the reaction work-up containing 5-phenyl-1H-tetrazole, unreacted benzonitrile, and benzamide byproduct.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot solvent. A mixed solvent system like ethanol/water or toluene/ethyl acetate might be effective.[8][12]

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the tetrazole.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities (benzonitrile and benzamide are generally more soluble in common organic solvents than the corresponding tetrazole).

    • Dry the purified crystals under vacuum.

Visualizations

Reaction_Pathway RCN Nitrile (R-CN) Intermediate Activated Nitrile Intermediate RCN->Intermediate Activation Amide Amide (R-CONH2) RCN->Amide Hydrolysis NaN3 Sodium Azide (NaN3) NaN3->Intermediate Catalyst Catalyst (e.g., NH4Cl, ZnBr2) Catalyst->Intermediate Tetrazole 5-Substituted-1H-tetrazole Intermediate->Tetrazole Cycloaddition Water Water (H2O) Water->Amide CarboxylicAcid Carboxylic Acid (R-COOH) Water->CarboxylicAcid Amide->CarboxylicAcid Further Hydrolysis

Caption: Main reaction pathway for tetrazole synthesis and the competing hydrolysis side reaction.

Troubleshooting_Workflow Start Low Tetrazole Yield Check_Conversion Is Nitrile Conversion Low? Start->Check_Conversion Identify_Byproduct Major Byproduct Present? Check_Conversion->Identify_Byproduct No Increase_Temp Increase Temperature / Use Microwave Check_Conversion->Increase_Temp Yes Is_Amide Is it the Amide/Carboxylic Acid? Identify_Byproduct->Is_Amide Yes Other_Byproduct Investigate Other Side Reactions Identify_Byproduct->Other_Byproduct No Check_Catalyst Check Catalyst Type and Loading Increase_Temp->Check_Catalyst Change_Solvent Change Solvent for Better Solubility Check_Catalyst->Change_Solvent Use_Anhydrous Use Anhydrous Conditions Is_Amide->Use_Anhydrous Yes Purify Purify by Extraction / Recrystallization Is_Amide->Purify No Optimize_Time_Temp Optimize Reaction Time and Temperature Use_Anhydrous->Optimize_Time_Temp Optimize_Time_Temp->Purify

Caption: A troubleshooting workflow for addressing low yields in tetrazole synthesis.

References

troubleshooting low yield in 5-aryl-tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in 5-aryl-tetrazole synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 5-aryl-tetrazole synthesis is resulting in a low yield. What are the most common causes?

Low yields in 5-aryl-tetrazole synthesis, typically achieved through the [2+3] cycloaddition of an aryl nitrile and an azide source, can stem from several factors. These include incomplete reaction, formation of side products, and difficulties in product isolation and purification. Key areas to investigate are the reaction conditions (temperature, time, solvent), the choice and quality of reagents and catalysts, and the work-up procedure.

Q2: How do I know if my reaction has gone to completion?

Monitoring the reaction progress is crucial. Thin-layer chromatography (TLC) is a common and effective method to track the consumption of the starting aryl nitrile. If the nitrile spot persists even after extended reaction times, it indicates an incomplete reaction.

Q3: I suspect an incomplete reaction. How can I improve the conversion rate?

Several strategies can be employed to drive the reaction to completion:

  • Increase Reaction Temperature: The cycloaddition reaction often requires elevated temperatures, typically in the range of 100-150 °C.[1][2] Insufficient heat can lead to slow or stalled reactions.

  • Prolong Reaction Time: Some reactions may require longer durations to achieve high conversion. Monitor the reaction by TLC to determine the optimal time.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many cases.[2][3][4]

  • Choice of Solvent: High-boiling polar aprotic solvents like DMF (N,N-dimethylformamide) are commonly used and often give good results.[3][5] In some cases, greener solvents like water or ethanol/water mixtures have also been used effectively, particularly with specific catalysts.[6][7]

  • Catalyst Selection: The use of a catalyst is often essential. Lewis acids like zinc salts (e.g., ZnBr₂) can activate the nitrile group towards nucleophilic attack by the azide.[6] Various heterogeneous catalysts, including copper- and cobalt-based nanoparticles, have also been shown to be highly effective and offer the advantage of easy separation and reusability.[5][8][9]

Q4: What are the possible side reactions that could be lowering my yield?

The primary competing reaction is often the formation of other nitrogen-containing heterocycles or decomposition of the azide source. The use of hydrazoic acid (HN₃), which can be generated in situ, is effective but also highly toxic and explosive, necessitating careful handling.[10] Using a stable azide source like sodium azide (NaN₃) in combination with a suitable catalyst is a safer and more common approach.

Q5: My purification process seems to be causing significant product loss. What are the best practices for isolating 5-aryl-tetrazoles?

Work-up and purification procedures can be a major source of yield loss. Here are some tips:

  • Acidification: After the reaction, the tetrazolate salt is typically protonated by adding an acid (e.g., HCl) to precipitate the 5-aryl-tetrazole product. The pH should be carefully adjusted to ensure complete precipitation.

  • Extraction: If the product is soluble in organic solvents, extraction can be an effective purification method. However, some tetrazoles have high water solubility, which can make extraction challenging.[6]

  • Recrystallization: This is a common method for purifying the final product. Choosing an appropriate solvent system is key to obtaining high purity and recovery.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of 5-aryl-tetrazoles.

Table 1: Effect of Solvent and Temperature on the Synthesis of 5-phenyl-1H-tetrazole

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1EtOHReflux1050[3]
2H₂O-IPA100-0[3]
3Dioxane--0[3]
4Ethyl Acetate--0[3]
5DMF1301080[3]

As demonstrated, DMF at elevated temperatures provides a significantly higher yield compared to other solvents under the tested conditions.

Table 2: Influence of Catalyst on the Synthesis of 5-substituted-1H-tetrazoles

EntryNitrileCatalystSolventTemperature (°C)TimeYield (%)Reference
1ArylnitrileCu-Amd-RGODMF12030 min83-96[5]
2BenzonitrileCuO nanoparticlesDMF-15 min (MW)99[3]
3BenzonitrileCo–Ni/Fe₃O₄@MMSHSH₂O/EtOH (1:1)60-95[7]
4Aromatic NitrilesZinc SaltsWater--High[6][11]
5BenzonitrileNoneDMF--0[3]

This data highlights the crucial role of a catalyst in achieving high yields and the effectiveness of both homogeneous and heterogeneous systems, including under microwave irradiation.

Experimental Protocols

Key Experiment: Synthesis of 5-Phenyl-1H-tetrazole using a Heterogeneous Catalyst

This protocol is a generalized procedure based on common methodologies reported in the literature.[3][5][7]

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Co–Ni/Fe₃O₄@MMSHS catalyst

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, combine benzonitrile (1 mmol), sodium azide (1.2 mmol), and the Co–Ni/Fe₃O₄@MMSHS catalyst (8 mg).

  • Add a 1:1 mixture of H₂O/EtOH (5 mL) as the solvent.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the benzonitrile starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the magnetic catalyst using an external magnet.

  • Acidify the filtrate with HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 5-phenyl-1H-tetrazole.

  • Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.

Visualizations

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the general reaction mechanism for 5-aryl-tetrazole synthesis and a logical workflow for troubleshooting low yields.

Reaction_Mechanism ArylNitrile Aryl Nitrile (R-C≡N) ActivatedNitrile Activated Nitrile Complex ArylNitrile->ActivatedNitrile Azide Azide (N₃⁻) Azide->ActivatedNitrile Nucleophilic Attack Catalyst Catalyst (e.g., Lewis Acid) Catalyst->ActivatedNitrile ImidoylAzide Imidoyl Azide Intermediate ActivatedNitrile->ImidoylAzide Tetrazolate Tetrazolate Anion ImidoylAzide->Tetrazolate Cyclization Tetrazole 5-Aryl-1H-tetrazole Tetrazolate->Tetrazole Work-up Protonation Protonation (H⁺) Protonation->Tetrazole

Caption: General reaction mechanism for catalyst-assisted 5-aryl-tetrazole synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes OptimizeConditions Optimize Conditions Incomplete->OptimizeConditions IncreaseTemp Increase Temperature OptimizeConditions->IncreaseTemp ProlongTime Prolong Reaction Time OptimizeConditions->ProlongTime ChangeSolvent Change Solvent OptimizeConditions->ChangeSolvent ChangeCatalyst Change Catalyst OptimizeConditions->ChangeCatalyst End Improved Yield IncreaseTemp->End ProlongTime->End ChangeSolvent->End ChangeCatalyst->End CheckPurification Review Purification/Work-up Complete->CheckPurification PurificationOK Purification OK CheckPurification->PurificationOK No Obvious Issue PurificationIssue Purification Issue CheckPurification->PurificationIssue Issue Identified CheckSideProducts Analyze for Side Products (NMR, MS) PurificationOK->CheckSideProducts OptimizePurification Optimize Purification PurificationIssue->OptimizePurification AdjustpH Adjust pH for Precipitation OptimizePurification->AdjustpH OptimizeExtraction Optimize Extraction Solvent OptimizePurification->OptimizeExtraction AdjustpH->End OptimizeExtraction->End CheckSideProducts->End

Caption: A logical workflow for troubleshooting low yields in 5-aryl-tetrazole synthesis.

References

Technical Support Center: Purification of 5-(4-Methylphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(4-Methylphenyl)-1H-tetrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for solid tetrazole derivatives like this compound are recrystallization, silica gel column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present.

Q2: How can I remove residual sodium azide from my crude product?

A2: Residual sodium azide is a significant safety hazard and must be removed. Before the main workup, any remaining azide can be carefully quenched by adding a mild acid (e.g., dilute acetic acid or saturated ammonium chloride solution) to the reaction mixture. This converts the azide to the less hazardous hydrazoic acid, which must be handled in a well-ventilated fume hood. Subsequent aqueous washes will remove the resulting salts.[1]

Q3: My synthesis was performed in a high-boiling point solvent like DMF or DMSO. How can I effectively remove it?

A3: DMF and DMSO are challenging to remove due to their high boiling points and solubility in both aqueous and organic layers. The most effective method is removal under high vacuum. For DMF, co-evaporation with a solvent like heptane or toluene can be effective. An aqueous workup followed by extraction with a suitable organic solvent can also help reduce the amount of DMF or DMSO, but multiple washes are necessary.

Q4: How do I assess the purity of this compound after purification?

A4: Purity can be assessed using several methods. The most common are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Thin-Layer Chromatography (TLC) for a quick qualitative check. A sharp melting point range close to the literature value (250-253 °C) is also a strong indicator of high purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structural integrity and detect impurities.

Q5: What safety precautions should I take when handling and purifying tetrazoles?

A5: Tetrazole compounds can be energetic, and many syntheses use sodium azide, which is highly toxic and explosive. Always handle sodium azide with non-metal spatulas and work in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When quenching residual azide, be aware of the formation of volatile and toxic hydrazoic acid.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number24994-04-5[2][3]
Molecular FormulaC₈H₈N₄[2][4]
Molecular Weight160.18 g/mol [2][4]
Melting Point250-253 °C
AppearancePale yellow or white solid[4]

Table 2: Recommended Solvents for Recrystallization Screening

Solvent / Solvent SystemRationale
EthanolA good starting point for many tetrazole derivatives.[1]
IsopropanolSimilar to ethanol, offers slightly different polarity.[1]
AcetonitrileA polar aprotic solvent that can be effective.[1]
Ethyl Acetate / HexaneA mixed solvent system allows for fine-tuning of polarity.
Acetone / HexaneAnother effective mixed solvent system.
WaterCan be used for polar compounds, but solubility is likely low.

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not crystallizing from the solution, even after cooling in an ice bath. What should I do?

A:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. This can create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.

  • Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator and attempt to cool again.

  • Add an Anti-Solvent: If your compound is dissolved in a polar solvent, slowly add a non-polar "anti-solvent" (e.g., hexane or heptane) dropwise until the solution becomes cloudy, then gently warm until it is clear again before allowing it to cool slowly.

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound's solubility is too high in the hot solvent, or it comes out of solution above its melting point.

  • Add More Solvent: Re-heat the solution until the oil dissolves completely, then add slightly more of the same hot solvent before allowing it to cool very slowly.

  • Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or switch to a mixed solvent system.

  • Preliminary Purification: The presence of significant impurities can depress the melting point, leading to oiling out. Consider a preliminary purification step like an acid-base wash or a quick filtration through a silica plug.

Column Chromatography Issues

Q: My compound is not moving from the origin on the silica gel column.

A: This indicates the mobile phase (eluent) is not polar enough to displace the compound from the polar silica gel.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20%, 30%, or even 50%. Adding a small amount of methanol (0.5-1%) can significantly increase polarity if the compound is very polar.

Q: My compound is eluting too quickly with the solvent front.

A: This means the mobile phase is too polar.

  • Decrease Eluent Polarity: Reduce the concentration of the polar solvent in your mobile phase. For instance, if you used 30% ethyl acetate in hexane, decrease it to 10% or 5%.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Perform small-scale tests to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude tetrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate in a separatory funnel.

  • Base Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The acidic tetrazole will be deprotonated and move into the basic aqueous layer. Shake the funnel, venting frequently, and allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the tetrazole.

  • Re-acidification: Cool the combined basic aqueous layers in an ice bath. Slowly and carefully add a dilute acid (e.g., 1M HCl) while stirring until the pH is acidic (pH ~2-3). The purified tetrazole will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water to remove any salts and then dry thoroughly under vacuum.

Visualized Workflows

General Purification Workflow crude Crude this compound is_solid Is the crude product a solid? crude->is_solid column Purify by Column Chromatography is_solid->column No (Oil/Gum) recrystallize Purify by Recrystallization is_solid->recrystallize Yes pure Pure Product column->pure acid_base Consider Acid-Base Extraction (if acidic/basic impurities are present) recrystallize->acid_base recrystallize->pure acid_base->pure

Caption: General purification workflow for this compound.

Recrystallization Troubleshooting cluster_no_crystals Solutions for 'No Crystals' cluster_oiling_out Solutions for 'Oiling Out' start Attempt Recrystallization problem Problem Occurred? start->problem no_crystals No Crystals Formed? problem->no_crystals Yes success Pure Crystals Obtained problem->success No oiling_out Compound Oiled Out? no_crystals->oiling_out No scratch Scratch flask / Add seed crystal no_crystals->scratch Yes add_solvent Re-heat and add more solvent oiling_out->add_solvent Yes reduce_solvent Reduce solvent volume scratch->reduce_solvent add_antisolvent Add anti-solvent reduce_solvent->add_antisolvent change_solvent Use a lower-boiling solvent add_solvent->change_solvent pre_purify Perform preliminary purification change_solvent->pre_purify

Caption: Decision tree for troubleshooting common recrystallization issues.

Acid-Base Extraction Workflow start Dissolve crude product in Ethyl Acetate wash Wash with 5% NaHCO₃ (aq) start->wash separate Separate Layers wash->separate organic Organic Layer (contains neutral/basic impurities) separate->organic aqueous Aqueous Layer (contains tetrazole salt) separate->aqueous acidify Cool and Acidify Aqueous Layer with 1M HCl to pH 2-3 aqueous->acidify precipitate Precipitate Forms acidify->precipitate filtrate Collect Solid by Vacuum Filtration precipitate->filtrate dry Wash with Cold Water & Dry filtrate->dry pure Pure Product dry->pure

Caption: Step-by-step workflow for purification via acid-base extraction.

References

Technical Support Center: [3+2] Cycloaddition for Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for [3+2] Cycloaddition reactions for tetrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the [3+2] cycloaddition synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.

Issue 1: Low or No Product Yield

Symptom Possible Cause Suggested Solution
No reaction or very low conversion of starting nitrile. Insufficient reaction temperature. The [3+2] cycloaddition of nitriles and azides often requires elevated temperatures, typically between 100-150 °C. Ensure your reaction is reaching and maintaining the target temperature.
Inadequate catalyst activity or concentration. The reaction is often catalyzed by Lewis or Brønsted acids.[1] Ensure the catalyst is fresh and used in the appropriate stoichiometric or catalytic amount. For Lewis acids like ZnCl₂, ensure it is anhydrous.
Poor quality of reagents. Use fresh, high-purity nitrile and sodium azide. Nitriles can be susceptible to hydrolysis.
Presence of excess water. While some water can be tolerated or even used as a solvent with certain catalytic systems, excess water can promote the hydrolysis of the nitrile to the corresponding amide, a common byproduct.[2] Ensure anhydrous conditions if the protocol specifies it.
Inappropriate solvent. High-boiling polar aprotic solvents like DMF or DMSO are commonly used to ensure solubility of the reagents and to reach necessary reaction temperatures. Toluene or THF can also be effective with certain catalytic systems.[3]
Reaction starts but does not go to completion. Decomposition of reagents or product at high temperatures. Prolonged heating at very high temperatures can lead to the decomposition of the tetrazole product.[4] Consider optimizing the reaction time and temperature.
Catalyst deactivation. The catalyst may become deactivated over the course of the reaction. In some cases, incremental addition of the catalyst might be beneficial.

Issue 2: Presence of Significant Impurities in the Crude Product

Impurity Identification Cause Prevention and Removal
Unreacted Nitrile Sharp C≡N stretch in IR spectrum (~2220-2260 cm⁻¹). Distinct signals in ¹H and ¹³C NMR corresponding to the starting material.Incomplete reaction.Optimize reaction conditions (temperature, time, catalyst). Remove by recrystallization or column chromatography. An acid-base workup can also be effective, as the tetrazole is acidic and will move to the aqueous basic layer, while the unreacted nitrile remains in the organic layer.
Amide Byproduct C=O stretch in IR spectrum (~1650-1690 cm⁻¹). Broad N-H signals in ¹H NMR.Hydrolysis of the nitrile starting material, often promoted by the presence of water and acidic or basic conditions.[2]Use anhydrous solvents and reagents. Control the pH of the reaction mixture. Can be separated by column chromatography.
Inorganic Salts Insoluble in many organic solvents.Remnants from sodium azide and catalyst (e.g., ZnCl₂, NH₄Cl).After reaction completion, acidification followed by extraction with an organic solvent will leave most inorganic salts in the aqueous layer. Washing the organic layer with water or brine is also effective.
High-Boiling Solvent Residue (e.g., DMF, DMSO) Characteristic signals in ¹H NMR.Incomplete removal during workup.After extraction, wash the organic layer thoroughly with water and brine to remove DMF or DMSO. For DMSO, which can be difficult to remove with water washes, consider trituration or recrystallization of the crude product from a suitable solvent system.
Isomeric Byproducts (for 1,5-disubstituted tetrazoles) Complex NMR spectra with more signals than expected. Separation on TLC.Alkylation of the tetrazole ring can occur at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers. The ratio can be influenced by the steric and electronic properties of the substituents.[4]Careful selection of reaction conditions and alkylating agents can favor one isomer. Separation of isomers is often challenging but can sometimes be achieved by column chromatography or fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing [3+2] cycloadditions with sodium azide?

A1: The primary safety concern is the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. This can occur when sodium azide is mixed with a Brønsted acid (like ammonium chloride or acetic acid) or even traces of acid.[5] Reactions should always be conducted in a well-ventilated fume hood. Additionally, azides can form explosive heavy metal azides, so contact with metals like copper, lead, and mercury should be avoided. Quenching the reaction mixture with a nitrous acid solution (freshly prepared from sodium nitrite and acid) can safely destroy excess azide.

Q2: How can I effectively remove the DMF or DMSO solvent after the reaction?

A2: Both DMF and DMSO are high-boiling and water-miscible, which can complicate workup. After the reaction, the mixture is typically cooled and acidified with aqueous acid. The product is then extracted with an organic solvent like ethyl acetate. To remove residual DMF or DMSO from the organic layer, wash it multiple times with water and then with brine. Be aware that some tetrazole products may have partial water solubility, so these washes could lead to some product loss.

Q3: My crude product is an oil and won't crystallize. How can I purify it?

A3: If your tetrazole derivative is an oil, purification by column chromatography on silica gel is the most common method. If the product is thermally stable, vacuum distillation could be an option. If you expect a solid product, the oiling out could be due to impurities. In this case, a preliminary purification by acid-base extraction followed by an attempt to crystallize from a different solvent system may be successful.

Q4: How do I choose the right catalyst for my reaction?

A4: The choice of catalyst depends on the substrate and the desired reaction conditions.

  • Brønsted acids like ammonium chloride are commonly used and are effective for many nitriles.

  • Lewis acids such as zinc(II) salts (e.g., ZnCl₂, ZnBr₂) are also widely used and can activate the nitrile towards nucleophilic attack by the azide.[1][6] Zinc-catalyzed reactions can often be run in water, which is a greener solvent and can simplify the workup.[6] It is recommended to consult the literature for specific examples similar to your substrate to determine the most effective catalyst system.

Q5: What is the typical workup procedure for a [3+2] cycloaddition reaction to synthesize a 5-substituted-1H-tetrazole?

A5: A general workup procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with an aqueous acid (e.g., HCl) to a pH of ~2-3. This protonates the tetrazole and quenches any remaining azide to the less nucleophilic hydrazoic acid (use caution, perform in a fume hood).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then brine to remove inorganic salts and residual high-boiling solvents.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation (Qualitative Summary)

Parameter Condition Observed Byproducts/Issues Reference
Solvent Aprotic Polar (DMF, DMSO)Generally good yields, but can be difficult to remove during workup.[3]
Protic (Water)Can be used with certain catalysts (e.g., Zn(II) salts) and is environmentally friendly. May increase the risk of nitrile hydrolysis to amide.[6][7]
Catalyst Brønsted Acid (e.g., NH₄Cl)Effective for many substrates. Can lead to the formation of hydrazoic acid.[5]
Lewis Acid (e.g., ZnCl₂)Activates the nitrile. Can be used in aqueous media.[1][6]
Temperature Too Low (<100 °C)Incomplete reaction, leading to unreacted nitrile.
Too High (>150 °C) or Prolonged HeatingPotential for tetrazole ring decomposition.[4]
Water Content Anhydrous ConditionsMinimizes nitrile hydrolysis to amide.
Aqueous ConditionsCan promote amide formation as a byproduct.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a representative procedure for the synthesis of a 5-substituted-1H-tetrazole using ammonium chloride as a catalyst in DMF.

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), aqueous solution

  • Ethyl Acetate

  • Deionized Water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).

  • Add DMF to the flask to achieve a suitable concentration (e.g., 2 M with respect to the nitrile).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing water.

  • Acidify the aqueous mixture to pH 2-3 with aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-phenyl-1H-tetrazole.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Byproduct_Formation Nitrile R-C≡N (Nitrile) Tetrazole 5-R-1H-Tetrazole Nitrile->Tetrazole [3+2] Cycloaddition + N₃⁻ Amide R-C(=O)NH₂ (Amide) Nitrile->Amide Hydrolysis + H₂O, H⁺/OH⁻ Unreacted_Nitrile Unreacted R-C≡N Nitrile->Unreacted_Nitrile Incomplete Reaction Azide N₃⁻ (Azide) Azide->Tetrazole

Caption: Potential reaction pathways in tetrazole synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Product (TLC, NMR) Start->Check_Reaction Identify_Issue Identify Main Issue Check_Reaction->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Unreacted Starting Material Byproducts Byproduct Formation Identify_Issue->Byproducts Extra Spots/Signals Optimize_Conditions Optimize Reaction: - Increase Temperature/Time - Check Catalyst Incomplete_Reaction->Optimize_Conditions Modify_Workup Modify Workup/Purification: - Acid-Base Extraction - Recrystallization - Chromatography Byproducts->Modify_Workup Pure_Product Pure Tetrazole Product Optimize_Conditions->Pure_Product Modify_Workup->Pure_Product

References

Technical Support Center: Optimizing Catalyst Loading for 5-Substituted Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-substituted tetrazoles, with a focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-substituted tetrazoles?

A1: The most prevalent method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between organonitriles and an azide source, typically sodium azide.[1][2][3] This reaction is often catalyzed by a variety of homogeneous or heterogeneous catalysts to improve reaction rates and yields.[1][3] Another approach is a one-pot multicomponent reaction (MCR) involving aldehydes, active methylene compounds, and azides.[1]

Q2: What types of catalysts are typically used for the [3+2] cycloaddition of nitriles and azides?

A2: A wide range of catalysts have been successfully employed. These can be broadly categorized as:

  • Heterogeneous Catalysts: These are often preferred due to their ease of separation and reusability.[3] Examples include:

    • Nanomaterials: Such as those based on palladium, iron oxide (Fe₃O₄), copper, zinc oxide (ZnO), and cobalt.[1][3] These materials offer a high surface area and can be functionalized to enhance catalytic activity.[1]

    • Zeolites: CoY zeolite has been reported as an efficient and reusable catalyst.[2]

    • Silica-supported acids: For instance, silica sulfuric acid can act as a solid acid catalyst.[4]

  • Homogeneous Catalysts: These are soluble in the reaction medium. While they can be highly active, they often present challenges in separation from the product.[1][3] Examples include:

    • Metal Salts: Zinc salts (e.g., ZnCl₂, Zn(OTf)₂), copper salts (e.g., CuSO₄·5H₂O), and aluminum chloride (AlCl₃) are commonly used Lewis acid catalysts.[4][5][6]

    • Metal Complexes: Cobalt(II) complexes with specific ligands have been shown to be effective.[7][8]

Q3: What is a typical catalyst loading range for this synthesis?

A3: Catalyst loading can vary significantly depending on the specific catalyst, substrate, and reaction conditions. However, typical ranges observed in the literature are from as low as 0.3 mol% to higher amounts like 10 mol% or even stoichiometric amounts in some older methods.[1][4][7] Optimization studies often find that a low catalyst loading (e.g., 1-5 mol%) is sufficient to achieve high yields.[7][9] For some highly active nanocatalysts, loadings can be as low as 0.3 mol%.[1]

Q4: How does catalyst loading affect the reaction yield and time?

A4: Generally, increasing the catalyst loading can lead to a higher reaction rate and potentially a higher yield, up to an optimal point.[10] However, beyond this optimal loading, there may be no significant improvement in yield, and in some cases, it could even lead to side reactions or product degradation.[2][10] Conversely, a catalyst loading that is too low may result in incomplete conversion and lower yields, even with extended reaction times.[4][9][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or insufficient catalyst.- Ensure the catalyst is active and has been stored correctly.- Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[10]- In the absence of a catalyst, the reaction may be extremely slow or not proceed at all.[9][10]
Inappropriate reaction temperature.- Increase the reaction temperature. Many tetrazole syntheses require elevated temperatures (e.g., 100-140 °C).[2]
Poor choice of solvent.- The solvent can significantly influence the reaction outcome.[2] DMF and DMSO are commonly effective solvents.[2][7] Protic solvents like ethanol may not be suitable for certain catalytic systems.[2]
Deactivated nitrile substrate.- Nitriles with strong electron-donating groups can be less reactive. A more active catalyst or higher reaction temperature may be required.[1]
Slow Reaction Rate Insufficient catalyst loading.- Gradually increase the catalyst loading. Monitor the reaction progress by TLC or other appropriate analytical methods.
Low reaction temperature.- Increase the reaction temperature in increments (e.g., 10-20 °C) to enhance the reaction kinetics.
Catalyst deactivation.- The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure high-purity reagents and solvents.- For heterogeneous catalysts, consider the possibility of leaching of the active metal.[1]
Difficulty in Catalyst Separation Use of a homogeneous catalyst.- If product purification is problematic, consider switching to a heterogeneous catalyst, such as a magnetic nanocatalyst, which can be easily recovered using an external magnet.[1]
Poor Catalyst Reusability Leaching of the active catalytic species.- Perform ICP analysis on the reaction mixture after catalyst removal to check for metal leaching.[1]- The catalyst support or functionalization may need to be optimized to better anchor the active species.
Clogging of catalyst pores or surface.- Wash the recovered catalyst thoroughly with an appropriate solvent before reuse.[2]- In some cases, calcination or other reactivation procedures may be necessary.[2]

Data on Catalyst Loading Optimization

The following tables summarize quantitative data from various studies on the effect of catalyst loading on the synthesis of 5-substituted tetrazoles.

Table 1: Effect of Homogeneous Catalyst Loading on Yield

CatalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Co(II)-complexBenzonitrile1DMSO1101299
Co(II)-complexBenzonitrile0.5DMSO1101270
Co(II)-complexBenzonitrile0.1DMSO1101230
CuSO₄·5H₂OBenzonitrile2DMF110195
CuSO₄·5H₂OBenzonitrile0DMF110540
Humic AcidBenzaldehyde, Hydroxylamine HCl, NaN₃0.05 gWater1004Lower Yield
Humic AcidBenzaldehyde, Hydroxylamine HCl, NaN₃0.1 gWater1004Optimal Yield

Data compiled from multiple sources.[6][7][10]

Table 2: Effect of Heterogeneous Catalyst Loading on Yield

CatalystSubstrateCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
Pd-SMTU@boehmiteNitrile0.3 mol%PEG-400120-Maximum Yield
Fe₃O₄@L-lysine-Pd(0)Aryl Nitrile0.30 mol%Water--Maximum Yield
Fe₃O₄@fibroin-SO₃HNitrile10 mol%-100286
Silica Sulfuric AcidBenzonitrile50 mol%DMFReflux-Lower Yield
Silica Sulfuric AcidBenzonitrile100 mol%DMFReflux-Optimal Yield
SiO₂-H₃BO₃Amine, Triethyl ortho-formate, NaN₃1.5 mol%Solvent-free901.583
SiO₂-H₃BO₃Amine, Triethyl ortho-formate, NaN₃2.5 mol%Solvent-free900.595

Data compiled from multiple sources.[1][4][9]

Experimental Protocols

General Experimental Protocol for Catalyst Optimization in 5-Substituted Tetrazole Synthesis via [3+2] Cycloaddition

This protocol describes a general procedure for optimizing catalyst loading for the reaction between a nitrile and sodium azide.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1.0 mmol), sodium azide (1.2-2.0 mmol), the desired solvent (e.g., DMF, DMSO, 3-5 mL), and the catalyst at the desired loading (e.g., starting with 1 mol%).

    • Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Hydrazoic acid, which can form in situ, is volatile and explosive.[3] The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.[2]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour).

  • Work-up and Product Isolation:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • If using a heterogeneous catalyst, separate it by filtration or, in the case of magnetic catalysts, by using an external magnet.[1] Wash the catalyst with a suitable solvent (e.g., ethyl acetate).[2]

    • Acidify the filtrate with an aqueous acid solution (e.g., HCl) to precipitate the tetrazole product.[11]

    • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • Analysis and Optimization:

    • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, Melting Point).[4][11]

    • Calculate the yield of the isolated product.

    • Repeat the experiment with varying catalyst loadings (e.g., 0.5 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant to determine the optimal loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Optimization A Reaction Setup: Nitrile, NaN3, Solvent, Catalyst B Heating and Stirring (e.g., 100-120°C) A->B C Monitor by TLC B->C D Cool to RT C->D Reaction Complete E Catalyst Separation (Filtration/Magnet) D->E F Acidification & Precipitation E->F G Vacuum Filtration & Drying F->G H Characterization (NMR, IR, MS, MP) G->H I Calculate Yield H->I J Vary Catalyst Loading & Repeat I->J

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Guide Start Low Yield or Slow Reaction Cause1 Is Catalyst Loading Optimized? Start->Cause1 Action1 Increase Catalyst Loading Incrementally Cause1->Action1 No Cause2 Is Temperature Sufficient? Cause1->Cause2 Yes Success Problem Resolved Action1->Success Action2 Increase Reaction Temperature Cause2->Action2 No Cause3 Is the Solvent Appropriate? Cause2->Cause3 Yes Action2->Success Action3 Switch to DMF or DMSO Cause3->Action3 No Cause4 Is Catalyst Active? Cause3->Cause4 Yes Action3->Success Action4 Check Catalyst Purity/ Storage. Consider Deactivation. Cause4->Action4 No Action4->Success

Caption: Troubleshooting decision tree for tetrazole synthesis.

References

minimizing byproduct formation in 5-(p-tolyl)-1H-tetrazole preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of 5-(p-tolyl)-1H-tetrazole. Our aim is to facilitate the minimization of byproduct formation and enhance product purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-(p-tolyl)-1H-tetrazole, focusing on the common synthetic route involving p-tolunitrile and sodium azide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Inactive reagents. 3. Suboptimal reaction temperature.1. Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the sodium azide and p-tolunitrile are of high purity and dry. 3. For the sodium azide/ammonium chloride method in DMF, ensure the reaction is refluxed, typically around 150°C.[1]
Presence of a White, Crystalline Byproduct Hydrolysis of the starting material, p-tolunitrile, to form p-toluic acid. This can occur due to prolonged heating in the presence of trace amounts of water or acidic/basic impurities.1. Use anhydrous solvents and reagents. 2. Minimize reaction time once the starting material is consumed. 3. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. p-Toluic acid can also be removed by washing an ethereal solution of the product with a mild base like sodium bicarbonate solution.
Formation of an Oily or Gummy Product 1. Presence of significant impurities, including unreacted starting materials or byproducts, which can depress the melting point. 2. Residual solvent (e.g., DMF).1. Perform a preliminary purification step, such as washing the crude product with a non-polar solvent to remove unreacted p-tolunitrile. 2. Ensure complete removal of the solvent under vacuum. Azeotropic distillation with toluene can aid in the removal of residual DMF.
Product is Difficult to Purify by Recrystallization The chosen solvent system may not be optimal for separating the product from impurities.1. Experiment with different recrystallization solvents or solvent mixtures. Ethanol, isopropanol, or toluene are often good starting points. 2. If recrystallization is ineffective, consider purification by column chromatography on silica gel.
Yellow or Brown Discoloration of the Product Formation of colored impurities, potentially from side reactions with the DMF solvent at high temperatures or thermal degradation of the product.1. Conduct the reaction at the lowest effective temperature. 2. Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.
Safety Concern: Potential for Explosion Use of sodium azide can lead to the formation of highly toxic and explosive hydrazoic acid, especially in the presence of acid. Residual azides can also form explosive heavy metal azides.1. Always perform the reaction in a well-ventilated fume hood. 2. Avoid acidic conditions when sodium azide is present. The use of ammonium chloride provides a milder acidic proton source. 3. Quench any residual azide carefully with a solution of sodium nitrite and then acidify. 4. Avoid contact of azide-containing solutions with heavy metals. Use glass or Teflon equipment.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing 5-(p-tolyl)-1H-tetrazole?

The most widely used method is the [3+2] cycloaddition reaction between p-tolunitrile and an azide source, typically sodium azide.[2] This reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) and may be facilitated by the addition of a proton source like ammonium chloride or a Lewis acid catalyst such as zinc chloride.

Q2: What is the role of ammonium chloride in the reaction?

Ammonium chloride acts as an in-situ source of a proton, which protonates the azide ion to form hydrazoic acid (HN₃). Hydrazoic acid is a more reactive species in the cycloaddition with the nitrile compared to the azide anion.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexane. The starting material (p-tolunitrile) is significantly less polar than the tetrazole product.

Q4: What are the key safety precautions I should take when working with sodium azide?

Sodium azide is highly toxic and can form explosive compounds. Always handle it in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals to prevent the formation of shock-sensitive heavy metal azides.

Q5: My NMR spectrum shows unreacted p-tolunitrile. How can I remove it?

Unreacted p-tolunitrile can often be removed by washing the crude product with a non-polar solvent like hexane or by column chromatography. Since p-tolunitrile is much less polar than 5-(p-tolyl)-1H-tetrazole, it will elute first.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of 5-(p-tolyl)-1H-tetrazole when synthesized using p-tolunitrile, sodium azide, and pyridine hydrochloride in DMF.

EntryTemperature (°C)Time (h)Yield (%)
190893
2110884
31201280

Data adapted from a study on amine salt-catalyzed synthesis of 5-substituted 1H-tetrazoles.[3]

Experimental Protocols

Key Experiment: Synthesis of 5-(p-tolyl)-1H-tetrazole

This protocol is based on a common and reliable method for the preparation of 5-(p-tolyl)-1H-tetrazole.

Materials:

  • p-Tolunitrile (4-methylbenzonitrile)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolunitrile (1.0 eq) and ammonium chloride (1.2 eq) in anhydrous DMF.

  • Carefully add sodium azide (1.5 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 150°C) and maintain it for 24 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Caution: The following steps should be performed in a well-ventilated fume hood. To quench any unreacted azide, slowly add a solution of sodium nitrite (e.g., 10% in water) to the reaction mixture and stir for 30 minutes.

  • Carefully acidify the mixture with concentrated hydrochloric acid to pH 2-3. This will protonate the tetrazole and may cause it to precipitate.

  • Pour the acidified mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude 5-(p-tolyl)-1H-tetrazole by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a pure crystalline product.

Visualizations

Reaction_Pathway cluster_reactants Reactants p_tolunitrile p-Tolunitrile DMF DMF, Reflux p_tolunitrile->DMF byproduct p-Toluic Acid (Byproduct) p_tolunitrile->byproduct Side Reaction sodium_azide Sodium Azide sodium_azide->DMF ammonium_chloride Ammonium Chloride ammonium_chloride->DMF intermediate Imidoyl Azide (Intermediate) DMF->intermediate product 5-(p-tolyl)-1H-tetrazole intermediate->product Cyclization water H₂O (hydrolysis) water->byproduct

Caption: Reaction pathway for the synthesis of 5-(p-tolyl)-1H-tetrazole.

Troubleshooting_Workflow decision decision action action issue issue start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No extend_time Extend Reaction Time check_yield->extend_time Yes end Pure Product check_purity->end No hydrolysis Hydrolysis to p-Toluic Acid? check_purity->hydrolysis Yes extend_time->check_yield check_reagents Check Reagent Quality check_reagents->start recrystallize Recrystallize column Column Chromatography recrystallize->column Still Impure recrystallize->end Pure column->end hydrolysis->recrystallize No wash_base Wash with Mild Base hydrolysis->wash_base Yes wash_base->recrystallize

Caption: Troubleshooting workflow for 5-(p-tolyl)-1H-tetrazole synthesis.

References

Technical Support Center: 5-Aryl-Tetrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 5-aryl-tetrazole synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of 5-aryl-tetrazole synthesis, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or Inconsistent Yields - Incomplete reaction due to insufficient reaction time or temperature.[1] - Suboptimal catalyst activity or loading.[2] - Poor solubility of reactants in the chosen solvent. - Side reactions, such as nitrile hydration to form carboxamides.[1] - Steric hindrance or unfavorable electronic effects of substituents on the aryl nitrile.[1]- Optimize Reaction Conditions: Systematically vary temperature, reaction time, and reactant stoichiometry.[3] - Catalyst Screening: Evaluate different catalysts (e.g., Lewis acids, heterogeneous catalysts) and optimize loading.[2][4] - Solvent Selection: Use a solvent system that ensures good solubility of all reactants at the reaction temperature. Biphasic systems like toluene/water can sometimes improve yields.[5] - Alternative Reagents: For nitriles prone to hydration, consider using milder reaction conditions or alternative azide sources.[1] - Flow Chemistry: Employ a continuous flow microreactor to achieve better control over reaction parameters and potentially higher yields.[1][6]
Safety Concerns (e.g., Exotherms, Gas Evolution) - Use of highly energetic and toxic reagents like sodium azide and in-situ generation of hydrazoic acid.[3][7] - Rapid, uncontrolled reaction rate leading to a thermal runaway. - Potential for violent decomposition of hydrazoic acid, especially at elevated temperatures.[8]- Use Safer Azide Alternatives: Consider using trimethylsilyl azide or developing an azide-free synthesis route, for instance, using diformylhydrazine.[3][5] - Controlled Reagent Addition: Implement slow, controlled addition of reagents to manage the reaction exotherm.[3] - Process Analytical Technology (PAT): Utilize in-situ monitoring (e.g., temperature probes, pressure transducers) to track reaction progress and detect potential hazards. - Continuous Flow Synthesis: This approach minimizes the volume of hazardous materials at any given time, significantly enhancing safety.[1][6] - Quenching: Ensure a well-defined and validated quenching procedure for any residual azide is in place.[1]
Difficult Product Isolation and Purification - Use of high-boiling point solvents like DMF, which are difficult to remove.[8] - Presence of unreacted starting materials and side products. - Difficulty in separating homogeneous catalysts from the product.[2]- Solvent Selection: Opt for lower-boiling point solvents when possible or utilize techniques like azeotropic distillation for removal. - Crystallization: Develop a robust crystallization procedure for product isolation and purification. The product may crystallize directly from the reaction mixture under aqueous conditions.[3] - Heterogeneous Catalysis: Employ solid-supported or magnetic nanocatalysts that can be easily removed by filtration or magnetic separation.[4][9] - Chromatography: If necessary, optimize column chromatography conditions for efficient separation.
Formation of Impurities - Carboxamide formation: Hydrolysis of the nitrile starting material.[1] - Isomeric impurities: Formation of 1- and 2-substituted tetrazole isomers. - Residual catalyst: Leaching of metal catalysts into the product.[2]- Anhydrous Conditions: Ensure stringent control of moisture to minimize nitrile hydrolysis. - Selective Synthesis: Reaction conditions can sometimes be tuned to favor the formation of a specific isomer.[10] Analytical characterization (e.g., NMR) is crucial to determine the isomeric ratio. - Catalyst Choice and Work-up: Use heterogeneous catalysts to minimize metal contamination.[2] If using a homogeneous catalyst, ensure the work-up procedure effectively removes it.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the large-scale synthesis of 5-aryl-tetrazoles?

The most significant hazard is the use of azide-containing reagents, particularly sodium azide and the potential for in-situ formation of highly toxic and explosive hydrazoic acid (HN₃).[3][7] Reactions are often conducted at elevated temperatures, which increases the risk of thermal runaway and violent decomposition.[8]

Q2: Are there safer alternatives to using sodium azide?

Yes, several safer alternatives have been developed to mitigate the risks associated with sodium azide. These include:

  • Diformylhydrazine: This reagent can be used in a reaction with an aryl diazonium salt under aqueous conditions, avoiding the use of azides altogether.[3]

  • Trimethylsilyl azide (TMSN₃): Considered a safer replacement for metal azides, it can be used in multicomponent reactions.[5]

  • Azide-free synthetic routes: Research is ongoing to develop synthetic pathways that completely avoid azides, such as the direct C-H arylation of 1-substituted tetrazoles.[11]

Q3: How can I improve the yield and purity of my 5-aryl-tetrazole product on a larger scale?

Optimizing reaction parameters such as temperature, pressure, reaction time, and stoichiometry is crucial.[3] Utilizing a continuous flow microreactor can offer precise control over these parameters, often leading to higher yields and purity.[1][6] Employing heterogeneous catalysts can simplify work-up and reduce impurities.[2][4] Careful selection of solvents to ensure good solubility of reactants and facilitate product isolation is also important.

Q4: What is the advantage of using continuous flow synthesis for this reaction?

Continuous flow synthesis offers several advantages for 5-aryl-tetrazole synthesis, particularly concerning safety and scalability:

  • Enhanced Safety: Only small quantities of hazardous reagents are reacting at any given moment, minimizing the risk of a large-scale incident.[1][6]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation and precise temperature control, preventing dangerous exotherms.

  • Increased Efficiency: Shortened reaction times and the potential for in-line quenching and purification can lead to higher throughput.[1]

  • Scalability: Scaling up is achieved by running the reactor for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor.[6]

Q5: How can I minimize the formation of the unwanted carboxamide side product?

The formation of carboxamides typically results from the hydrolysis of the nitrile starting material. This can be minimized by:

  • Using anhydrous solvents and reagents.

  • Avoiding the use of catalysts that promote nitrile hydration, such as ZnBr₂ under certain conditions. [1]

  • Optimizing reaction conditions to favor tetrazole formation over hydrolysis.

Experimental Protocols

Key Experiment 1: Batch Synthesis using a Heterogeneous Catalyst

This protocol describes a general method for the synthesis of 5-substituted-1H-tetrazoles using a reusable heterogeneous catalyst.

Materials:

  • Aryl nitrile (1 mmol)

  • Sodium azide (1.5 mmol)

  • Heterogeneous catalyst (e.g., Silica Sulfuric Acid, 0.1 g)[12]

  • Dimethylformamide (DMF, 5 mL)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a round-bottom flask, add the aryl nitrile, sodium azide, heterogeneous catalyst, and DMF.

  • Heat the mixture to reflux (typically 120-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid catalyst and wash it with ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the 5-substituted 1H-tetrazole.[12]

Key Experiment 2: Continuous Flow Synthesis

This protocol outlines a general procedure for the safe and efficient synthesis of 5-substituted tetrazoles in a continuous flow microreactor.

Materials:

  • Aryl nitrile (0.2 M solution in NMP)

  • Sodium azide (1.05 equivalents, aqueous solution)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Sodium nitrite (for in-line quenching)

  • Ethyl acetate

  • 3 N HCl

Procedure:

  • Prepare a solution of the aryl nitrile in NMP.

  • Prepare an aqueous solution of sodium azide.

  • Combine the two solutions to create the reaction feed.

  • Set up the continuous flow reactor system, typically consisting of a syringe pump, a heated tubular reactor, and a back-pressure regulator.

  • Pump the reaction mixture through the heated reactor (e.g., 190 °C) with a defined residence time (e.g., 20 minutes).[1]

  • The reactor output is passed through a stream containing an aqueous solution of sodium nitrite to quench any unreacted azide.[1]

  • Collect the product stream and perform a liquid-liquid extraction with ethyl acetate.

  • Wash the organic layer with 3 N HCl.

  • The crude product is then taken up in an aqueous NaOH solution, washed with ethyl acetate, and then acidified with 3 N HCl to precipitate the tetrazole product.

  • The pure product is obtained after filtration or extraction with ethyl acetate followed by solvent removal.[1]

Visualizations

experimental_workflow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis b_start Reactants & Catalyst in Solvent b_reaction Heating & Stirring (Reflux) b_start->b_reaction Reaction Setup b_filtration Catalyst Filtration b_reaction->b_filtration Cooling b_workup Solvent Removal & Purification b_filtration->b_workup b_product Final Product b_workup->b_product f_start Reactant Solutions f_pump Syringe Pump f_start->f_pump f_reactor Heated Microreactor f_pump->f_reactor f_quench In-line Quenching f_reactor->f_quench f_workup Extraction & Purification f_quench->f_workup f_product Final Product f_workup->f_product

Caption: Comparison of batch vs. continuous flow synthesis workflows.

troubleshooting_yield start Low Yield? check_completion Is the reaction going to completion? start->check_completion Yes check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_conditions Optimize T, time, stoichiometry check_completion->optimize_conditions No anhydrous Use anhydrous conditions check_side_products->anhydrous Carboxamide impurity milder_conditions Use milder conditions/ alternative reagents check_side_products->milder_conditions Other impurities change_catalyst Screen different catalysts/ optimize loading optimize_conditions->change_catalyst change_solvent Improve reactant solubility change_catalyst->change_solvent

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Tetrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of tetrazoles, focusing on the influence of solvents on regioselectivity.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of 1,4- and 1,5-disubstituted tetrazole regioisomers in our reaction. What are the primary factors influencing this lack of regioselectivity?

A1: The formation of regioisomeric mixtures in tetrazole synthesis, particularly via [3+2] cycloaddition reactions, is a common challenge. The primary factor governing regioselectivity is the electronic and steric nature of the substituents on both the nitrile and the azide precursors. However, the choice of solvent can significantly influence the ratio of the resulting isomers. The reaction mechanism can proceed through different pathways, such as a concerted [2+3] cycloaddition or a stepwise process involving a vinyl azide intermediate, and the solvent can stabilize one transition state over the other. For instance, in the [3+2] cycloaddition of azides to nitriles, the electronic similarity of organic azides and azide salts can lead to different reactivities and mechanisms, which are in turn affected by the solvent environment[1].

Q2: How does solvent polarity affect the regioselectivity of tetrazole formation?

A2: Solvent polarity can have a profound impact on the regioselectivity of tetrazole formation by differentially stabilizing the transition states leading to different regioisomers. In the 1,3-dipolar cycloaddition reaction, a more polar solvent may destabilize a more polar transition state, thereby disfavoring the formation of the corresponding regioisomer[2]. For example, in the reaction between 2-furfuryl nitrile oxide and ethyl propiolate, the ratio of 3,5- to 3,4-disubstituted isoxazoles (a related five-membered heterocycle) was observed to change with solvent polarity[2]. In tetrazole synthesis, polar solvents like DMSO and DMF have been shown to be effective, suggesting their role in facilitating the desired reaction pathway[3]. The rate of color development in tetrazolium reactions, a related process, has been shown to be inversely proportional to the dielectric constant of the solvent medium[4].

Q3: We are struggling with low yields of the desired tetrazole isomer. What solvents are generally recommended for improving yields in tetrazole synthesis?

A3: The choice of solvent is critical for achieving high yields in tetrazole synthesis. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently reported as effective solvents for the [3+2] cycloaddition of sodium azide to organonitriles, often leading to excellent product yields[3]. In a study optimizing the synthesis of 5-phenyltetrazole, DMSO was found to be the best solvent, affording a 99% yield, while solvents like methanol and toluene were inefficient[3]. Water has also been explored as a green and effective solvent for certain tetrazole syntheses, particularly in multicomponent reactions[5][6]. For reactions that are sensitive to humidity, using a dry, aprotic solvent is crucial[7].

Q4: Can the choice of catalyst influence the regioselectivity in conjunction with the solvent?

A4: Yes, the interplay between the catalyst and the solvent can significantly impact regioselectivity. Catalysts can coordinate with either the azide or the nitrile, influencing the approach of the reactants and favoring the formation of one regioisomer over another[3]. For example, Co(II)-complexes have been used to catalyze the [3+2] cycloaddition of NaN3 to organonitriles, with the solvent playing a key role in the overall efficiency[3]. Similarly, zinc salts are effective catalysts for the synthesis of 1H-tetrazoles in water[8]. The specific combination of catalyst and solvent should be optimized for each substrate to achieve the desired regioselectivity.

Q5: Are there any "green" or more environmentally friendly solvent options for tetrazole synthesis that maintain good regioselectivity?

A5: Yes, there is a growing interest in developing greener methodologies for tetrazole synthesis. Water has been successfully used as a solvent in the Ugi-azide four-component reaction for the synthesis of 1,5-disubstituted tetrazoles[5]. Polyethylene glycol 400 (PEG-400) is another green solvent that has been employed for the synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of sodium azide to nitriles at elevated temperatures[9]. Solvent-free conditions have also been explored, which represent the ultimate green chemistry approach[5].

Data Presentation

Table 1: Effect of Solvent on the Yield of 5-Phenyltetrazole

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Methanol1101220[3]
2Toluene1101215[3]
3Acetonitrile1101250[3]
4DMF1101280[3]
5DMSO1101299[3]

Experimental Protocols

General Procedure for Co(II)-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is adapted from the synthesis of 5-phenyltetrazole as described in the literature[3].

  • Reactant Preparation : In a reaction vessel, combine the organonitrile (1.0 mmol), sodium azide (1.2 mmol, 1.2 equiv), and the Co(II) catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition : Add the desired solvent (e.g., DMSO, 3 mL).

  • Reaction Conditions : Stir the reaction mixture at 110 °C for 12 hours.

  • Reaction Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC)[3].

  • Work-up : After completion, cool the reaction mixture to room temperature. Add water and acidify with dilute HCl to precipitate the product.

  • Purification : Collect the solid product by filtration, wash with water, and dry. If necessary, purify the product further by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: Organonitrile, NaN3, Catalyst solvent Add Solvent reactants->solvent 1. heating Heat and Stir (e.g., 110°C, 12h) solvent->heating 2. monitoring Monitor by TLC heating->monitoring 3. workup Cool, Add Water, Acidify monitoring->workup 4. (If complete) purification Filter and Purify workup->purification 5. product Final Product: 5-Substituted-1H-Tetrazole purification->product 6.

Caption: A generalized experimental workflow for the synthesis of 5-substituted-1H-tetrazoles.

solvent_effect_pathway cluster_pathways Reaction Pathways reactants Organonitrile + Azide ts1 Transition State 1 (Leads to Regioisomer A) reactants->ts1 ts2 Transition State 2 (Leads to Regioisomer B) reactants->ts2 product_a Regioisomer A (e.g., 1,4-disubstituted) ts1->product_a product_b Regioisomer B (e.g., 1,5-disubstituted) ts2->product_b solvent Solvent Environment (Polarity, H-bonding, etc.) solvent->ts1 Stabilizes or Destabilizes solvent->ts2 Stabilizes or Destabilizes

Caption: Influence of the solvent environment on competing reaction pathways leading to different tetrazole regioisomers.

References

Technical Support Center: Managing Thermal Decomposition in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in tetrazole synthesis. The information herein is intended to help manage and mitigate the risks associated with thermal decomposition.

Troubleshooting Guide: Uncontrolled Exotherms and Decomposition Events

Issue: My reaction is showing a rapid, unexpected temperature increase.

Possible Cause & Solution:

An uncontrolled exotherm during tetrazole synthesis is a serious safety concern and can be a precursor to explosive decomposition. The primary suspects are the accumulation of thermally sensitive intermediates or the generation of hazardous byproducts like hydrazoic acid (HN₃).

Immediate Actions:

  • Stop the Reaction: If it is safe to do so, immediately cease the addition of any reagents.

  • Cooling: Apply external cooling (ice bath) to try and bring the temperature under control.

  • Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately and alert safety personnel.

Troubleshooting Workflow:

G start Uncontrolled Exotherm Detected stop_reagents Cease Reagent Addition start->stop_reagents cool_reaction Apply External Cooling stop_reagents->cool_reaction controlled Temperature Controlled? cool_reaction->controlled evacuate Evacuate Area & Alert Safety Personnel controlled->evacuate No investigate Investigate Root Cause controlled->investigate Yes review_protocol Review Synthesis Protocol investigate->review_protocol analyze_side_products Analyze for Side Products (e.g., HN₃) investigate->analyze_side_products dsc_analysis Perform DSC Analysis on Intermediates/Product investigate->dsc_analysis modify_protocol Modify Protocol: - Lower Temperature - Slower Addition - Alternative Reagents review_protocol->modify_protocol analyze_side_products->modify_protocol dsc_analysis->modify_protocol proceed Proceed with Caution modify_protocol->proceed

Caption: Troubleshooting workflow for uncontrolled exotherms.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal decomposition during tetrazole synthesis?

A1: Thermal decomposition of tetrazoles and their synthetic precursors is often initiated by excessive heat. Key contributing factors include:

  • High Reaction Temperatures: Many tetrazole syntheses require elevated temperatures to proceed at a reasonable rate, but this can approach the decomposition temperature of the product or intermediates.[1][2]

  • Formation of Hydrazoic Acid (HN₃): In azide-based syntheses, the in-situ generation of hydrazoic acid, which is highly toxic and explosive, is a major hazard.[1][3][4][5] This is often exacerbated by acidic conditions.

  • Accumulation of Azide Intermediates: Certain intermediates in tetrazole synthesis can be thermally unstable.

  • Substituent Effects: The nature of the substituent on the tetrazole ring can significantly influence its thermal stability.[6][7]

Q2: How can I minimize the risk of forming explosive hydrazoic acid (HN₃)?

A2: Minimizing the formation of hydrazoic acid is critical for safety. Strategies include:

  • pH Control: Maintaining basic or neutral conditions can prevent the protonation of azide ions to form HN₃. The use of buffers like triethylamine hydrochloride has been reported for this purpose.[4][5]

  • Catalyst Choice: Using zinc oxide in aqueous THF at a pH of 8 has been shown to be efficient while generating minimal HN₃ in the headspace.[3]

  • Continuous-Flow Synthesis: This technique is inherently safer as it eliminates headspace where HN₃ could accumulate to explosive levels.[1][2][8]

  • Azide-Free Synthesis Routes: Consider alternative synthetic pathways that do not use azides, such as those employing diformylhydrazine.[9]

Q3: What are the typical decomposition temperatures for tetrazoles?

A3: The decomposition temperature of tetrazoles can vary widely depending on their structure. Differential Scanning Calorimetry (DSC) is a key technique used to determine the onset temperature of thermal decomposition.[10][11] For example, the thermal decomposition of the parent tetrazole shows an exothermic effect in the range of 445-580 K (172-307 °C) in a sealed sample. Crude tetrazole products have shown onsets of major exotherms around 116–217 °C.[9] It is crucial to perform thermal analysis on your specific compound to determine its safe operating limits.

Q4: Are there safer alternatives to traditional batch synthesis of tetrazoles?

A4: Yes, continuous-flow microreactor synthesis is a significantly safer and more efficient method for preparing tetrazoles.[1][2][8] The key advantages include:

  • Enhanced Safety: The small reaction volume and lack of headspace minimize the risks associated with explosive intermediates like HN₃.[1][2]

  • Improved Heat Transfer: Microreactors offer superior heat exchange, allowing for better temperature control and reducing the risk of thermal runaways.

  • Higher Temperatures Possible: Due to the enhanced safety, reactions can often be conducted at higher temperatures, leading to faster reaction times and higher yields.[1][2]

Q5: My tetrazole synthesis is not proceeding to completion. What are some common issues?

A5: If your reaction is sluggish or incomplete, consider the following:

  • Reaction Conditions: Tetrazole formation from nitriles and azides can be slow. It may require elevated temperatures and prolonged reaction times.[12]

  • Catalyst: The choice of catalyst can be critical. Zinc salts are commonly used to catalyze the cycloaddition of azides to nitriles.[13][14] Dibutyltin oxide has also been reported as an effective co-catalyst for stubborn reactions.

  • Solvent: The reaction is often performed in polar aprotic solvents like DMF.[12][15]

  • Humidity: Excessive moisture can be problematic, especially in sensitive reactions.[12]

Quantitative Data Summary

The following table summarizes key quantitative parameters from the literature to aid in experimental design.

ParameterValueCompound/ConditionSource
Decomposition Onset (DSC) ~116–217 °CCrude 1-aryl-1H-tetrazole[9]
Decomposition Onset (DSC) 445 K (172 °C)Tetrazole (sealed sample)
Activation Energy of Thermolysis 36.2 kcal/molParent Tetrazole[16][17]
Continuous-Flow Synthesis Temp. 190 °C5-substituted tetrazoles[1][2]
HN₃ in Headspace (ZnO catalyst) 2 ppmAqueous THF, pH 8[3]
HN₃ in Headspace (ZnBr₂ catalyst) 2000 ppmSharpless procedure[3]
HN₃ Detonation Threshold 15,000 ppm[3]

Key Experimental Protocols

1. General Protocol for Continuous-Flow Synthesis of 5-Substituted Tetrazoles [1]

This method minimizes the generation of hazardous HN₃ and allows for safe operation at elevated temperatures.

  • Reagents:

    • Nitrile substrate (2 mmol, 1 equiv.)

    • Sodium azide (NaN₃) (138 mg, 2.1 mmol, 1.05 equiv.)

    • N-Methyl-2-pyrrolidone (NMP) (4.5 mL)

    • Water (0.5 mL)

  • Procedure:

    • Dissolve NaN₃ in water.

    • Add the NaN₃ solution to a solution of the nitrile substrate in NMP.

    • Load the resulting solution into a high-pressure stainless steel syringe.

    • Pump the solution through a heated tubular coiled reactor (e.g., at 190 °C) with a defined residence time (e.g., 20 min).

    • The output can be quenched in-line with a solution of sodium nitrite (NaNO₂) to destroy any residual azide.

    • Work-up typically involves dilution with water, pH adjustment, and extraction with an organic solvent like ethyl acetate.

2. Differential Scanning Calorimetry (DSC) for Thermal Hazard Analysis [10]

DSC is used to determine the onset temperature (Tₒₙₛₑₜ) and heat of decomposition (ΔH) of a compound.

  • Apparatus: A differential scanning calorimeter (e.g., Mettler-Toledo).

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically < 10 mg).

    • Seal the sample in a high-pressure crucible (e.g., gold-plated) to withstand the pressure of any gaseous products.

  • Experimental Conditions:

    • Heat the sample from a starting temperature (e.g., 30 °C) to a final temperature (e.g., 450 °C).

    • Use a constant heating rate (e.g., 4 °C/min).

    • Maintain an inert atmosphere (e.g., N₂).

  • Data Analysis: The resulting thermogram will show exothermic peaks corresponding to decomposition events. The onset temperature of the first major exotherm is a critical parameter for defining safe operating limits.

Logical Relationship Diagram for Synthesis Safety

G cluster_0 Synthesis Approach cluster_1 Key Hazards cluster_2 Mitigation Strategies azide_based Azide-Based hn3 HN₃ Formation azide_based->hn3 thermal_runaway Thermal Runaway azide_based->thermal_runaway azide_free Azide-Free (e.g., Diformylhydrazine) azide_free->thermal_runaway flow_chem Continuous Flow hn3->flow_chem ph_control pH Control hn3->ph_control thermal_runaway->flow_chem dsc_analysis DSC Analysis thermal_runaway->dsc_analysis temp_control Strict Temp. Control thermal_runaway->temp_control

Caption: Relationship between synthesis approach, hazards, and mitigation.

References

Validation & Comparative

A Comparative Guide to Heterocyclic Corrosion Inhibitors: 5-(4-Methylphenyl)-1H-tetrazole vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Engineers: An Objective Analysis of Performance and Mechanism

Corrosion remains a critical challenge across numerous industries, causing material degradation that compromises safety, reliability, and economic efficiency. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments. Among these, heterocyclic compounds containing nitrogen, sulfur, and pi-electron systems have proven exceptionally effective. This guide provides a detailed comparison of 5-(4-Methylphenyl)-1H-tetrazole against other prominent heterocyclic inhibitors, such as benzotriazole and imidazole derivatives, supported by experimental data to inform material selection and research.

Performance Data: A Quantitative Comparison

The efficacy of a corrosion inhibitor is best assessed through quantitative measures like Inhibition Efficiency (IE%), which indicates the percentage reduction in corrosion rate. The following tables summarize experimental data for this compound and its analogs, alongside popular alternatives, as determined by key electrochemical and gravimetric methods. It is critical to note that inhibition efficiency is highly dependent on the specific experimental conditions, including the metal substrate, corrosive medium, inhibitor concentration, and temperature.

Table 1: Performance of this compound and Phenyl-tetrazole Analogs

InhibitorMetalCorrosive MediumConcentrationTemp. (°C)Test MethodInhibition Efficiency (IE%)Reference
5-(4-chlorophenyl)-1H-tetrazoleMild Steel1 M HCl500 ppm (~2.77 mM)Room Temp.Weight Loss>90%[1][2]
5-(4-chlorophenyl)-1H-tetrazoleMild Steel5.0 M HCl1.0 mM25Potentiodynamic Polarization~97%[3]
5-(4-methoxyphenyl)-1H-tetrazoleMild Steel5.0 M HCl1.0 mM25Potentiodynamic Polarization~96%[3]
5-phenyl-1H-tetrazoleMild Steel5.0 M HCl1.0 mM25Potentiodynamic Polarization~94%[3]
5-phenyl-1H-tetrazole (PT)Copper0.5 M H₂SO₄1.0 mM25EIS92.4%[4]
5-(3,4,5-Trimethoxyphenyl)-2H-tetrazoleMild Steel1 M HCl300 ppm (~0.8 mM)Not Spec.EIS/Polarization90%[5]

Table 2: Performance of Benzotriazole and Imidazole Derivatives

InhibitorMetalCorrosive MediumConcentrationTemp. (°C)Test MethodInhibition Efficiency (IE%)Reference
Benzotriazole (BTA)Mild Steel1 M H₂SO₄1.0 mMRoom Temp.Weight Loss84.3%[6]
Benzotriazole (BTA)Mild Steel1 M H₂SO₄1.0 mMRoom Temp.Potentiodynamic Polarization82.2%[6]
1,2,3-BenzotriazoleMild Steel0.1 N H₂SO₄Not Spec.Not Spec.Multiple94%[7]
5-methyl-1H-benzotriazole (MHB)Low Carbon Steel1 M HClNot Spec.25Electrochemical~80%[8][9]
2,4,5-tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazoleCarbon Steel1 M HCl1.0 mMNot Spec.EIS/Polarization98.6%[10]
4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenolCarbon Steel1 M HCl1.0 mM30EIS/Polarization95.5%[11]
2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazoleMild Steel0.5 M H₂SO₄1.0 mMNot Spec.Electrochemical96%[12]

From the data, it is evident that phenyl-tetrazole derivatives, including the subject this compound and its analogs, are highly effective corrosion inhibitors, consistently achieving efficiencies above 90% in strongly acidic media.[1][3][5] They perform comparably to, and in some cases exceed, the performance of the benchmark inhibitor Benzotriazole.[7] Certain advanced imidazole derivatives also demonstrate exceptional, near-complete protection under similar conditions.[10][11]

Mechanism of Inhibition

Heterocyclic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic attraction between charged inhibitor molecules and the charged metal surface.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. It often occurs via the lone pair electrons on heteroatoms (like Nitrogen in tetrazoles) and the vacant d-orbitals of the metal (e.g., iron). The π-electrons of the aromatic and heterocyclic rings also contribute significantly to this bonding.[12]

Most effective organic inhibitors, including tetrazoles, exhibit a combination of both physisorption and chemisorption.[5] The presence of multiple nitrogen atoms and the phenyl ring in this compound provides numerous active sites for strong adsorption onto a metal surface.

G cluster_surface Metal Surface (e.g., Fe) H_ion H+ Surface Surface Active Sites H_ion->Surface Cathodic Rxn (H₂ Evolution) Cl_ion Cl- Cl_ion->Surface Anodic Rxn (Metal Dissolution) H2O H₂O Metal Metal Bulk Adsorption Adsorption (Chemisorption + Physisorption) Surface->Adsorption Inhibitor Inhibitor Molecule (this compound) Inhibitor->Adsorption Film Protective Inhibitor Film Adsorption->Film Film->Surface Blocks Active Sites

Caption: General mechanism of corrosion inhibition.

Experimental Protocols

The data presented in this guide are derived from standardized laboratory techniques designed to quantify corrosion rates and inhibitor effectiveness. Below are detailed methodologies for the key experiments cited.

Weight Loss (Gravimetric) Method

This fundamental technique directly measures the loss of metal mass due to corrosion over a specific period.

Protocol:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with progressively finer grades of emery paper (e.g., up to 1200 grit), rinsed with distilled water, degreased with a solvent like acetone, and dried.[13]

  • Initial Measurement: The initial weight of each prepared coupon is precisely measured using an analytical balance.

  • Immersion: Coupons are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The immersion is carried out for a fixed duration (e.g., 5 to 48 hours) at a constant temperature.[6][14]

  • Cleaning: After immersion, the coupons are removed, carefully cleaned to remove corrosion products (typically following ASTM G1-03 standard procedures), rinsed with distilled water and acetone, and thoroughly dried.

  • Final Measurement: The final weight of the cleaned, dry coupons is measured.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%).[13]

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

    • Where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique measures the current response of a metal to a controlled change in its electrical potential, providing insights into both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion processes.

Protocol:

  • Electrochemical Cell: A standard three-electrode cell is used, containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[15]

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize for a period (e.g., 30-60 minutes) until a steady open circuit potential (OCP or Ecorr) is reached.

  • Polarization Scan: The potential of the working electrode is scanned slowly (e.g., at 0.5-1.0 mV/s) from a potential more negative than Ecorr to a potential more positive than Ecorr.

  • Data Analysis: The resulting plot of log(current density) vs. potential (a Tafel plot) is analyzed. The corrosion current density (i_corr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).[13]

  • Calculation: The Inhibition Efficiency is calculated from the corrosion current densities.

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the resistance and capacitance of the electrochemical interface, offering insights into the protective film's properties.

Protocol:

  • Setup: The same three-electrode cell as in PDP is used. The working electrode is stabilized at its OCP in the test solution.

  • Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often plotted in Nyquist (imaginary vs. real impedance) or Bode (impedance/phase angle vs. frequency) formats. The data is fitted to an equivalent electrical circuit model to determine parameters like the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value signifies better corrosion resistance.

  • Calculation: The Inhibition Efficiency is calculated from the charge transfer resistance values.[13]

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

G cluster_methods Experimental Methods cluster_analysis Data Analysis & Calculation start Start: Prepare Metal Specimen (Polish, Clean, Weigh) prepare_solution Prepare Corrosive Media (With & Without Inhibitor) start->prepare_solution wl Weight Loss (Gravimetric) prepare_solution->wl setup_cell Setup 3-Electrode Electrochemical Cell prepare_solution->setup_cell immerse_wl Immerse Specimen (Fixed Time & Temp) wl->immerse_wl pdp Potentiodynamic Polarization (PDP) scan_pdp Scan Potential vs. Ecorr pdp->scan_pdp eis Electrochemical Impedance Spectroscopy (EIS) scan_eis Apply AC Signal (Varying Frequency) eis->scan_eis clean_weigh Clean & Reweigh Specimen immerse_wl->clean_weigh calc_wl Calculate Corrosion Rate & IE% from Mass Loss clean_weigh->calc_wl stabilize Stabilize at OCP setup_cell->stabilize stabilize->pdp stabilize->eis calc_pdp Determine icorr from Tafel Extrapolation & Calc. IE% scan_pdp->calc_pdp calc_eis Determine Rct from Nyquist/Bode Plots & Calc. IE% scan_eis->calc_eis end End: Compare Inhibition Efficiencies calc_wl->end calc_pdp->end calc_eis->end

References

Comparative Anticancer Activity of p-Tolyl-Containing Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of novel N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The anticancer activity of the synthesized N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values. The results, summarized in the table below, are compared with the standard chemotherapeutic drug, Doxorubicin.

CompoundSubstituent (R)IC50 (µM) ± SD
SKNMC
4a o-NO₂16.2 ± 0.005
4b m-NO₂15.3 ± 1.12
4c p-NO₂10.8 ± 0.08
4d m-Cl17.8 ± 1.42
4e p-Cl13.1 ± 0.98
4f p-F16.2 ± 0.005
Doxorubicin -5.7 ± 0.02

Key Observations:

  • None of the tested derivatives exhibited superior anticancer activity compared to the standard drug, Doxorubicin.[1]

  • The MCF-7 breast cancer cell line was the most resistant to the synthesized compounds.[1]

  • Compound 4c , featuring a para-nitro substitution, demonstrated the highest potency against the SKNMC neuroblastoma cell line with an IC50 value of 10.8 ± 0.08 µM.[1]

  • Compound 4d , with a meta-chloro substituent, was the most active against the Hep-G2 human hepatocarcinoma cell line, showing an IC50 value of 11.6 ± 0.12 µM.[1]

  • The position of the substituent on the N-phenyl ring significantly influenced the cytotoxic activity. For instance, a nitro group at the para position (4c) was more effective against SKNMC cells than at the meta position (4b).[1]

Experimental Protocols

The evaluation of the anticancer activity of the N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives was conducted using the MTT assay.

Cell Lines and Culture:

  • Human neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines were used.

  • Cells were cultured in an appropriate medium and maintained under standard conditions.

MTT Assay Protocol:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds (ranging from 0.1 to 25 µM) and incubated for another 24 hours.

  • MTT Addition: After the incubation period, the medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Formazan Solubilization: The plates were incubated to allow for the formation of formazan crystals. Subsequently, the supernatant was removed, and a solvent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Visualizations

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of the anticancer activity of the N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Anticancer Evaluation start p-Toluonitrile thioamide Thioamide Derivative start->thioamide (NH₄)₂S thiazole_core 2-p-tolylthiazole Core thioamide->thiazole_core Ethyl bromopyruvate final_compounds N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives (4a-4f) thiazole_core->final_compounds Substituted Anilines mtt_assay MTT Assay final_compounds->mtt_assay cell_culture Cancer Cell Lines (SKNMC, Hep-G2, MCF-7) cell_culture->mtt_assay Treatment with Compounds (4a-4f) data_analysis IC50 Determination mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: Workflow for Synthesis and Cytotoxicity Evaluation.

References

Structure-Activity Relationship of 5-Aryl-1H-Tetrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aryl-1H-tetrazole scaffold is a prominent pharmacophore in medicinal chemistry, valued for its bioisosteric resemblance to a carboxylic acid group and its favorable metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aryl-1H-tetrazole derivatives across various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. The information is presented to aid in the rational design of novel and more potent therapeutic agents.

Anticancer Activity: Microtubule Destabilizers

A significant area of investigation for 5-aryl-1H-tetrazoles is in the development of anticancer agents, particularly those that function as microtubule destabilizers. These compounds interfere with the dynamics of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Performance of 5-Aryl-1H-Tetrazole Analogs as Anticancer Agents

The antiproliferative activity of a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the impact of substitutions on both the 1-aryl (A-ring) and the 5-aryl (D-ring) moieties.

CompoundA-Ring SubstitutionD-Ring SubstitutionSGC-7901 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
6-28 2-Chloro3,5-Dimethoxy0.120 ± 0.0100.720 ± 0.0210.315 ± 0.015
6-29 2-Fluoro3,5-Dimethoxy0.100 ± 0.0090.690 ± 0.0190.289 ± 0.013
6-30 2-Methyl3,5-Dimethoxy0.090 ± 0.0080.650 ± 0.0170.268 ± 0.012
6-31 2-Methyl4-Ethoxy0.090 ± 0.0080.650 ± 0.0170.268 ± 0.012

Data sourced from a study on 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as microtubule destabilizers.

Structure-Activity Relationship Insights:

  • Substitution on the A-ring: Introduction of a substituent at the ortho-position of the A-ring generally enhances antiproliferative activity. The potency follows the order: 2-methyl > 2-fluoro > 2-chloro > H.[1]

  • Substitution on the D-ring: Compounds with a 3,5-dimethoxyphenyl group on the D-ring exhibit significant anticancer activity.[1]

  • Compound 6-31 , with a 2-methyl substitution on the A-ring and a 4-ethoxyphenyl group on the D-ring, was identified as one of the most potent compounds in the series.[1]

Experimental Protocols

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Tubulin Polymerization Assay:

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP (a promoter of polymerization), and a fluorescent reporter is prepared in a 96-well plate.

  • Compound Addition: The test compound or a control vehicle is added to the wells.

  • Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence is monitored over time. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate and extent of polymerization are calculated from the fluorescence curves. Inhibitory compounds will show a decrease in the rate and/or extent of polymerization.

Visualization of the Anticancer Mechanism

anticancer_mechanism cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Drug 5-Aryl-1H-Tetrazole (e.g., Compound 6-31) Tubulin Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Drug->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->Microtubule Polymerization Microtubule->G2M_Arrest Disrupted Mitotic Spindle Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action for 5-aryl-1H-tetrazole based microtubule destabilizers.

Antimicrobial Activity

5-Aryl-1H-tetrazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their efficacy is often influenced by the nature and position of substituents on the aryl ring.

Comparative Performance of 5-Aryl-1H-Tetrazole Analogs as Antimicrobial Agents

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundAryl SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
1 4-Chloro125250>250125
2 4-Nitro62.512512562.5
3 4-Methoxy250>250>250250
4 2,4-Dichloro62.512512562.5
5 Unsubstituted>250>250>250>250

Note: The data in this table is a representative summary from multiple sources and may not correspond to a single study.

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), on the aryl ring generally enhances antimicrobial activity.[2]

  • Electron-Donating Groups: Conversely, electron-donating groups like methoxy (-OCH3) tend to decrease the activity.

  • Position of Substituents: The position of the substituent on the aryl ring can also influence activity, with substitutions at the para- and ortho-positions often being favorable.

  • Halogens: The presence of halogens, particularly in multiple positions (e.g., 2,4-dichloro), can lead to potent antimicrobial agents.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

The MIC is determined using a broth microdilution method.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).

Visualization of the Antimicrobial SAR Workflow

antimicrobial_sar_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis Start 5-Aryl-1H-Tetrazole Scaffold Substituents Vary Aryl Substituents (R group) Start->Substituents Library Library of Analogs Substituents->Library MIC_Assay MIC Assay Library->MIC_Assay Data Quantitative Data (MIC values) MIC_Assay->Data Bacterial_Strains Bacterial Strains (e.g., S. aureus, E. coli) Bacterial_Strains->MIC_Assay Fungal_Strains Fungal Strains (e.g., C. albicans) Fungal_Strains->MIC_Assay SAR Structure-Activity Relationship Analysis Data->SAR antihypertensive_mechanism cluster_receptor_binding Receptor Binding cluster_physiological_effect Physiological Effect ARB 5-Aryl-1H-Tetrazole ARB (e.g., Losartan) AT1_Receptor AT1 Receptor ARB->AT1_Receptor Blocks Binding Vasodilation Vasodilation ARB->Vasodilation AngII Angiotensin II AngII->AT1_Receptor Binds and Activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Lowered_BP Lowered Blood Pressure Vasodilation->Lowered_BP

References

Unveiling the Protective Power: A Comparative Guide to 5-(p-tolyl)-1H-tetrazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, identifying effective corrosion inhibitors is paramount for ensuring the integrity and longevity of metallic materials. This guide provides a comprehensive comparison of the corrosion inhibition efficiency of 5-(p-tolyl)-1H-tetrazole against other tetrazole derivatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Performance Showdown: 5-(p-tolyl)-1H-tetrazole and its Alternatives

The efficacy of 5-(p-tolyl)-1H-tetrazole as a corrosion inhibitor for mild steel in acidic environments has been a subject of significant research. Its performance, alongside other 5-substituted-1H-tetrazole derivatives, is primarily evaluated through techniques such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). These methods provide quantitative data on the inhibition efficiency, corrosion rate, and the mechanism of protection.

Studies have shown that the inhibition efficiency of these compounds is concentration-dependent, generally increasing with higher concentrations. The protective action is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

Below is a compilation of experimental data comparing the inhibition efficiency of 5-(p-tolyl)-1H-tetrazole with other relevant tetrazole-based corrosion inhibitors.

InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Experimental TechniqueReference
5-(p-tolyl)-1H-tetrazole (M-PT) 1 M HCl500 ppm93.3Potentiodynamic Polarization[1]
5-Phenyl-1H-tetrazole (PT)1 M HCl500 ppm91.2Potentiodynamic Polarization[1]
5-(4-chlorophenyl)-1H-tetrazole (Cl-PT)1 M HCl500 ppm92.5Potentiodynamic Polarization[1]
5-(4-methoxyphenyl)-1H-tetrazole (MO-PT)1 M HCl500 ppm94.1Potentiodynamic Polarization[1]
(E)-3-(4-Hydroxyphenyl)-2-(1H-tetrazole-5-yl) acrylonitrile (HTA)1 M HCl40 mg/L98.69Not Specified[2]
(E)-3-(4-Nitrophenyl)-2-(1H-tetrazole-5-yl) acrylonitrile (NTA)1 M HCl40 mg/L96.60Not Specified[2]
(E)-3-Phenyl-2-(1H-tetrazole-5-yl) acrylonitrile (PTA)1 M HCl40 mg/L93.99Not Specified[2]
1-Phenyl-1H-tetrazole-5-thiol (PTZ)1 M HCl5 mM97.1Potentiodynamic Polarization[3]
5-((4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)methyl)quinolin-8-ol (PTQ8)1.0 M HClNot SpecifiedIncreases with concentrationWeight Loss, Electrochemical[4]

Understanding the Protective Mechanism

The corrosion inhibition by 5-(p-tolyl)-1H-tetrazole and its analogs is primarily achieved through the adsorption of the inhibitor molecules onto the metal surface. This process can be visualized as a signaling pathway where the inhibitor interacts with the metal surface, leading to the formation of a protective film. This film acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_inhibition Inhibition Effect H+ H⁺ ions Cathodic_Site Cathodic Sites (2H⁺ + 2e⁻ → H₂) H+->Cathodic_Site Attack Cl- Cl⁻ ions Anodic_Site Anodic Sites (Fe → Fe²⁺ + 2e⁻) Cl-->Anodic_Site Attack Inhibitor 5-(p-tolyl)-1H-tetrazole Inhibitor->Anodic_Site Adsorption Inhibitor->Cathodic_Site Adsorption Protective_Film Formation of Protective Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Mechanism of Corrosion Inhibition

Experimental Corner: Protocols for Validation

To ensure the reliability and comparability of corrosion inhibition studies, standardized experimental protocols are crucial. The following sections detail the methodologies for three key techniques used to evaluate the performance of corrosion inhibitors.

Weight Loss Measurement

This gravimetric method is a fundamental technique for determining corrosion rates.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried.

  • Initial Weighing: The prepared coupons are accurately weighed using an analytical balance.

  • Immersion: The weighed coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the inhibitor for a specified period at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, washed with a cleaning solution to remove corrosion products, rinsed with distilled water and acetone, and then dried.

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation: The weight loss is calculated, and the corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

  • Electrode Preparation: A mild steel specimen is used as the working electrode, with a platinum foil as the counter electrode and a saturated calomel electrode (SCE) as the reference electrode. The working electrode is prepared similarly to the weight loss coupons.

  • Cell Setup: The three electrodes are immersed in the test solution (corrosive medium with and without the inhibitor) in an electrochemical cell.

  • Measurement: The open circuit potential (OCP) is allowed to stabilize. Then, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated using:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.

  • Electrode and Cell Setup: The setup is the same as for potentiodynamic polarization.

  • Measurement: After the OCP stabilizes, a small amplitude AC voltage is applied over a wide range of frequencies.

  • Data Analysis: The impedance data is plotted in Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

G cluster_prep Preparation cluster_experiments Experimental Techniques cluster_analysis Data Analysis & Evaluation Specimen_Prep Specimen Preparation (Polishing, Cleaning, Drying) WL Weight Loss Specimen_Prep->WL PP Potentiodynamic Polarization Specimen_Prep->PP EIS Electrochemical Impedance Spectroscopy Specimen_Prep->EIS Solution_Prep Solution Preparation (Corrosive Medium ± Inhibitor) Solution_Prep->WL Solution_Prep->PP Solution_Prep->EIS WL_Analysis Calculate Corrosion Rate & Inhibition Efficiency WL->WL_Analysis PP_Analysis Determine Ecorr, icorr & Inhibition Efficiency PP->PP_Analysis EIS_Analysis Model with Equivalent Circuit Determine Rct & IE% EIS->EIS_Analysis Conclusion Comparative Evaluation of Inhibition Efficiency WL_Analysis->Conclusion PP_Analysis->Conclusion EIS_Analysis->Conclusion

Experimental Workflow for Corrosion Inhibition Studies

References

A Comparative Guide to the Biological Activity of 1H- and 2H-Tetrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole ring is a key structural motif in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group. Its metabolic stability and ability to participate in various biological interactions have led to its incorporation in numerous approved drugs. Substituted tetrazoles can exist as two distinct regioisomers, 1H- and 2H-tetrazoles, depending on the position of the substituent on the nitrogen atoms of the ring. This isomeric difference can profoundly impact the physicochemical properties and, consequently, the biological activity of the molecule. This guide offers an objective comparison of the bioactivity of these two isomers, supported by available experimental data, to inform rational drug design.

Comparative Bioactivity Data

Direct comparative studies of the biological activity of 1H- and 2H-tetrazole isomers are not abundant in the scientific literature.[1] However, a notable example of such a comparison is found in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes.

Antidiabetic Activity: SGLT2 Inhibition

In a study focused on tetrazole-bearing N-glycosides as SGLT2 inhibitors, both 1H- and 2H-isomers were synthesized and evaluated for their in vitro inhibitory activity. The results, summarized in the table below, indicate a discernible difference in potency between the two isomers.

Compound ClassIsomerTargetBioactivity (IC₅₀)Reference Compound (Dapagliflozin) IC₅₀
Tetrazole-bearing Glycoside1H-tetrazoleSGLT268.9 nM1.1 nM
Tetrazole-bearing Glycoside2H-tetrazoleSGLT2106 nM1.1 nM

In this specific case, the 1H-tetrazole isomer demonstrated moderately higher potency as an SGLT2 inhibitor compared to its 2H-counterpart, although both were less potent than the reference drug, dapagliflozin.[1]

Anticancer and Antimicrobial Activity

While numerous 1H- and 2H-tetrazole derivatives have been independently investigated as potential anticancer and antimicrobial agents, direct side-by-side quantitative comparisons of structurally analogous isomeric pairs are scarce in the literature.[1] Research in these areas suggests that the overall molecular structure and the specific substitution patterns, rather than solely the tetrazole isomer type, are the primary determinants of efficacy.[1]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental evaluation, the following diagrams illustrate the signaling pathway of SGLT2 inhibitors and a general workflow for an in vitro SGLT2 inhibition assay.

SGLT2 Inhibition Signaling Pathway

SGLT2_Inhibition_Pathway cluster_proximal_tubule Renal Proximal Tubule cluster_inhibition Mechanism of Action SGLT2 SGLT2 Glucose_Na_reabsorption Glucose & Na+ Reabsorption SGLT2->Glucose_Na_reabsorption mediates Increased_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Increased_Glucose_Excretion leads to Bloodstream Bloodstream Glucose_Na_reabsorption->Bloodstream into Urine Urine Urine->SGLT2 from SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Tetrazole Glycoside) SGLT2_Inhibitor->SGLT2 inhibits Lowered_Blood_Glucose Lowered Blood Glucose Levels Increased_Glucose_Excretion->Lowered_Blood_Glucose results in SGLT2_Assay_Workflow start Start: Prepare SGLT2-expressing cells add_compounds Add 1H/2H Tetrazole Isomers & Controls (e.g., Dapagliflozin) start->add_compounds add_substrate Add Fluorescent Glucose Analog (e.g., 2-NBDG) add_compounds->add_substrate incubation Incubate to allow glucose uptake add_substrate->incubation wash Wash cells to remove extracellular substrate incubation->wash measure_fluorescence Measure intracellular fluorescence wash->measure_fluorescence data_analysis Data Analysis: Calculate % inhibition & IC₅₀ measure_fluorescence->data_analysis end End: Compare Isomer Potency data_analysis->end

References

5-(4-Methylphenyl)-1H-tetrazole: A Comparative Guide as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-(4-methylphenyl)-1H-tetrazole and its role as a bioisostere for the carboxylic acid functional group, a common strategic replacement in medicinal chemistry. By presenting key physicochemical and biological data, alongside detailed experimental protocols, this document aims to facilitate informed decision-making in drug design and optimization.

Physicochemical Properties: Tetrazole vs. Carboxylic Acid

The fundamental principle behind the use of a 5-substituted-1H-tetrazole as a surrogate for a carboxylic acid lies in their comparable acidity (pKa) and planar geometry.[1] However, subtle differences in other properties like lipophilicity (LogP) can significantly influence a molecule's overall pharmacokinetic profile.

PropertyThis compound4-Methylbenzoic Acid
Structure
alt text
alt text
pKa ~4.44 (Predicted)[2]~4.37
LogP ~1.5 (Calculated)[3]~2.27
Metabolic Stability Generally high; resistant to phase II conjugation.[4][5]Susceptible to phase II metabolism (e.g., glucuronidation).[4]

Table 1. Comparative Physicochemical Properties.

Biological Activity: The Case of Angiotensin II Receptor Blockers

The strategic replacement of a carboxylic acid with a tetrazole is exemplified in the development of angiotensin II type 1 (AT1) receptor antagonists, such as Losartan. While in vitro potencies can be similar, the tetrazole moiety often confers superior in vivo properties, primarily due to enhanced metabolic stability.[1]

CompoundTargetIC50 (nM)In Vivo Efficacy (Oral)
Losartan (Tetrazole) AT1 Receptor19Effective[1]
Carboxylic Acid Analog of Losartan AT1 Receptor19Ineffective[1]
EXP3174 (Active Metabolite of Losartan) AT1 Receptor~1-5 (Ki)Potent antagonist

Table 2. Biological Activity Comparison of Losartan and its Carboxylic Acid Analog.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

  • Reaction Setup: To a solution of 4-methylbenzonitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (2 mmol) and a catalytic amount of nano-TiCl4.SiO2 (0.1 g).

  • Reaction Conditions: Heat the mixture to reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the catalyst by filtration.

  • Purification: Add ice water and 4N HCl (5 mL) to the filtrate to precipitate the product. Wash the resulting white solid with cold chloroform to yield pure this compound.

pKa Determination by Potentiometric Titration
  • Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix for poorly soluble compounds).

  • Calibration: Calibrate a pH meter using standard aqueous buffers (pH 4, 7, and 10).

  • Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition.

  • Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point on the titration curve.

LogP Determination by Shake-Flask Method
  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the biphasic mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Angiotensin II Receptor Binding Assay
  • Membrane Preparation: Prepare membrane fractions from cells overexpressing the human AT1 receptor.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [125I]-(Sar1,Ile8)-Angiotensin II), and varying concentrations of the test compound in a suitable assay buffer.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Visualizing the Concepts

Bioisosteric Replacement Workflow

bioisostere_workflow Lead Lead Compound (with Carboxylic Acid) Issues Identified Issues - Poor Metabolic Stability - Low Oral Bioavailability Lead->Issues Strategy Bioisosteric Replacement Issues->Strategy Bioisostere 5-Aryl-1H-tetrazole Strategy->Bioisostere Improved Improved Properties - Enhanced Stability - Maintained Activity Bioisostere->Improved Candidate Optimized Candidate Improved->Candidate

Caption: A typical workflow illustrating the decision process for bioisosteric replacement.

Angiotensin II Receptor Signaling Pathway

signaling_pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq activates Losartan Losartan (ARB) Losartan->AT1R Blocks PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response

References

A Comparative Guide to the Experimental and Theoretical Analysis of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrazole derivatives represent a critical class of nitrogen-rich heterocyclic compounds, integral to medicinal chemistry and drug design.[1][2] Their structure, often serving as a bioisosteric replacement for carboxylic acids, imparts metabolic stability and unique physicochemical properties, making them valuable pharmacophores in a range of therapeutic agents, including antibacterial, antifungal, and anticancer drugs.[1][3][4][5] A comprehensive understanding of these molecules necessitates a dual-pronged approach, combining empirical experimental data with predictive theoretical models. This guide provides an objective comparison of these two analytical paradigms, supported by experimental data and detailed protocols.

Experimental vs. Theoretical Analysis: A Synergistic Approach

The characterization and evaluation of tetrazole derivatives rely on a synergistic relationship between laboratory experiments and computational analysis. Experimental techniques provide tangible, real-world data on a compound's structure, properties, and biological activity. Theoretical methods, in turn, offer a molecular-level interpretation of this data, predict properties for unsynthesized molecules, and elucidate mechanisms of action that are difficult to observe experimentally.

The logical workflow often begins with the synthesis of a novel derivative, followed by rigorous experimental characterization and biological screening. Computational studies are then employed to rationalize the observed results and guide the design of next-generation compounds with improved efficacy.

Experimental_Theoretical_Workflow cluster_exp Experimental Analysis cluster_theo Theoretical Analysis synthesis Synthesis of Tetrazole Derivative characterization Spectroscopic & Structural Characterization (NMR, IR, X-ray) synthesis->characterization bio_testing In Vitro / In Vivo Biological Screening (MIC, IC50) characterization->bio_testing dft DFT Calculations (Geometry, Spectra, Reactivity) characterization->dft Validate Geometry & Spectra docking Molecular Docking (Binding Mode & Affinity) bio_testing->docking Rationalize Activity dft->characterization Interpret Spectra dft->docking docking->bio_testing Predict Potency qsar QSAR Modeling (Structure-Activity Relationship) docking->qsar qsar->synthesis Guide Design of New Derivatives

A logical workflow demonstrating the interplay between experimental and theoretical analyses.

Data Presentation: A Head-to-Head Comparison

Quantitative data from both experimental and theoretical methods are best understood when compared directly. The following tables summarize typical data obtained for tetrazole derivatives.

Table 1: Comparison of Spectroscopic Data

Spectroscopic techniques are fundamental for structural elucidation. Experimental spectra confirm the synthesis of the target molecule, while theoretical calculations help in the precise assignment of signals.[6][7] Density Functional Theory (DFT) is commonly used to predict vibrational frequencies (IR) and chemical shifts (NMR).[8]

ParameterExperimental ValueTheoretical (DFT) ValueInterpretation
FT-IR (cm⁻¹)
N-H Stretch~34003450Confirms presence of the tetrazole proton.
C=N/N=N Ring Stretch1484-15091490-1515Characteristic vibrations of the tetrazole ring.[9]
C-N Stretch1272-13011280-1310Vibration within the heterocyclic ring structure.[9]
¹H-NMR (ppm, DMSO-d₆)
Tetrazole C-H Proton8.90 - 9.779.0 - 9.8Deshielded proton on the tetrazole ring.[5]
Aromatic Protons7.00 - 8.007.1 - 8.1Protons on substituent phenyl rings.[10]
¹³C-NMR (ppm, DMSO-d₆)
Tetrazole Carbon148.89 - 155.93149 - 156Carbon atom within the tetrazole ring.[10][11]
Aromatic Carbons116 - 131117 - 132Carbons of substituent phenyl rings.

Note: Theoretical values are representative and depend on the specific molecule, DFT functional (e.g., B3LYP), and basis set (e.g., 6-311G(d,p)) used.[6][12]

Table 2: Comparison of Geometrical Parameters

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.[13] DFT calculations can accurately predict these geometric parameters (bond lengths and angles), validating the computational model.

ParameterExperimental (X-ray) Value (Å)Theoretical (DFT) Value (Å)
Bond Lengths
N1–N21.3451.350
N2–N31.2981.305
N3–N41.3511.355
N4–C51.3201.325
C5–N11.3301.334
Bond Angles (°) (°)
N1–N2–N3109.5109.8
N2–N3–N4105.0104.7
N3–N4–C5109.8110.0

Data is representative for a substituted 1H-tetrazole ring. Discrepancies between experimental and theoretical values are minor and can be attributed to solid-state packing effects in the crystal versus the gas-phase theoretical calculation.[6][11]

Table 3: Comparison of Biological Activity and Molecular Docking

The ultimate goal of many tetrazole studies is to assess biological activity. In vitro assays provide quantitative measures of efficacy, such as the Minimum Inhibitory Concentration (MIC) for antimicrobials.[14] Molecular docking predicts the binding affinity of the compound to a biological target, providing a theoretical basis for its activity.

CompoundExperimental Activity (MIC, µg/mL)Target ProteinTheoretical Binding Energy (kcal/mol)
Tetrazole Derivative A8.0 (vs. K. pneumoniae)Dihydrofolate Reductase (4OR7)-7.8
Tetrazole Derivative B15.6 (vs. C. albicans)Sterol 14-alpha demethylase (CYP51)-8.5
Tetrazole Derivative C0.8 (vs. S. aureus)DNA Gyrase Subunit B-9.2
Reference Drug (e.g., Cefazolin)4.0 (vs. K. pneumoniae)Dihydrofolate Reductase (4OR7)-7.2

Data compiled from various studies.[3][10][14] A lower MIC value indicates higher experimental potency. A more negative binding energy suggests a stronger, more favorable interaction in the theoretical model.

Visualizing Molecular Interactions and Relationships

Graphviz diagrams are used to model relationships and pathways, providing a clear visual summary of complex information.

Inhibition of Fungal Ergosterol Biosynthesis

Many antifungal tetrazole derivatives function by inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Molecular docking studies help visualize how the tetrazole derivative fits into the active site of the enzyme.[10]

G acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol ...multiple steps... cyp51 Sterol 14-alpha demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51->ergosterol demethylation tetrazole Tetrazole Derivative tetrazole->cyp51 Inhibition QSAR_Logic cluster_data Input Data cluster_model QSAR Model Development structures Set of Tetrazole Derivatives (Structures) descriptors Calculate Molecular Descriptors (2D/3D) structures->descriptors activities Experimental Biological Activity Data (e.g., MIC) model_build Build Statistical Model (e.g., Linear Regression) activities->model_build descriptors->model_build validation Validate Model (Internal & External) model_build->validation prediction Predict Activity of New/Hypothetical Derivatives validation->prediction

References

The Efficacy of 5-Aryl-Tetrazoles Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to 5-aryl-tetrazole derivatives as a promising class of compounds in the fight against cancer. These synthetic molecules have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often exhibiting potent anti-proliferative activity. This guide provides a comparative analysis of the efficacy of various 5-aryl-tetrazole compounds, supported by experimental data and detailed protocols, to aid in the rational design of novel anticancer agents.

The core structure of 5-aryl-tetrazoles, featuring a five-membered nitrogen-containing ring attached to an aromatic ring, serves as a versatile scaffold for chemical modifications. These modifications have led to the development of derivatives with enhanced potency and selectivity against different cancer types. The tetrazole ring is often considered a bioisosteric analogue for carboxylic acid groups, contributing to improved metabolic stability and bioavailability.[1]

Comparative Efficacy of 5-Aryl-Tetrazole Derivatives

The anti-proliferative activity of 5-aryl-tetrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing the cytotoxic efficacy of these compounds. The data presented in the following table summarizes the IC50 values for several 5-aryl-tetrazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
4l A549Lung Carcinoma0.0081[2]
HeLaCervical Carcinoma0.0031[2]
HL-60Promyelocytic Leukemia0.0013[2]
JurkatT-cell Leukemia0.0025[2]
K562Chronic Myelogenous Leukemia0.0039[2]
HT-29Colorectal Adenocarcinoma0.0042[2]
5b A549Lung Carcinoma0.0074[2]
HeLaCervical Carcinoma0.0019[2]
HL-60Promyelocytic Leukemia0.0003[2]
JurkatT-cell Leukemia0.0011[2]
K562Chronic Myelogenous Leukemia0.0021[2]
HT-29Colorectal Adenocarcinoma0.0018[2]
6-31 SGC-7901Gastric Carcinoma0.090[3]
A549Lung Carcinoma0.120[3]
HeLaCervical Carcinoma0.650[3]
5b HepG2Hepatocellular Carcinoma1.0-4.0[4]
A549Lung Carcinoma1.0-4.0[4]
MDA-MB-231Breast Adenocarcinoma>10[4]
DU145Prostate Carcinoma>10[4]
SK-N-SHNeuroblastoma>10[4]
5f HepG2Hepatocellular Carcinoma1.0-4.0[4]
A549Lung Carcinoma1.0-4.0[4]
MDA-MB-231Breast Adenocarcinoma1.0-4.0[4]
DU145Prostate Carcinoma>10[4]
SK-N-SHNeuroblastoma>10[4]
5l HepG2Hepatocellular Carcinoma1.0-4.0[4]
A549Lung Carcinoma1.0-4.0[4]
MDA-MB-231Breast Adenocarcinoma1.0-4.0[4]
DU145Prostate Carcinoma1.0-4.0[4]
SK-N-SHNeuroblastoma>10[4]
5o HepG2Hepatocellular Carcinoma1.0-4.0[4]
A549Lung Carcinoma1.0-4.0[4]
MDA-MB-231Breast Adenocarcinoma1.0-4.0[4]
DU145Prostate Carcinoma1.0-4.0[4]
SK-N-SHNeuroblastoma1.0-4.0[4]

Mechanism of Action: Targeting Cellular Proliferation and Survival

The anticancer activity of 5-aryl-tetrazoles is attributed to their ability to interfere with critical cellular processes, including cell cycle progression and microtubule dynamics. Several derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in the formation of the mitotic spindle.[2][3] By disrupting microtubule formation, these compounds can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis or programmed cell death.[2][3]

dot

Caption: Simplified signaling pathway of 5-aryl-tetrazole induced apoptosis.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

dot

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Addition and Incubation cluster_3 Formazan Solubilization and Measurement A Seed cells in 96-well plates B Incubate for 24h A->B C Add 5-aryl-tetrazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-aryl-tetrazole compounds and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Cells are treated with the 5-aryl-tetrazole compounds for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The resulting histograms are used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Conclusion and Future Perspectives

The data compiled in this guide highlights the significant potential of 5-aryl-tetrazole derivatives as a new class of anticancer agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to induce cell cycle arrest and apoptosis, makes them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as to improve their pharmacokinetic and pharmacodynamic properties. In vivo studies using animal models are also crucial to validate the therapeutic potential of these promising compounds.

References

A Comparative Guide to Catalysts for the Synthesis of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-substituted-1H-tetrazoles is a cornerstone of medicinal chemistry and materials science. These nitrogen-rich heterocyclic compounds are recognized as bioisosteres for carboxylic acids and cis-amide bonds, leading to their incorporation into numerous pharmaceuticals, including the antihypertensive drug losartan.[1][2] The primary route to these compounds is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, a process often requiring catalysis to achieve high efficiency and yield under safe conditions.[2][3][4]

This guide provides a comparative analysis of various catalytic systems, focusing on their performance, reusability, and reaction conditions. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific synthetic needs.

Catalyst Performance Comparison

A multitude of catalysts have been developed to facilitate the synthesis of 5-substituted tetrazoles, ranging from homogeneous Lewis acids to highly recyclable heterogeneous and nanoparticle-based systems.[1][5] The choice of catalyst significantly impacts reaction time, temperature, solvent system, and overall yield. The following table summarizes the performance of a selection of modern catalysts for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, providing a standardized basis for comparison.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Ref.
Heterogeneous Catalysts
Silica Sulfuric Acid20 mol%DMFReflux10 h95[3]
CoY Zeolite20 mg / 1 mmol nitrileDMF12014 h92[6][7]
ZSM-5 Zeolite50 mg / 1 mmol aldehydeDMF10012 h95[8]
BNPs@Cur-Ni0.015 g / 1 mmol nitrileH₂O9015 min98[9]
Magnetic Nanoparticle Catalysts
Fe₃O₄@L-lysine-Pd(0)0.30 mol%Water9015 min98[4][10]
Fe₃O₄-adenine-Zn0.02 g / 1 mmol nitrilePEG12080 min96[10]
Fe₃O₄@tryptophan@Ni1 mol%H₂O/EtOH (1:1)8030 min95[10]
Homogeneous Catalysts
ZnBr₂30 mol%H₂O10012 h98[11]
CuI5 mol%DMF/MeOH10024 h85[12][13]
Co(II)-complex2 mol%DMF12024 h95[14]
L-proline20 mol%DMSO1206 h96[11]
Note: The ZSM-5 catalyzed reaction uses benzaldehyde, hydroxylamine hydrochloride, and sodium azide as starting materials.

Heterogeneous catalysts, particularly those based on nanoparticles, offer significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.[10][15] Magnetic nanoparticles, such as Fe₃O₄@L-lysine-Pd(0), demonstrate exceptional activity, providing near-quantitative yields in short reaction times in water, an environmentally benign solvent.[10] Zeolites like CoY and ZSM-5 are also robust and reusable alternatives to traditional corrosive Lewis acids.[6][8] Homogeneous catalysts, while often highly efficient, can present challenges in separation from the reaction mixture.[1] However, organocatalysts like L-proline offer a metal-free, cost-effective, and environmentally friendly option.[11]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative protocols for the synthesis of 5-substituted-1H-tetrazoles using selected heterogeneous catalysts.

General Protocol using a Magnetic Nanoparticle Catalyst (Fe₃O₄@L-lysine-Pd(0))

This protocol is adapted from the procedure described for Fe₃O₄@L-lysine-Pd(0).[10]

  • Reaction Setup: In a round-bottom flask, combine the aryl nitrile (1.0 mmol), sodium azide (1.3 mmol), and the Fe₃O₄@L-lysine-Pd(0) nanocatalyst (0.30 mol%).

  • Solvent Addition: Add 5 mL of water to the flask.

  • Reaction: Stir the mixture vigorously at 90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Separation: Upon completion of the reaction, cool the mixture to room temperature. Place a strong external magnet against the side of the flask to immobilize the magnetic catalyst.

  • Product Isolation (Work-up): Carefully decant the supernatant. The product can be further purified by acidification of the aqueous solution with HCl to precipitate the tetrazole, followed by filtration, washing with water, and drying. If necessary, recrystallization from a suitable solvent like ethanol can be performed.

  • Catalyst Recycling: Wash the recovered magnetic catalyst with ethyl acetate and ethanol, dry it under vacuum, and it can be reused for subsequent reactions.[10]

Protocol using a Zeolite Catalyst (CoY Zeolite)

This protocol is based on the method reported for CoY zeolite catalysis.[6]

  • Reaction Setup: To a mixture of the nitrile (1 mmol) and sodium azide (2.0 mmol) in a reaction vessel, add the CoY zeolite catalyst (20 mg).

  • Solvent Addition: Add 1 mL of N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture at 120 °C with stirring for the required time (e.g., 14 hours). Monitor the reaction by TLC.

  • Catalyst Separation: After cooling to room temperature, filter the reaction mixture to separate the solid CoY zeolite catalyst. Wash the catalyst with ethyl acetate.

  • Product Isolation (Work-up): The filtrate is acidified with dilute HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Catalyst Recycling: The recovered zeolite catalyst can be washed, dried in an oven, and activated at high temperature (e.g., 450 °C) for reuse in subsequent runs.[6]

Visualized Workflow and Reaction Mechanism

The synthesis of 5-substituted tetrazoles generally follows a straightforward workflow. The key step is the catalyzed [3+2] cycloaddition of an azide to a nitrile. The catalyst, typically a Lewis acid, activates the nitrile group, facilitating the nucleophilic attack by the azide anion.

G cluster_workflow General Experimental Workflow Reactants Reactants: Nitrile, Sodium Azide Catalyst Catalyst Addition Reactants->Catalyst Solvent Solvent Addition Catalyst->Solvent Reaction Heating & Stirring (e.g., 80-120 °C) Solvent->Reaction Separation Catalyst Separation (Filtration / Magnet) Reaction->Separation Workup Aqueous Work-up (Acidification & Extraction) Separation->Workup Supernatant Recycle Catalyst Recovery & Reuse Separation->Recycle Solid Catalyst Product 5-Substituted Tetrazole Workup->Product

Caption: General workflow for catalyzed synthesis of 5-substituted tetrazoles.

The catalytic cycle typically begins with the coordination of the nitrile's nitrogen atom to the Lewis acidic center of the catalyst (e.g., a metal ion like Zn²⁺, Cu²⁺, or Co²⁺).[5][6] This coordination polarizes the carbon-nitrogen triple bond, making the nitrile carbon more electrophilic and thus more susceptible to attack by the azide anion. Following the cycloaddition, a protonation step, usually during acidic work-up, yields the final 5-substituted-1H-tetrazole product and regenerates the catalyst for the next cycle.[6]

References

Safety Operating Guide

Proper Disposal of 5-(4-Methylphenyl)-1H-tetrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 5-(4-Methylphenyl)-1H-tetrazole are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, synthesized from established safety protocols for hazardous chemical waste. Adherence to these procedures is essential to mitigate risks associated with the handling of potentially hazardous materials.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following table summarizes its key hazard information according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS Hazard Statement CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

Note: Some tetrazole compounds may become explosive when allowed to dry out.[3] Always handle with caution and consult the specific Safety Data Sheet (SDS) for the material in use.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4]

  • Conduct all handling and disposal operations in a well-ventilated area or under a chemical fume hood.[4]

2. Waste Collection and Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.[4]

  • Contaminated Materials: Place any items contaminated with the compound, such as absorbent pads, wipes, and disposable PPE, into a designated and sealed hazardous waste container.[4]

  • Segregation: Keep this waste stream separate from other incompatible waste types, such as acids, bases, and oxidizers.[5][6]

3. Waste Container Management:

  • Container Type: Use a container that is compatible with the chemical waste. Plastic bottles are often preferred over glass to minimize breakage risks.[7] The container must have a leak-proof, screw-on cap.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7] Do not use abbreviations or chemical formulas.[7] The label should also include the date of waste generation and the principal investigator's name and contact information.[7]

  • Fill Level: Do not fill liquid waste containers to more than 80% capacity to allow for expansion.[5]

  • Storage: Store the sealed waste container in a designated hazardous waste storage area, away from heat, sparks, and open flames.[4][8] Ensure secondary containment is used to capture any potential leaks.[8]

4. Disposal Pathway:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7][9]

  • Do not dispose of this compound down the drain or in the regular trash.[4][5]

  • Complete all required hazardous waste disposal forms as per your institution's and local regulations.[7]

5. Decontamination:

  • After handling the compound and preparing the waste for disposal, thoroughly wash your hands and any exposed skin with soap and water.[4]

  • Decontaminate the work area and any equipment used.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid this compound assess_waste->solid_waste Solid Compound contaminated_materials Contaminated Materials (e.g., gloves, wipes) assess_waste->contaminated_materials Contaminated Items collect_waste Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_waste contaminated_materials->collect_waste segregate_waste Segregate from Incompatible Chemicals collect_waste->segregate_waste store_waste Store in Designated Hazardous Waste Area with Secondary Containment segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-(4-Methylphenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(4-Methylphenyl)-1H-tetrazole. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound24994-04-5C8H8N4160.18 g/mol
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is categorized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Some tetrazole compounds also carry a risk of explosion when heated.[5] Therefore, appropriate engineering controls and personal protective equipment are mandatory.

Recommended Personal Protective Equipment:

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended for splash hazards.Conforming to EN166 (EU) or NIOSH (US) approved.[6]
Skin Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[6]Gloves should meet EN 374 standards.[6]
Respiratory A NIOSH-approved dust mask or respirator is recommended if dust is generated or in poorly ventilated areas.[6]NIOSH (US) or EN 149 (EU) approved.[7]
Body Standard laboratory coat. For larger quantities or significant risk of exposure, fire/flame-resistant and impervious clothing is recommended.[6]
Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe laboratory environment.

2.1. Engineering Controls:

  • Work in a well-ventilated area, preferably a certified chemical fume hood, especially when handling powders or creating solutions.[4][7]

  • Ensure an eyewash station and safety shower are readily accessible.

2.2. Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage before use.[6]

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • Use non-sparking tools for transfers to avoid ignition sources.[8]

    • Ground equipment to prevent static discharge.[8]

  • Solution Preparation:

    • When dissolving, add the solid to the solvent slowly.

    • Avoid heating the substance, as this may cause explosive decomposition.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5][7]

    • Clean the work area and decontaminate any equipment used.

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

3.1. Waste Segregation:

  • All solid waste contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated sharps (needles, razor blades, etc.) must be placed in a puncture-resistant sharps container.

3.2. Disposal Procedure:

  • Container Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][4][5][7] Do not dispose of down the drain or in regular trash.

Emergency Procedures

4.1. Spills:

  • Small Spills: If you are trained and it is safe to do so, contain the spill with an inert absorbent material. Carefully scoop the material into a labeled hazardous waste container.

  • Large Spills: Evacuate the area and contact your institution's emergency response team immediately.

4.2. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Visual Guidance

Diagram 1: Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound hazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Potential Explosion (Heat) start->hazards eye_protection Eye Protection: Safety Goggles/Face Shield hazards->eye_protection skin_protection Skin Protection: Chemical-Resistant Gloves & Lab Coat hazards->skin_protection respiratory_protection Respiratory Protection: Dust Mask/Respirator (if dust/aerosol is generated) hazards->respiratory_protection body_protection Body Protection: Lab Coat / Flame-Resistant Clothing (for larger quantities) hazards->body_protection proceed Proceed with Experiment eye_protection->proceed skin_protection->proceed respiratory_protection->proceed body_protection->proceed

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.